molecular formula C32H65NO2 B1499265 Dimethyl lauramine oleate CAS No. 70321-83-4

Dimethyl lauramine oleate

Cat. No.: B1499265
CAS No.: 70321-83-4
M. Wt: 495.9 g/mol
InChI Key: KINAYBMQDYUVGJ-KVVVOXFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl Lauramine Oleate (CAS 70321-83-4) is an amine salt compound synthesized from oleic acid, typically derived from vegetable oils, and dimethyl lauramine, a fatty amine sourced from coconut or palm kernel oil . It functions as a gentle, surfactant-like molecule valued in research for its multifunctional properties in developing and testing cosmetic formulations . Its primary research applications include acting as an antistatic agent to reduce static electricity on hair and surfaces, and as a conditioning agent to improve hair softness, manageability, and skin feel by depositing a light, breathable film . Furthermore, it serves as a viscosity-controlling agent, helping to modify and stabilize the thickness of product formulations . The compound's mechanism of action is attributed to its structure, which features a cationic head that allows it to cling to surfaces, combined with lauryl and oleyl tails that provide slip and softness . It is characterized by a low comedogenic rating and is generally considered to have a low irritation potential, making it a subject of interest for developing mild personal care products . This product is intended for Research Use Only (RUO) and is not for diagnostic, therapeutic, or personal use. Researchers should refer to the specific safety data sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

N,N-dimethyldodecan-1-amine;(Z)-octadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2.C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h9-10H,2-8,11-17H2,1H3,(H,19,20);4-14H2,1-3H3/b10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINAYBMQDYUVGJ-KVVVOXFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(C)C.CCCCCCCCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCN(C)C.CCCCCCCC/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H65NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401015474
Record name Dimethyl lauramine oleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70321-83-4
Record name 9-Octadecenoic acid (9Z)-, compd. with N,N-dimethyl-1-dodecanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70321-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl lauramine oleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070321834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, compd. with N,N-dimethyl-1-dodecanamine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl lauramine oleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL LAURAMINE OLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z20ETG4E17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dimethyl Lauramine Oleate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure, Properties, and Potential Pharmaceutical Applications of Dimethyl Lauramine Oleate (B1233923).

Introduction

Dimethyl lauramine oleate is a salt formed from the tertiary amine, N,N-dimethyldodecylamine (dimethyl lauramine), and the unsaturated fatty acid, oleic acid. It is a compound of interest in various fields, particularly in the cosmetic industry where it functions as an antistatic, hair conditioning, skin conditioning, and viscosity controlling agent.[1][2][3][4] For drug development professionals and researchers, its amphiphilic nature, potential biocompatibility, and the known biological activities of its constituent parts suggest its potential as a pharmaceutical excipient, particularly in drug delivery systems.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and potential therapeutic applications of this compound, with a focus on its relevance to the pharmaceutical sciences.

Chemical Structure and Properties

This compound is the product of an acid-base reaction between the basic tertiary amine, N,N-dimethyldodecylamine, and the acidic carboxylic acid, oleic acid.

Chemical Structure:

  • IUPAC Name: N,N-dimethyldodecan-1-amine;(Z)-octadec-9-enoic acid[5][6]

  • CAS Number: 70321-83-4[5]

  • Molecular Formula: C₃₂H₆₅NO₂[5][6]

  • Molecular Weight: 495.9 g/mol [5][6]

The structure combines a cationic head group (the protonated tertiary amine) with two long hydrophobic alkyl chains, one from the lauryl group and one from the oleyl group. This amphiphilic character is central to its surface-active properties.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound and its precursors is provided in Table 1.

PropertyValueReference
This compound
Molecular FormulaC₃₂H₆₅NO₂[5][6]
Molecular Weight495.9 g/mol [5][6]
AppearanceData not available
SolubilityData not available
N,N-Dimethyldodecylamine (precursor)
Molecular FormulaC₁₄H₃₁N[7]
Molecular Weight213.40 g/mol [7]
AppearanceClear yellow liquid with a fishlike odor[7]
Boiling Point110-112 °C at 3 mm Hg[8]
Melting Range-4 to +5 °F[8]
Density0.775 g/mL[8]
SolubilitySoluble in methanol, ethanol, acetone, isopropanol, chloroform, toluene, carbon tetrachloride, kerosene, white mineral oil, and ethyl ether. Insoluble in water.[7][8]
Oleic Acid (precursor)
Molecular FormulaC₁₈H₃₄O₂
Molecular Weight282.47 g/mol
AppearancePale yellow, oily liquid
Boiling Point286 °C at 100 mmHg
Melting Point13-14 °C
Density0.895 g/mL
SolubilityInsoluble in water; soluble in ethanol, ether, and most organic solvents.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively published in peer-reviewed literature, established methods for the synthesis of fatty acid-amine salts and their characterization can be readily applied.

Synthesis of this compound

A straightforward acid-base neutralization reaction is the most common method for the synthesis of fatty acid-amine salts.

Representative Protocol:

  • Reactant Preparation: Equimolar amounts of N,N-dimethyldodecylamine and oleic acid are measured.

  • Reaction: The N,N-dimethyldodecylamine is dissolved in a suitable solvent, such as ethanol. The oleic acid is then added dropwise to the amine solution with constant stirring at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by measuring the pH of the solution, which should approach neutrality upon completion.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting this compound can be used as is or further purified by techniques such as column chromatography if necessary, although the salt formation is typically a high-yield reaction.

A general workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification Amine N,N-Dimethyldodecylamine in Ethanol Mixing Stirring at Room Temperature Amine->Mixing Acid Oleic Acid Acid->Mixing Evaporation Rotary Evaporation Mixing->Evaporation Product This compound Evaporation->Product

A representative workflow for the synthesis of this compound.
Characterization Techniques

Standard analytical techniques can be employed to confirm the structure and purity of the synthesized this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the long alkyl chains of both the lauryl and oleyl groups, the methyl groups on the nitrogen atom, and the vinyl protons of the oleic acid double bond. The chemical shifts of the protons alpha to the nitrogen and the carboxylic acid would be of particular interest to confirm salt formation.

  • ¹³C NMR: The carbon NMR spectrum would provide complementary information on the carbon skeleton of the molecule.

3.2.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be a suitable technique to determine the molecular weight of the ion pair and to study its fragmentation pattern.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule. The disappearance of the carboxylic acid O-H stretch from oleic acid and the appearance of a carboxylate anion stretch, along with the characteristic C-N stretches of the amine, would confirm the formation of the salt.

3.2.4. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC could be used to assess the purity of the synthesized compound. A suitable method would need to be developed, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.

Biological Activities and Potential Applications in Drug Development

While research specifically on this compound is limited, the known properties of its constituent molecules and related compounds suggest several potential applications in drug development.

Antimicrobial Activity

The precursor, dimethyl lauramine, is known to have antimicrobial, antibacterial, and fungicidal properties.[8] Tertiary amines and fatty acids can disrupt bacterial cell membranes through electrostatic interactions and by increasing membrane permeability, ultimately leading to cell lysis.[9][10] This suggests that this compound may possess inherent antimicrobial activity, which could be beneficial in topical formulations or as an excipient in antimicrobial drug products.

The proposed mechanism of antimicrobial action is illustrated below:

Antimicrobial_Mechanism DMLO This compound (Cationic Head, Lipophilic Tails) Interaction Electrostatic Interaction DMLO->Interaction Membrane Bacterial Cell Membrane (Anionic Surface) Membrane->Interaction Disruption Membrane Disruption & Increased Permeability Interaction->Disruption Lysis Cell Lysis Disruption->Lysis

Proposed mechanism of antimicrobial action for this compound.
Drug Delivery Vehicle

The amphiphilic nature of this compound makes it a candidate for use in various drug delivery systems.

4.2.1. Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[11][12][13] this compound, with its surfactant-like properties, could be a key component in SEDDS formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.

4.2.2. Cationic Lipid Nanoparticles for Gene Delivery

Cationic lipids are widely used to form nanoparticles (lipoplexes) that can encapsulate and deliver nucleic acids (like siRNA and miRNA) into cells.[1][14][15][16][17] The positive charge of the cationic lipid interacts with the negatively charged phosphate (B84403) backbone of the nucleic acid, and the lipid tails facilitate passage through the cell membrane. Oleic acid has been shown to enhance the delivery efficacy of such nanoparticles.[1] The structure of this compound, possessing a cationic head group and lipid tails, is analogous to that of cationic lipids used in gene therapy research.

A simplified representation of cellular uptake of a drug-loaded nanoparticle is shown below:

Cellular_Uptake Nanoparticle Drug-Loaded Nanoparticle (DMLO-based) Endocytosis Endocytosis Nanoparticle->Endocytosis Cell Target Cell Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Release Drug Release in Cytoplasm Endosome->Release

Simplified pathway of cellular uptake for a nanoparticle-based drug delivery system.
Cytotoxicity

The cytotoxicity of cationic lipids is a critical consideration in their use for drug delivery. While the positive charge is essential for interacting with nucleic acids and cell membranes, it can also lead to toxicity. Studies on related compounds, such as oleylamine (B85491) and oleic acid-modified polymers, have shown that cytotoxicity is a dose-dependent factor that can be modulated by the chemical structure.[8][18][19] Therefore, a thorough evaluation of the cytotoxicity of this compound would be necessary for its application in drug delivery.

Quantitative Data Summary

Quantitative data specifically for this compound in a pharmaceutical context is scarce in the literature. The following table summarizes available data for its precursor, dimethyl lauramine.

ParameterSpeciesValueReference
Acute Oral LD50 (Dimethyl Lauramine) Rat (female)1200 – 1450 mg/kg bw[12]
Rat (male)1890 mg/kg bw[12]
No-Observed-Effect Level (NOEL) (Dimethyl Lauramine) Rat (Sprague-Dawley)50 mg/kg bw[12]

Conclusion

This compound is a versatile compound with established applications in the cosmetics industry. Its chemical structure and the known biological activities of its components suggest significant potential for its use in pharmaceutical sciences, particularly as an excipient in drug delivery systems. Its surfactant properties make it a candidate for SEDDS formulations, while its cationic amphiphilic nature suggests a role in the development of lipid nanoparticles for nucleic acid delivery. Furthermore, its potential antimicrobial properties could be advantageous in certain formulations. However, a significant gap in the literature exists regarding its specific biological activities, detailed characterization, and toxicological profile in a pharmaceutical context. Further research is warranted to fully explore the potential of this compound for drug development and to establish its safety and efficacy in various therapeutic applications.

References

Synthesis and Purification of Dimethyl Lauramine Oleate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Dimethyl lauramine oleate (B1233923), a cationic surfactant with applications in the pharmaceutical and cosmetic industries as an antistatic, conditioning, and viscosity-controlling agent.[1] This document details the chemical principles, experimental protocols, purification strategies, and analytical characterization of the target compound. The synthesis is a two-step process involving the formation of the tertiary amine, N,N-dimethyldodecan-1-amine (Dimethyl lauramine), followed by a neutralization reaction with oleic acid to yield the final oleate salt. While specific quantitative data and analytical spectra for the final product are not extensively available in public literature, this guide consolidates established methodologies for the synthesis of its precursors and related compounds to provide a robust framework for its preparation and characterization.

Introduction

Dimethyl lauramine oleate is the salt formed from the tertiary fatty amine, N,N-dimethyldodecan-1-amine, and the unsaturated fatty acid, oleic acid.[2] Its amphiphilic nature, combining a cationic headgroup with long hydrophobic alkyl chains, imparts desirable surfactant properties. This guide outlines the synthetic pathways to Dimethyl lauramine and its subsequent conversion to the oleate salt, followed by a discussion of purification techniques and analytical methods for characterization.

Synthesis of this compound

The synthesis of this compound is a two-stage process:

  • Synthesis of N,N-dimethyldodecan-1-amine (Dimethyl lauramine): This intermediate can be synthesized via several routes, primarily through the reductive amination of dodecanal (B139956) or the N-alkylation of dodecylamine (B51217).

  • Formation of the Oleate Salt: This is an acid-base neutralization reaction between Dimethyl lauramine and oleic acid.

Experimental Protocols

Two primary methods for the synthesis of N,N-dimethyldodecan-1-amine are presented below.

Method A: Reductive Amination of Dodecylamine with Formaldehyde (B43269) and Formic Acid (Eschweiler-Clarke Reaction)

This classic method involves the methylation of a primary amine using formaldehyde as the source of the methyl groups and formic acid as the reducing agent.

  • Reaction Scheme: CH₃(CH₂)₁₁NH₂ + 2 CH₂O + 2 HCOOH → CH₃(CH₂)₁₁N(CH₃)₂ + 2 CO₂ + 2 H₂O

  • Experimental Protocol:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dodecylamine (1 mole equivalent).

    • Cool the flask in an ice bath and slowly add formic acid (2.2 mole equivalents) with stirring.

    • To this solution, add formaldehyde (37% aqueous solution, 2.2 mole equivalents) dropwise, maintaining the temperature below 20°C.

    • After the addition is complete, heat the reaction mixture to 80-100°C and reflux for 8-12 hours, monitoring the evolution of carbon dioxide.

    • Cool the reaction mixture to room temperature and make it alkaline by the slow addition of a concentrated sodium hydroxide (B78521) solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield crude N,N-dimethyldodecan-1-amine.

Method B: N-Alkylation of Lauryl Alcohol with Dimethylamine (B145610)

This industrial method involves the reaction of a fatty alcohol with a secondary amine in the presence of a catalyst at elevated temperature and pressure.

  • Reaction Scheme: CH₃(CH₂)₁₀CH₂OH + HN(CH₃)₂ --(Catalyst, Δ, P)--> CH₃(CH₂)₁₁N(CH₃)₂ + H₂O

  • Experimental Protocol:

    • Charge a high-pressure reactor with lauryl alcohol (1 mole equivalent) and a suitable hydrogenation/dehydrogenation catalyst (e.g., copper-based).

    • Seal the reactor and purge with an inert gas (e.g., nitrogen), followed by hydrogen.

    • Introduce dimethylamine (1.1 - 1.5 mole equivalents) into the reactor.

    • Heat the reactor to 180-220°C and pressurize with hydrogen to 10-20 bar.

    • Maintain the reaction under these conditions for 6-12 hours, with continuous monitoring of pressure and temperature. Water is formed as a byproduct and can be removed.

    • After the reaction is complete, cool the reactor to room temperature and vent the excess pressure.

    • Filter the reaction mixture to remove the catalyst.

    • The crude product can be purified by distillation under reduced pressure.

This step involves a simple acid-base neutralization reaction.

  • Reaction Scheme: CH₃(CH₂)₁₁N(CH₃)₂ + CH₃(CH₂)₇CH=CH(CH₂)₇COOH → [CH₃(CH₂)₁₁NH(CH₃)₂]⁺[CH₃(CH₂)₇CH=CH(CH₂)₇COO]⁻

  • Experimental Protocol:

    • Dissolve N,N-dimethyldodecan-1-amine (1 mole equivalent) in a suitable solvent (e.g., ethanol (B145695) or isopropanol) in a reaction vessel equipped with a stirrer.

    • In a separate vessel, dissolve oleic acid (1 mole equivalent) in the same solvent.

    • Slowly add the oleic acid solution to the amine solution with constant stirring at room temperature. The reaction is typically exothermic.

    • Stir the mixture for 1-2 hours at room temperature to ensure complete salt formation.

    • The final product, this compound, can be isolated by removing the solvent under reduced pressure.

Quantitative Data

Specific reaction yields and purity data for the synthesis of this compound are not extensively reported in publicly available literature. However, based on similar reactions, the following estimations can be made:

ParameterMethod A (Eschweiler-Clarke)Method B (N-Alkylation)Salt Formation
Typical Yield 70-90%>90%>95%
Purity (Crude) 85-95%90-98%>98%
Key Reactants Dodecylamine, Formaldehyde, Formic AcidLauryl Alcohol, DimethylamineN,N-dimethyldodecan-1-amine, Oleic Acid
Catalyst NoneCopper-basedNone
Temperature 80-100°C180-220°CRoom Temperature
Pressure Atmospheric10-20 barAtmospheric

Note: The data presented in this table are estimates based on general chemical principles and may vary depending on specific reaction conditions and scale.

Purification of this compound

The purification of this compound primarily focuses on removing unreacted starting materials (N,N-dimethyldodecan-1-amine and oleic acid) and any side products from the synthesis of the amine intermediate.

Purification Strategies
  • Recrystallization: This technique can be employed if the product is a solid at room temperature. A suitable solvent system would be one in which the oleate salt has high solubility at an elevated temperature and low solubility at room temperature.

  • Liquid-Liquid Extraction: To remove excess unreacted amine or acid, a series of extractions can be performed. Washing the crude product dissolved in a non-polar solvent with a slightly acidic aqueous solution can remove residual amine, while a wash with a slightly basic aqueous solution can remove residual oleic acid.

  • Column Chromatography: Due to the basic nature of the amine precursor, standard silica (B1680970) gel chromatography can be challenging, often leading to product streaking and poor separation. The use of a deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) or an amine-functionalized silica stationary phase is recommended. A typical solvent system would be a gradient of a polar solvent (e.g., methanol (B129727) or ethanol) in a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Experimental Protocol for Column Chromatography
  • Stationary Phase Selection: Choose an appropriate stationary phase, such as silica gel treated with triethylamine or a commercially available amine-functionalized silica.

  • Eluent System: A common eluent system is a gradient of methanol in dichloromethane. The optimal gradient will depend on the polarity of the impurities.

  • Column Packing: Pack the column with the selected stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Run the gradient, collecting fractions and monitoring the separation using Thin Layer Chromatography (TLC).

  • Fraction Analysis: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

TechniqueExpected Observations
¹H NMR Characteristic peaks for the long alkyl chains of both the lauramine and oleate moieties, the N-methyl protons of the lauramine, and the vinyl protons of the oleate double bond.
¹³C NMR Resonances corresponding to the carbons of the alkyl chains, the N-methyl groups, the carboxylate carbon, and the olefinic carbons.
FTIR Broad absorption band for the N-H⁺ stretch of the ammonium (B1175870) salt, characteristic C-H stretching and bending vibrations for the alkyl chains, and a strong absorption for the carboxylate (COO⁻) group.
GC-MS Analysis of the precursor N,N-dimethyldodecan-1-amine can be performed to confirm its purity before salt formation. Direct analysis of the salt by GC-MS may be challenging due to its low volatility and may require derivatization.
Elemental Analysis Determination of the percentage of Carbon, Hydrogen, and Nitrogen to confirm the empirical formula.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_amine Step 1: Synthesis of N,N-dimethyldodecan-1-amine cluster_salt Step 2: Salt Formation Dodecylamine Dodecylamine Reaction_A Reductive Amination (Eschweiler-Clarke) Dodecylamine->Reaction_A Formaldehyde_Formic_Acid Formaldehyde & Formic Acid Formaldehyde_Formic_Acid->Reaction_A Dimethyl_Lauramine N,N-dimethyldodecan-1-amine Reaction_A->Dimethyl_Lauramine Method A Lauryl_Alcohol Lauryl_Alcohol Reaction_B N-Alkylation Lauryl_Alcohol->Reaction_B Dimethylamine Dimethylamine Dimethylamine->Reaction_B Reaction_B->Dimethyl_Lauramine Method B Reaction_C Acid-Base Neutralization Dimethyl_Lauramine->Reaction_C Oleic_Acid Oleic_Acid Oleic_Acid->Reaction_C Final_Product This compound Reaction_C->Final_Product

Caption: Synthesis workflow for this compound.

Purification Workflow

Purification_Workflow Crude_Product Crude Dimethyl Lauramine Oleate Purification_Choice Purification Method Crude_Product->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization If solid Extraction Liquid-Liquid Extraction Purification_Choice->Extraction To remove ionic impurities Chromatography Column Chromatography (Amine-functionalized silica) Purification_Choice->Chromatography For high purity Pure_Product Purified Dimethyl Lauramine Oleate Recrystallization->Pure_Product Extraction->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for this compound.

Conclusion

This technical guide has outlined the synthesis and purification of this compound. The two-step synthesis, involving the formation of N,N-dimethyldodecan-1-amine followed by an acid-base reaction with oleic acid, provides a clear pathway to the target compound. While specific quantitative data and analytical spectra are not widely available, the provided protocols and purification strategies offer a solid foundation for researchers and professionals in the field. Further research to establish and publish detailed analytical data and optimized reaction yields would be a valuable contribution to the scientific community.

References

Spectroscopic Analysis of Dimethyl Lauramine Oleate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Dimethyl lauramine oleate (B1233923), a cationic surfactant formed by the neutralization of oleic acid with dimethyl lauramine.[1] Due to the limited availability of direct spectroscopic data for this specific salt, this guide synthesizes predicted spectral characteristics based on the well-documented spectroscopic profiles of its constituent molecules, oleic acid and dimethyl lauramine (N,N-dimethyldodecan-1-amine), and the known spectral changes associated with the formation of alkylammonium carboxylate salts. Detailed experimental protocols for the primary spectroscopic techniques are also provided.

Molecular Structure and Predicted Spectroscopic Behavior

Dimethyl lauramine oleate is an ionic compound with the chemical formula C₃₂H₆₅NO₂ and a molecular weight of approximately 495.9 g/mol . Its structure arises from the proton transfer from the carboxylic acid group of oleic acid to the tertiary amine of dimethyl lauramine, forming a lauryl dimethylammonium cation and an oleate anion. This ionic interaction is the primary determinant of its spectroscopic signature.

G cluster_oleic Oleic Acid cluster_amine Dimethyl Lauramine cluster_salt This compound oleic_acid CH₃(CH₂)₇CH=CH(CH₂)₇COOH plus + dimethyl_lauramine CH₃(CH₂)₁₁N(CH₃)₂ arrow Acid-Base Reaction salt [CH₃(CH₂)₁₁NH(CH₃)₂]⁺ [CH₃(CH₂)₇CH=CH(CH₂)₇COO]⁻

Caption: Formation of this compound.

Spectroscopic Analysis

This section details the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The formation of the ammonium (B1175870) carboxylate salt will induce significant shifts in the signals of protons and carbons near the functional groups compared to the free acid and amine.

Predicted ¹H NMR Spectral Data:

Assignment Predicted Chemical Shift (ppm) Notes
Oleate Moiety
Terminal -CH₃~0.88Triplet, characteristic of the end of the alkyl chain.
-(CH₂)n-~1.2-1.4Broad multiplet, bulk of the aliphatic chain.
-CH₂-CH=~2.0Multiplet, allylic protons.
-CH₂-COO⁻~2.2-2.4Triplet, deshielded by the carboxylate group.
-CH=CH-~5.3Multiplet, vinylic protons.
Dimethyl Lauramine Moiety
Terminal -CH₃~0.88Triplet, characteristic of the end of the alkyl chain.
-(CH₂)n-~1.2-1.4Broad multiplet, bulk of the aliphatic chain.
-CH₂-N⁺H-~3.0-3.3Multiplet, deshielded by the ammonium group.
N⁺H-(CH₃)₂~2.7-3.0Singlet, deshielded by the positively charged nitrogen.
-N⁺H-Broad, variablePosition is dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data:

Assignment Predicted Chemical Shift (ppm) Notes
Oleate Moiety
Terminal -CH₃~14
-(CH₂)n-~22-34
-CH₂-COO⁻~34-36
-CH=CH-~130
-COO⁻~178-182Significant downfield shift upon deprotonation.
Dimethyl Lauramine Moiety
Terminal -CH₃~14
-(CH₂)n-~22-32
-CH₂-N⁺H-~58-62
N⁺H-(CH₃)₂~45-50
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for confirming the formation of the salt. The characteristic vibrational bands of the carboxylic acid and tertiary amine will be replaced by those of the carboxylate and ammonium groups.

Predicted FTIR Spectral Data:

Wavenumber (cm⁻¹) Assignment Notes
3300-2500N⁺-H stretchBroad absorption, indicative of the ammonium group.
3005=C-H stretchCharacteristic of the vinylic C-H bonds in the oleate chain.
2955 & 2870C-H stretch (asymmetric & symmetric, -CH₃)
2925 & 2855C-H stretch (asymmetric & symmetric, -CH₂)Intense bands due to the long alkyl chains.
1640-1550Carboxylate asymmetric stretch (-COO⁻)Strong absorption, replaces the C=O stretch of the carboxylic acid.
1470-1380Carboxylate symmetric stretch (-COO⁻)Strong absorption.
1470C-H bend (-CH₂)
722C-H rock (- (CH₂)n-)

The disappearance of the broad O-H stretch (3300-2500 cm⁻¹) and the sharp C=O stretch (~1710 cm⁻¹) of oleic acid are key indicators of salt formation.[2][3][4][5][6][7][8][9]

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation of this compound. The observed spectrum will depend on the ionization technique used.

  • Electrospray Ionization (ESI): This soft ionization technique is likely to show the intact non-covalent complex, with a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z ≈ 496.9. It may also show peaks for the individual components, the dimethyl lauramine cation at m/z ≈ 214.4 and the oleate anion at m/z ≈ 281.5, depending on the source conditions.[2][3][5][10][11]

  • Electron Ionization (EI): This high-energy technique would likely lead to fragmentation of the molecule. The molecular ion may not be observed. Instead, characteristic fragments of the oleic acid and dimethyl lauramine chains would be expected.

Predicted Mass Spectrometry Data (ESI):

m/z Assignment
~496.9[this compound + H]⁺
~214.4[Dimethyl lauramine + H]⁺
~281.5[Oleic acid - H]⁻ (in negative ion mode)
UV-Visible (UV-Vis) Spectroscopy

Neither oleic acid nor dimethyl lauramine possesses significant chromophores that absorb in the 200-800 nm range. Oleic acid has a UV absorption maximum around 185 nm.[12] Aliphatic amines also absorb in the far UV region.[13] The formation of a simple ammonium carboxylate salt is not expected to introduce any new chromophores. Therefore, this compound is predicted to have minimal to no absorbance in the UV-Vis spectrum above 200 nm.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). prep2 Vortex the sample until fully dissolved. prep1->prep2 acq1 Transfer the solution to a 5 mm NMR tube. prep2->acq1 acq2 Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). acq1->acq2 acq3 Use standard acquisition parameters. Reference the spectra to the residual solvent peak. acq2->acq3 proc1 Apply Fourier transform, phase correction, and baseline correction. acq3->proc1 proc2 Integrate ¹H NMR signals and assign chemical shifts. proc1->proc2 proc3 Assign chemical shifts for ¹³C NMR signals. proc2->proc3

Caption: NMR Spectroscopy Experimental Workflow.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance, Jeol ECZ) with a proton frequency of at least 400 MHz.

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a small vial.[14][15][16][17] Given the surfactant nature of the compound, ensuring solubility is key. Sonication may be required for complete dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Tune and shim the probe for the specific sample.

  • Acquire a ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

  • Acquire a ¹³C NMR spectrum with proton decoupling (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans).

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Perform phase and baseline corrections.

  • For ¹H NMR, integrate the signals to determine the relative number of protons.

  • Assign the chemical shifts of all signals by comparison with expected values and through 2D NMR techniques (e.g., COSY, HSQC) if necessary for unambiguous assignment.

FTIR Spectroscopy

G cluster_setup Instrument Setup cluster_bkg Background Collection cluster_sample Sample Analysis cluster_proc Data Processing setup1 Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. setup2 Ensure the ATR crystal (e.g., diamond) is clean. setup1->setup2 bkg1 Collect a background spectrum of the clean, empty ATR crystal. setup2->bkg1 sample1 Place a small drop of this compound directly onto the ATR crystal. bkg1->sample1 sample2 Acquire the sample spectrum (e.g., 16-32 scans at a resolution of 4 cm⁻¹). sample1->sample2 proc1 The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum. sample2->proc1 proc2 Identify and assign the characteristic absorption bands. proc1->proc2

Caption: ATR-FTIR Spectroscopy Experimental Workflow.

Instrumentation: An FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small drop of the viscous this compound directly onto the center of the ATR crystal.[18][19][20][21][22]

  • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

  • Process the spectrum to identify and label the key absorption bands.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent system compatible with ESI-MS, such as a mixture of methanol (B129727) and water, possibly with a small amount of a volatile acid like formic acid to promote ionization in positive ion mode, or a volatile base like ammonium hydroxide (B78521) for negative ion mode.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire mass spectra in both positive and negative ion modes over a suitable m/z range (e.g., 100-1000).

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve good signal intensity while minimizing fragmentation of the non-covalent complex.[2][3][5][10][11]

Data Analysis:

  • Identify the molecular ion peak and any significant fragment ions.

  • Compare the observed m/z values with the calculated theoretical values to confirm the identity of the detected species.

UV-Visible Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60, Shimadzu UV-1800).

Sample Preparation:

  • Prepare a solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane).[23][24][25] The concentration will depend on the path length of the cuvette, but a starting point could be around 0.1-1 mg/mL.

  • Ensure the solution is clear and free of any particulates.

Procedure:

  • Fill a quartz cuvette with the solvent to be used as a blank.

  • Place the blank cuvette in the reference beam of the spectrophotometer and record a baseline spectrum.

  • Fill a matching quartz cuvette with the sample solution.

  • Place the sample cuvette in the sample beam and record the UV-Vis spectrum, typically from 200 to 800 nm.

Data Analysis:

  • Examine the spectrum for any absorption maxima. As predicted, significant absorbance is not expected in this range.

Conclusion

References

A Technical Guide to Dimethyl Lauramine Oleate: Properties, Synthesis, and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl lauramine oleate (B1233923) is a tertiary amine salt with applications in the cosmetic and pharmaceutical industries. This technical guide provides a comprehensive overview of its chemical and physical properties, outlines general methodologies for its synthesis and analysis, and describes its formulation into topical delivery systems. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in drug development and formulation science.

Chemical and Physical Properties

Dimethyl lauramine oleate is the salt formed from the reaction of the tertiary amine, N,N-dimethyldodecan-1-amine (dimethyl lauramine), and the unsaturated fatty acid, (Z)-octadec-9-enoic acid (oleic acid)[1]. Its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C32H65NO2[2]
Molecular Weight 495.9 g/mol [2]
IUPAC Name N,N-dimethyldodecan-1-amine;(Z)-octadec-9-enoic acid[2][3]
CAS Number 70321-83-4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Topological Polar Surface Area 40.5 Ų[3]
Component Compounds Oleic Acid, Lauryldimethylamine[3]

Synthesis and Analysis

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction between dimethyl lauramine and oleic acid.

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: Equimolar amounts of N,N-dimethyldodecan-1-amine (dimethyl lauramine) and (Z)-octadec-9-enoic acid (oleic acid) are measured. The reactants should be of high purity.

  • Solvent Addition: A suitable solvent, such as ethanol (B145695) or isopropanol, is added to a reaction vessel. The choice of solvent depends on the desired reaction conditions and subsequent processing steps.

  • Reaction: The dimethyl lauramine is slowly added to the oleic acid solution with constant stirring. The reaction is typically carried out at room temperature. An exothermic reaction may be observed.

  • Reaction Completion: The reaction is allowed to proceed to completion, which can be monitored by techniques such as titration to confirm the neutralization of the acid.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting product, this compound, is collected. It should be a viscous liquid or a waxy solid at room temperature.

  • Characterization: The final product should be characterized to confirm its identity and purity using analytical techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy to identify the characteristic peaks of the amine salt[4].

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis Dimethyl Lauramine Dimethyl Lauramine Mixing in Solvent Mixing in Solvent Dimethyl Lauramine->Mixing in Solvent Oleic Acid Oleic Acid Oleic Acid->Mixing in Solvent Neutralization Reaction Neutralization Reaction Mixing in Solvent->Neutralization Reaction Solvent Removal Solvent Removal Neutralization Reaction->Solvent Removal This compound This compound Solvent Removal->this compound Characterization (FTIR, Titration) Characterization (FTIR, Titration) This compound->Characterization (FTIR, Titration)

Synthesis workflow for this compound.
Analytical Methods

The purity and concentration of this compound can be determined using various analytical techniques.

Experimental Protocol: Analysis by Titration

This method determines the amine value of the product, which is a measure of the total basic nitrogen content.

  • Sample Preparation: A known weight of the this compound sample is dissolved in a suitable solvent, such as glacial acetic acid[5].

  • Titrant: A standardized solution of a strong acid, typically 0.1 M perchloric acid in glacial acetic acid, is used as the titrant[5].

  • Titration: The sample solution is titrated with the standardized perchloric acid solution.

  • Endpoint Detection: The endpoint of the titration can be determined potentiometrically using a pH meter with a glass electrode or visually using a suitable indicator such as crystal violet.

  • Calculation: The amine value is calculated based on the volume of titrant consumed and the weight of the sample.

Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and quantification of the component parts of the amine salt after derivatization or for the analysis of related impurities.

  • Sample Preparation: The this compound sample may need to be hydrolyzed back to dimethyl lauramine and oleic acid. The oleic acid can then be derivatized to its methyl ester (FAME) for better volatility.

  • GC Conditions:

    • Column: A capillary column with a polar stationary phase is typically used[6].

    • Injector Temperature: 250°C[6].

    • Oven Program: A temperature gradient program is employed, for example, starting at 120°C and ramping up to 220°C[6].

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50-500.

  • Data Analysis: The resulting chromatogram and mass spectra are compared to reference standards for identification and quantification.

Applications in Drug Development

Tertiary amines and their salts are prevalent in pharmaceutical products, often used to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs)[4][7][8][9]. This compound's surfactant and emulsifying properties make it a candidate for use in topical drug delivery systems, such as creams and lotions[10].

Formulation of a Topical Cream

This compound can act as an emulsifier and texture enhancer in oil-in-water (O/W) cream formulations[10].

Experimental Protocol: Preparation of an Oil-in-Water (O/W) Cream

  • Preparation of the Oil Phase: The oil-soluble components, including the active pharmaceutical ingredient (if oil-soluble) and other excipients like emollients and waxes, are mixed and heated to approximately 70-75°C. This compound would be part of this phase.

  • Preparation of the Aqueous Phase: The water-soluble components, including preservatives, humectants, and any water-soluble active ingredients, are dissolved in purified water and heated to approximately 70-75°C.

  • Emulsification: The oil phase is slowly added to the aqueous phase with continuous high-shear mixing to form a stable emulsion.

  • Cooling: The resulting emulsion is cooled under constant, gentle agitation.

  • Addition of Heat-Sensitive Ingredients: Any heat-sensitive ingredients, such as fragrances or certain APIs, are added when the cream has cooled to below 40°C.

  • Homogenization: The final cream is homogenized to ensure a uniform droplet size and distribution.

  • Quality Control: The final product is tested for its physical properties (pH, viscosity, appearance) and stability.

Cream_Formulation_Workflow cluster_phases Phase Preparation cluster_emulsification Emulsification & Finalization cluster_qc Quality Control Oil Phase Preparation (API, Excipients, this compound) Oil Phase Preparation (API, Excipients, this compound) Heat to 70-75°C Heat Oil Phase Preparation (API, Excipients, this compound)->Heat to 70-75°C Emulsification (High-Shear Mixing) Emulsification (High-Shear Mixing) Heat to 70-75°C->Emulsification (High-Shear Mixing) Aqueous Phase Preparation (Water, Preservatives) Aqueous Phase Preparation (Water, Preservatives) Heat to 70-75°C_2 Heat Aqueous Phase Preparation (Water, Preservatives)->Heat to 70-75°C_2 Heat to 70-75°C_2->Emulsification (High-Shear Mixing) Cooling Cooling Emulsification (High-Shear Mixing)->Cooling Addition of Heat-Sensitive Ingredients Addition of Heat-Sensitive Ingredients Cooling->Addition of Heat-Sensitive Ingredients Homogenization Homogenization Addition of Heat-Sensitive Ingredients->Homogenization Final Product Testing (pH, Viscosity, Stability) Final Product Testing (pH, Viscosity, Stability) Homogenization->Final Product Testing (pH, Viscosity, Stability)

Workflow for the formulation of a topical cream.

Conclusion

This compound is a versatile compound with established applications in personal care and potential for use in pharmaceutical formulations. This guide has provided an overview of its fundamental properties and offered generalized protocols for its synthesis, analysis, and formulation. Further research into its specific interactions with various APIs and its impact on drug delivery systems is warranted to fully elucidate its potential in the pharmaceutical field.

References

Solubility Profile of Dimethyl Lauramine Oleate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl lauramine oleate (B1233923) is a cationic surfactant, a salt formed from the tertiary amine, dimethyl lauramine, and the unsaturated fatty acid, oleic acid.[1][2] Its amphiphilic nature, possessing both a polar head group and a nonpolar tail, governs its solubility in various media. This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl lauramine oleate in organic solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility profile. Understanding the solubility of this compound is critical for its application in diverse formulations, including cosmetics, drug delivery systems, and industrial products where it functions as an antistatic agent, hair and skin conditioner, and viscosity controller.[3][4]

Data Presentation: Solubility Summary

Solvent ClassSpecific SolventsSolubility
Alcohols Methanol, Ethanol, IsopropanolSoluble
Ketones AcetoneSoluble
Ethers Glycol Ethers, Ethyl EtherSoluble
Hydrophobic Solvents Silicones, Fatty Alcohols, Esters, Mineral Oil, Vegetable Oils, Toluene, Chloroform, Carbon Tetrachloride, Kerosene, White Mineral OilSoluble
Glycols General Glycols, GlycerolDispersible
Aqueous WaterInsoluble

This table is compiled from qualitative data sheets and safety assessments. The solubility of Dimethyl Lauramine, a component of this compound, in methanol, ethanol, acetone, isopropanol, chloroform, toluene, carbon tetrachloride, kerosene, white mineral oil, and ethyl ether supports the expected solubility of the oleate salt in these solvents.[5]

Experimental Protocols

Determining the quantitative solubility of this compound in various organic solvents requires systematic experimental procedures. Below are detailed methodologies that can be adapted for this purpose.

Method 1: Isothermal Equilibrium Method (Shake-Flask)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

1. Materials:

  • This compound (high purity)
  • Selected organic solvents (analytical grade)
  • Thermostatically controlled shaker bath or incubator
  • Analytical balance
  • Centrifuge
  • Volumetric flasks and pipettes
  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or a titration setup.

2. Procedure:

  • Prepare a series of vials for each solvent to be tested.
  • Add an excess amount of this compound to each vial. The excess solid should be visually apparent.
  • Add a known volume of the selected organic solvent to each vial.
  • Seal the vials to prevent solvent evaporation.
  • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
  • Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.
  • After the equilibration period, remove the vials and allow them to stand undisturbed at the same temperature to allow the excess solid to settle.
  • Centrifuge the vials to further separate the undissolved solid from the saturated solution.
  • Carefully withdraw a known aliquot of the clear supernatant.
  • Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
  • Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or titration.

3. Data Analysis:

  • Calculate the solubility in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
  • Perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.

Method 2: Potentiometric Titration

For cationic surfactants like this compound, potentiometric titration with a standardized anionic surfactant is a suitable method for quantification, which can be applied to determine solubility.[6]

1. Materials:

  • Saturated solution of this compound in the organic solvent of interest (prepared as in the Isothermal Equilibrium Method).
  • Standardized solution of an anionic surfactant (e.g., Sodium Dodecyl Sulfate - SDS).
  • Potentiometric titrator with a surfactant-sensitive electrode or a suitable ion-selective electrode.
  • Burette, beaker, and magnetic stirrer.

2. Procedure:

  • Take a known volume of the clear, saturated supernatant obtained from the Isothermal Equilibrium Method.
  • Place the sample in a beaker and, if necessary, add a suitable solvent to ensure proper electrode function.
  • Immerse the electrode in the solution and start stirring.
  • Titrate the sample with the standardized anionic surfactant solution. The anionic surfactant will form a complex with the cationic this compound, leading to a potential change.
  • The endpoint of the titration, where all the this compound has reacted, is detected by a sharp change in the potential.
  • Record the volume of the titrant used to reach the endpoint.

3. Data Analysis:

  • Calculate the concentration of this compound in the saturated solution based on the stoichiometry of the reaction with the anionic surfactant.
  • Express the solubility in appropriate units ( g/100 mL, mol/L).

Mandatory Visualization

The following diagrams illustrate the logical workflow for assessing the solubility of this compound and a conceptual representation of its behavior in different solvent types.

Solubility_Assessment_Workflow Workflow for Solubility Profile Assessment of this compound A Define Scope: - Select Organic Solvents - Set Temperature(s) B Material Procurement: - High-Purity this compound - Analytical Grade Solvents A->B C Select Methodology: - Isothermal Equilibrium (Shake-Flask) - Potentiometric Titration - Visual Assessment B->C D Experimental Execution: - Sample Preparation - Equilibration - Sample Analysis C->D E Data Analysis & Quantification D->E F Data Presentation: - Tabulate Quantitative Data - Report Qualitative Observations E->F G Technical Guide Compilation F->G Surfactant_Solubility_Concept Conceptual Solubility of this compound cluster_0 Organic Solvents (Nonpolar/Weakly Polar) cluster_1 Aqueous Solvents (Polar) A This compound B Solvated Ions / Micelles A->B Soluble C This compound D Insoluble Aggregates C->D Insoluble

References

Mechanism of action of Dimethyl lauramine oleate as a surfactant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Dimethyl Lauramine Oleate (B1233923) as a Surfactant

Introduction

Dimethyl lauramine oleate is a salt formed from oleic acid and dimethyl lauramine[1]. It functions as a cationic surfactant, leveraging its unique molecular structure to modify the properties of interfaces between different phases, such as oil-water or air-water. Its IUPAC name is N,N-dimethyldodecan-1-amine;(Z)-octadec-9-enoic acid[2]. This technical guide provides a detailed examination of the physicochemical properties and mechanism of action of this compound, with a focus on its applications in cosmetics and personal care products as an antistatic, hair conditioning, skin conditioning, and viscosity controlling agent[3][4].

Physicochemical Properties

The fundamental behavior of this compound as a surfactant is dictated by its chemical structure and resulting physical properties. It is composed of two key components: the lauryldimethylamine cation and the oleate anion[2].

PropertyValueSource
IUPAC Name N,N-dimethyldodecan-1-amine;(Z)-octadec-9-enoic acid[2]
Molecular Formula C₃₂H₆₅NO₂[2]
Molecular Weight 495.9 g/mol [2][3]
Component Parts Lauryldimethylamine (Cation), Oleic Acid (Anion)[2]
Classification Cationic Surfactant, Amine, Fatty Acid Derivative[5][6][7]

Core Mechanism of Action

The primary mechanism of action for this compound is rooted in its amphiphilic nature, a characteristic common to all surfactants. The molecule possesses distinct regions that interact differently with polar and non-polar substances.

Amphiphilic Molecular Structure

This compound is an ion pair consisting of:

  • A Polar, Hydrophilic "Head" Group: The N,N-dimethyldodecan-1-amine (dimethyl lauramine) portion is protonated to form a positively charged (cationic) ammonium (B1175870) head. This charge makes it highly soluble in water and other polar solvents.

  • A Non-polar, Hydrophobic "Tail" Group: The (Z)-octadec-9-enoic acid (oleate) portion is a long hydrocarbon chain. This tail is insoluble in water but readily soluble in oils, fats, and other non-polar substances.

cluster_DMLO This compound Structure Head Hydrophilic Cationic Head (Dimethyl Lauramine) IonicBond Ionic Association Head->IonicBond Tail Hydrophobic Anionic Tail (Oleate) IonicBond->Tail cluster_interface Surfactant Action at an Oil-Water Interface OilLayer WaterLayer OilLabel Oil Phase WaterLabel Water Phase H1 T1 H1->T1 H2 T2 H2->T2 H3 T3 H3->T3 H4 T4 H4->T4 H5 T5 H5->T5 H6 T6 H6->T6 H7 T7 H7->T7 cluster_micelle Micelle Formation in Aqueous Solution H1 H1->center H2 H2->center H3 H3->center H4 H4->center H5 H5->center H6 H6->center H7 H7->center H8 H8->center label_hydrophobic Hydrophobic Core label_hydrophilic Hydrophilic Shell label_hydrophilic->H3 cluster_hair Hair Conditioning Mechanism cluster_surfactants Hair Hair Surface (Negatively Charged) H1 H1->Hair Ionic Attraction T1 H1->T1 H2 H2->Hair Ionic Attraction T2 H2->T2 FilmLabel Forms a lubricating, charge-neutralizing film T2->FilmLabel Ionic Attraction H3 H3->Hair Ionic Attraction T3 H3->T3 H4 H4->Hair Ionic Attraction T4 H4->T4 Start Start: Prepare Stock Solution PrepDilutions Prepare Serial Dilutions Start->PrepDilutions MeasureST Measure Surface Tension (Low to High Concentration) PrepDilutions->MeasureST RecordData Record Tension vs. Concentration MeasureST->RecordData PlotData Plot Surface Tension vs. log(Concentration) RecordData->PlotData FindCMC Identify Inflection Point (CMC) PlotData->FindCMC End End: CMC Determined FindCMC->End

References

An In-depth Technical Guide to the Critical Micelle Concentration of Dimethyl Lauramine Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dimethyl Lauramine Oleate (B1233923)

Dimethyl lauramine oleate is a chemical compound with the molecular formula C₃₂H₆₅NO₂ and a molecular weight of 495.9 g/mol .[4] It is formed from the reaction of dimethyl lauramine, a tertiary amine, and oleic acid, a monounsaturated fatty acid.[4][5] This structure imparts amphiphilic properties to the molecule, with a hydrophilic tertiary amine head group and a long hydrophobic alkyl chain from both the lauryl and oleate moieties. This amphiphilicity drives the formation of micelles in aqueous solutions.

Chemical Structure:

  • Hydrophilic Head: Dimethylamino group (-N(CH₃)₂)

  • Hydrophobic Tail: Lauryl (C₁₂) and Oleyl (C₁₈, unsaturated) chains

The Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental property of surfactants. Below the CMC, surfactant molecules exist predominantly as monomers in the bulk solution and at interfaces. As the concentration increases to the CMC, the monomers spontaneously self-assemble into organized structures called micelles to minimize the unfavorable contact between their hydrophobic tails and the aqueous solvent.[6][7] This process leads to abrupt changes in various physicochemical properties of the solution, which can be monitored to determine the CMC.[8][9]

The CMC value is influenced by several factors, including:

  • Molecular Structure: The length and nature of the hydrophobic tail and the charge and size of the hydrophilic head group.

  • Temperature: The effect of temperature on the CMC can vary for different surfactants.[8]

  • Presence of Electrolytes: The addition of salts can decrease the CMC of ionic surfactants by reducing the repulsion between the charged head groups.

  • pH: For surfactants with pH-sensitive head groups like amines, the CMC can be significantly affected by the pH of the solution.

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of this compound. The choice of method depends on the properties of the surfactant and the available instrumentation.[9] As an ionic surfactant, methods that detect changes in conductivity are highly suitable.

Data Presentation: Comparison of CMC Determination Methods
Method Principle Applicability to this compound Advantages Disadvantages
Conductivity Measurement Measures the change in electrical conductivity of the solution. The slope of conductivity versus concentration changes at the CMC.[6][10]Highly suitable as it is an ionic surfactant.Simple, cost-effective, and provides precise results for ionic surfactants.[11]Not suitable for non-ionic surfactants.[6]
Surface Tension Measurement Measures the surface tension of the solution as a function of surfactant concentration. Surface tension decreases until the CMC is reached, after which it remains relatively constant.[12]Suitable.Direct measurement of surface activity. Applicable to both ionic and non-ionic surfactants.Can be sensitive to impurities. The inflection point may not always be sharp.[7]
Fluorescence Spectroscopy Utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles. A significant change in the fluorescence spectrum is observed at the CMC.[6]Suitable.Highly sensitive method. Can provide information about the micellar microenvironment.Requires a fluorescent probe, which might interact with the surfactant.
Turbidity Measurement Measures the turbidity of the solution. The turbidity increases sharply at the CMC due to the formation of micelles that scatter light.[6][7]Suitable.Simple and does not require sophisticated instrumentation.Less precise than other methods. The onset of turbidity may not be sharply defined.
Detailed Experimental Protocols

This method is based on the principle that the mobility of surfactant ions changes upon micelle formation, leading to a change in the slope of the conductivity versus concentration plot.

Materials and Equipment:

  • This compound

  • High-purity deionized water

  • Conductivity meter with a temperature-controlled cell

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound of a known concentration (e.g., 10 mM) in deionized water.

  • Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

  • Equilibrate the conductivity cell and the sample solutions to a constant temperature (e.g., 25 °C).

  • Measure the conductivity of the deionized water as a blank.

  • Measure the conductivity of each dilution, ensuring the solution is well-mixed.

  • Plot the specific conductivity (κ) versus the concentration of this compound.

  • The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

This method relies on the fact that surfactants reduce the surface tension of a solution until the surface becomes saturated with monomers at the CMC.

Materials and Equipment:

  • This compound

  • High-purity deionized water

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Thermostatic bath

  • Glassware

Procedure:

  • Prepare a series of this compound solutions of varying concentrations in deionized water.

  • Calibrate the tensiometer with deionized water at a constant temperature.

  • Measure the surface tension of each solution, starting from the most dilute to the most concentrated, to avoid cross-contamination.

  • Allow each solution to equilibrate before measurement.

  • Plot the surface tension (γ) versus the logarithm of the concentration (log C).

  • The plot will show a decrease in surface tension followed by a plateau. The concentration at the inflection point, where the slope changes, is the CMC.[12]

Visualization of Experimental Workflows

Workflow for CMC Determination by Conductivity

CMC_Conductivity_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_result Result prep1 Prepare Stock Solution of this compound prep2 Create Serial Dilutions prep1->prep2 meas1 Equilibrate Samples and Conductivity Cell prep2->meas1 meas2 Measure Conductivity of Each Dilution meas1->meas2 analysis1 Plot Conductivity vs. Concentration meas2->analysis1 analysis2 Identify Intersection of Two Linear Regions analysis1->analysis2 result CMC Value analysis2->result

Caption: Workflow for determining the CMC using conductivity measurements.

Workflow for CMC Determination by Surface Tensiometry

CMC_Tensiometry_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_result Result prep1 Prepare a Series of Concentrations meas2 Measure Surface Tension of Each Solution prep1->meas2 meas1 Calibrate Tensiometer meas1->meas2 analysis1 Plot Surface Tension vs. log(Concentration) analysis2 Determine Inflection Point analysis1->analysis2 result CMC Value analysis2->result

Caption: Workflow for determining the CMC using surface tension measurements.

Role in Drug Development and Signaling Pathways

In drug development, surfactants like this compound are primarily used as excipients to solubilize poorly water-soluble drugs, improve drug stability, and enhance drug permeation across biological membranes. The oleate component, in particular, is known to act as a penetration enhancer by disrupting the lipid structure of the stratum corneum.[13]

There is no direct evidence in the reviewed literature to suggest that this compound specifically interacts with or modulates defined signaling pathways. Its biological effects are more likely related to its physicochemical properties as a surfactant, which can lead to non-specific interactions with cell membranes. At concentrations above the CMC, the formation of micelles can lead to the solubilization of lipid components of cell membranes, potentially causing cytotoxicity. Therefore, for formulation purposes, it is crucial to use this compound at concentrations that are effective for its intended function but below the threshold for significant cellular damage.

The diagram below illustrates the logical relationship between the concentration of this compound and its potential effects in a biological context.

Surfactant_Biological_Interaction cluster_below_cmc Below CMC cluster_above_cmc Above CMC conc This compound Concentration monomers Predominantly Monomers conc->monomers Low micelles Micelle Formation conc->micelles High permeation Potential for Membrane Permeation Enhancement monomers->permeation solubilization Drug Solubilization micelles->solubilization cytotoxicity Potential for Membrane Disruption (Cytotoxicity) micelles->cytotoxicity

Caption: Concentration-dependent effects of this compound.

Conclusion

While a specific CMC value for this compound is not documented in readily available literature, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for its determination. The choice of experimental method, particularly conductivity and surface tension measurements, will yield reliable data for this ionic surfactant. A thorough understanding and experimental determination of the CMC of this compound are essential for its effective and safe application in pharmaceutical formulations, ensuring optimal performance as an excipient while minimizing potential adverse effects.

References

Self-Assembly of Dimethyl Lauramine Oleate in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl lauramine oleate (B1233923), a salt of dimethyl lauramine and oleic acid, is a cationic surfactant with applications in the cosmetic and pharmaceutical industries.[1][2][3][4][5] Its amphiphilic nature drives its self-assembly in aqueous solutions into various supramolecular structures, such as micelles and vesicles. This technical guide provides an in-depth overview of the principles governing the self-assembly of dimethyl lauramine oleate, methodologies for its characterization, and potential applications in drug delivery. While specific experimental data for this compound is not extensively available in public literature, this guide draws upon the well-established behaviors of analogous surfactant systems, such as oleates and amine oxides, to provide a comprehensive framework for its study.

Introduction to Surfactant Self-Assembly

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, these molecules spontaneously organize to minimize the unfavorable interactions between their hydrophobic tails and water. This process, known as self-assembly, leads to the formation of various ordered structures.

The initial stage of self-assembly is the formation of spherical micelles above a specific concentration known as the Critical Micelle Concentration (CMC) .[6] As the surfactant concentration increases, or with changes in environmental conditions such as pH, temperature, or ionic strength, these micelles can transition into other morphologies, including worm-like micelles, hexagonal phases, and lamellar structures, which can form vesicles.

This compound is comprised of a tertiary amine head group (dimethyl lauramine) and a long, unsaturated hydrocarbon tail (oleate). The protonation of the amine group in aqueous solution confers a positive charge, making it a cationic surfactant. The oleate counter-ion also possesses a long hydrocarbon chain, which can participate in the hydrophobic interactions driving self-assembly.

Supramolecular Structures of this compound

Based on the behavior of similar surfactants, this compound is expected to form the following primary structures in aqueous solutions:

  • Micelles: At concentrations above the CMC, this compound monomers will aggregate to form micelles. These are typically spherical structures with the hydrophobic oleate and lauryl chains forming the core and the hydrophilic dimethylamine (B145610) head groups exposed to the aqueous environment.

  • Vesicles: Under appropriate conditions, such as changes in pH affecting the protonation state of the head group or at higher surfactant concentrations, the system can favor the formation of bilayers. These bilayers can enclose an aqueous core to form unilamellar or multilamellar vesicles. The unsaturated nature of the oleate chain can impart fluidity to these bilayers.

The transition between these structures is a dynamic process influenced by factors that affect the packing parameter of the surfactant molecules.

Quantitative Data on Self-Assembly (Illustrative)

Due to the limited availability of specific experimental data for this compound, the following tables present representative quantitative data from analogous surfactant systems to provide a practical reference for expected values.

Table 1: Critical Micelle Concentration (CMC) of Representative Surfactants

Surfactant SystemMethodTemperature (°C)CMC (mM)Reference
Sodium OleateSurface Tension250.1 - 1.0General Knowledge
Lauramine OxideSurface Tension250.02 - 0.1General Knowledge
Cetylpyridinium Chloride (Cationic)Conductivity250.9[7]
Sodium Dodecyl Sulfate (Anionic)Multiple258.2[8]

Table 2: Vesicle Size of Representative Surfactant Systems Determined by Dynamic Light Scattering (DLS)

Surfactant SystemPreparation MethodMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Reference
Oleate VesiclespH jump100 - 3000.2 - 0.4General Knowledge
Egg Phosphatidylcholine VesiclesExtrusion100 ± 10< 0.1[9]
Extracellular VesiclesIsolation from plasma40 - 60~1[10]

Table 3: Rheological Properties of Representative Surfactant Solutions

Surfactant SystemConcentrationZero-Shear Viscosity (Pa·s)Viscoelastic BehaviorReference
Cetylpyridinium Chloride/NaSal100 mM0.1 - 100Maxwell fluid[11]
SLES/CAPB10 wt%0.01 - 10Shear thinning
Polyacrylamide Solutions1 g/L0.01 - 0.1Shear thinning[12]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the self-assembly of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter of a surfactant. Several techniques can be employed for its determination.[6][8][13][14]

4.1.1 Surface Tension Method

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration as monomers adsorb at the air-water interface. Once the interface is saturated, further addition of surfactant leads to micelle formation in the bulk, and the surface tension remains relatively constant. The CMC is the concentration at which this break in the surface tension versus log(concentration) plot occurs.[6]

  • Protocol:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a series of dilutions from the stock solution, covering a wide concentration range expected to bracket the CMC.

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.[14]

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the intersection of the two linear regions of the plot.[6]

4.1.2 Conductivity Method (for ionic surfactants)

  • Principle: For ionic surfactants, the conductivity of the solution increases linearly with concentration at low concentrations. Above the CMC, the formation of micelles, which have a lower mobility than free monomers and bind some counter-ions, leads to a decrease in the slope of the conductivity versus concentration plot.[8]

  • Protocol:

    • Prepare a series of aqueous solutions of this compound of varying concentrations.

    • Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

    • Plot the conductivity versus the surfactant concentration.

    • The CMC is identified as the concentration at the intersection of the two linear segments of the plot.

Characterization of Vesicle Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension.[9][15][16][17][18]

  • Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is related to their hydrodynamic radius via the Stokes-Einstein equation.[16]

  • Protocol:

    • Sample Preparation:

      • Prepare an aqueous solution of this compound at a concentration known to form vesicles.

      • Filter the solution through a syringe filter (e.g., 0.22 µm) to remove dust and large aggregates.

      • Dilute the filtered sample with filtered deionized water to an appropriate concentration for DLS measurement (typically 0.1-1 mg/mL, to be optimized).[19]

    • Measurement:

      • Place the sample in a clean cuvette.

      • Equilibrate the sample to the desired temperature in the DLS instrument.

      • Perform the DLS measurement, collecting data for a sufficient duration to obtain a stable correlation function.

    • Data Analysis:

      • The instrument software analyzes the correlation function to determine the particle size distribution, providing the mean hydrodynamic diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution.

Visualization of Self-Assembled Structures by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology of self-assembled structures.[20][21][22][23]

  • Principle: A beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted through the specimen, magnified, and focused onto an imaging device. For soft materials like surfactant assemblies, staining or cryogenic techniques are often necessary to enhance contrast.

  • Protocol (Cryo-TEM):

    • Sample Preparation:

      • A small aliquot (3-5 µL) of the this compound solution is applied to a TEM grid (e.g., a holey carbon grid).

      • The grid is blotted with filter paper to create a thin film of the solution across the holes.

      • The grid is rapidly plunged into a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen) to vitrify the water, preserving the solution-state structures.[22]

    • Imaging:

      • The vitrified sample is transferred to a cryo-TEM holder and inserted into the microscope, maintaining it at cryogenic temperatures.

      • Images are acquired at low electron doses to minimize radiation damage to the sample.

Rheological Measurements

Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids'. Rheological measurements can provide insights into the microstructure and interactions of the self-assembled structures in solution.[11][24][25][26]

  • Principle: A rheometer is used to apply a controlled stress or strain to a sample and measure the resulting strain or stress. This allows for the determination of properties such as viscosity and viscoelasticity.

  • Protocol:

    • Sample Preparation:

      • Prepare aqueous solutions of this compound at various concentrations.

      • Allow the samples to equilibrate at the desired temperature.

    • Viscosity Measurement:

      • Perform a steady-state flow sweep by applying a range of shear rates and measuring the corresponding shear stress to determine the viscosity profile. This can reveal shear-thinning or shear-thickening behavior.

    • Viscoelastic Measurement (Oscillatory Rheology):

      • Apply a small, oscillating strain to the sample and measure the resulting stress. This allows for the determination of the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. These parameters provide information about the network structure and relaxation dynamics of the self-assembled system.[11]

Visualizations

The following diagrams illustrate key concepts and workflows related to the self-assembly of this compound.

Molecular components of this compound.

SelfAssembly Self-Assembly Pathway Monomer Monomer Micelle Micelle Monomer->Micelle [Conc] > CMC Micelle->Monomer Dilution Vesicle Vesicle Micelle->Vesicle Change in conditions (e.g., pH, [Conc]) Vesicle->Monomer Dilution

General self-assembly pathway of surfactants.

ExperimentalWorkflow Experimental Workflow for Characterization cluster_prep Sample Preparation cluster_char Characterization cluster_analysis Data Analysis Prep Prepare Aqueous Solutions (Varying Concentrations) CMC CMC Determination (Tensiometry, Conductivity) Prep->CMC DLS Vesicle Sizing (DLS) Prep->DLS TEM Morphology Visualization (Cryo-TEM) Prep->TEM Rheology Flow Properties (Rheometry) Prep->Rheology Analysis Data Interpretation & Structure-Property Relationships CMC->Analysis DLS->Analysis TEM->Analysis Rheology->Analysis

Workflow for characterizing self-assembly.

Applications in Drug Development

The self-assembled structures of this compound hold significant promise for applications in drug development:

  • Solubilization of Poorly Soluble Drugs: The hydrophobic core of micelles can serve as a nano-carrier to solubilize hydrophobic drug molecules, enhancing their bioavailability.

  • Vesicular Drug Delivery: Vesicles can encapsulate both hydrophilic drugs in their aqueous core and lipophilic drugs within their bilayer membrane. This allows for targeted delivery and controlled release of therapeutic agents. The cationic nature of this compound vesicles can facilitate interaction with negatively charged biological membranes, potentially enhancing cellular uptake.

  • Topical and Transdermal Delivery: The skin conditioning properties of this compound suggest its potential use in topical formulations to enhance the penetration of active pharmaceutical ingredients.[4]

Conclusion

This compound, through its self-assembly in aqueous solutions, can form a variety of supramolecular structures with tunable properties. While specific quantitative data for this compound is sparse, a comprehensive understanding of its behavior can be inferred from related surfactant systems. The experimental protocols detailed in this guide provide a robust framework for the systematic characterization of its self-assembly, paving the way for its rational application in advanced drug delivery systems and other formulations. Further research to elucidate the specific phase behavior and quantitative self-assembly parameters of this compound is warranted to fully realize its potential.

References

Methodological & Application

Application Notes and Protocols for Dimethyl Lauramine Oleate in Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Dimethyl lauramine oleate (B1233923) (DMLO) is primarily utilized in the cosmetics industry as a surfactant, emulsifier, and conditioning agent. Its application as a dedicated drug delivery vehicle is not extensively documented in scientific literature. These application notes and protocols are based on the known physicochemical properties of DMLO and its components (lauramine and oleic acid), and on established principles of topical drug delivery. The information provided is intended to guide researchers in exploring the potential of DMLO as a formulation excipient, particularly as a penetration enhancer and solubilizing agent in topical preparations.

Introduction to Dimethyl Lauramine Oleate (DMLO)

This compound is the salt of dimethyl lauramine and oleic acid. Its amphiphilic nature, combining a cationic amine head group with a lipophilic oleate tail, suggests its potential utility in pharmaceutical formulations. While not a conventional drug delivery vehicle itself, DMLO's properties as a surfactant and the known penetration-enhancing effects of oleic acid make it a candidate for incorporation into topical drug delivery systems to improve the solubility and skin permeation of active pharmaceutical ingredients (APIs).[1][2]

Potential Applications in Drug Delivery:

  • Solubilizing Agent: For poorly water-soluble drugs intended for topical application.

  • Penetration Enhancer: To facilitate the transport of APIs across the stratum corneum.[1][3]

  • Emulsifier: In the formulation of creams and lotions.

Physicochemical Properties and Characterization of DMLO-Containing Formulations

The successful incorporation of DMLO into a topical formulation requires careful characterization to ensure stability, safety, and efficacy. The following table summarizes key parameters and methodologies for the characterization of a DMLO-based topical cream.

ParameterMethodPurpose
Physical Appearance Visual inspectionTo assess color, homogeneity, and phase separation.
pH pH meterTo ensure the formulation's pH is within a physiologically acceptable range for topical application (typically 4.5-6.5) and to ensure API and formulation stability.
Viscosity Rotational viscometerTo determine the flow properties of the cream, which affects spreadability and residence time on the skin.
Spreadability Parallel plate methodTo measure the ease with which the cream can be applied to a surface, indicating patient compliance.
Drug Content Uniformity High-Performance Liquid Chromatography (HPLC)To ensure the API is uniformly dispersed throughout the formulation.
Particle Size Analysis Dynamic Light Scattering (DLS) or Laser DiffractionFor emulsion-based formulations, to determine the globule size and distribution, which can impact stability and absorption.
In Vitro Drug Release Franz Diffusion Cell SystemTo evaluate the rate and extent of drug release from the formulation through a synthetic membrane.[4][5][6][7][8]
Ex Vivo Skin Permeation Franz Diffusion Cell System with excised skinTo assess the permeation of the API through the skin, providing a more biologically relevant measure of potential in vivo performance.

Experimental Protocols

Protocol for Preparation of a DMLO-Based Topical Cream (Oil-in-Water Emulsion)

This protocol describes the preparation of a 100g batch of a topical cream containing an API, with DMLO acting as a co-emulsifier and penetration enhancer.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (DMLO)

  • Oil Phase: e.g., Cetyl alcohol, Stearyl alcohol, Mineral oil

  • Aqueous Phase: Purified water

  • Primary Emulsifier (high HLB): e.g., Polysorbate 80

  • Humectant: e.g., Glycerin or Propylene glycol

  • Preservative: e.g., Methylparaben, Propylparaben

  • pH adjuster: e.g., Triethanolamine or Citric acid solution

Equipment:

  • Beakers

  • Water bath or heating mantle

  • Homogenizer or high-shear mixer

  • Stirring apparatus

  • pH meter

  • Weighing balance

Procedure:

  • Preparation of the Oil Phase:

    • In a beaker, weigh the required amounts of the oil-soluble components: cetyl alcohol, stearyl alcohol, mineral oil, and DMLO.

    • Heat the oil phase to 70-75°C in a water bath until all components are melted and homogenous.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the water-soluble components: primary emulsifier (Polysorbate 80), humectant (glycerin), and preservative (methylparaben) in purified water.

    • Heat the aqueous phase to 70-75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer at a moderate speed.

    • Increase the homogenization speed and mix for 5-10 minutes to form a uniform emulsion.

  • API Incorporation:

    • If the API is heat-stable and oil-soluble, it can be added to the oil phase in step 1.

    • If the API is heat-stable and water-soluble, it can be added to the aqueous phase in step 2.

    • If the API is heat-sensitive, it should be incorporated into the cream after the emulsion has cooled to below 40°C. Dissolve the API in a small amount of a suitable solvent and then add it to the cream with gentle mixing.

  • Cooling and Finalization:

    • Allow the emulsion to cool down to room temperature with gentle stirring.

    • Measure the pH of the cream and adjust if necessary using a pH adjuster.

    • Add any fragrances or other final excipients at this stage.

    • Mix until a smooth, homogenous cream is obtained.

  • Packaging and Storage:

    • Transfer the cream into an appropriate container and store it at a controlled room temperature, protected from light.

G prep_oil 1. Prepare Oil Phase (DMLO, Lipids, Oil-soluble API) emulsification 3. Emulsification (Combine phases with homogenization) prep_oil->emulsification prep_aqueous 2. Prepare Aqueous Phase (Water, Emulsifier, Humectant, Water-soluble API) prep_aqueous->emulsification api_incorporation 4. API Incorporation (If heat-sensitive) emulsification->api_incorporation cooling 5. Cooling and pH Adjustment api_incorporation->cooling final_product 6. Final Cream Formulation cooling->final_product

Caption: Workflow for the preparation of a DMLO-based topical cream.

Protocol for In Vitro Drug Release Testing (IVRT)

Equipment and Materials:

  • Franz diffusion cell apparatus

  • Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)

  • Receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4, with a surfactant if needed to maintain sink conditions)

  • Magnetic stirrer

  • Water bath maintained at 32 ± 0.5°C

  • Syringes and collection vials

  • Analytical method for drug quantification (e.g., HPLC)

Procedure:

  • Membrane Preparation:

    • Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.

  • Franz Cell Assembly:

    • Mount the prepared membrane onto the Franz diffusion cell, ensuring no air bubbles are trapped between the membrane and the receptor chamber.

    • Fill the receptor chamber with pre-warmed (32°C) and degassed receptor medium.

    • Place a magnetic stir bar in the receptor chamber and place the cell on the magnetic stirrer.

  • Sample Application:

    • Accurately weigh a specific amount of the DMLO-based cream (e.g., 300 mg) and apply it uniformly to the surface of the membrane in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor chamber through the sampling port.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug released per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of drug released versus the square root of time. The slope of the linear portion of the plot represents the release rate (Higuchi model).

Potential Mechanism of Action of DMLO in Skin Penetration

DMLO may enhance drug penetration through the skin via a dual mechanism attributed to its oleic acid and surfactant components. Oleic acid is a known chemical penetration enhancer that can fluidize the lipid bilayers of the stratum corneum, thereby increasing the diffusion of drugs through the intercellular pathway.[1][3][9][10][11] The surfactant properties of DMLO can further contribute to this effect by disrupting the organized structure of the stratum corneum lipids and by improving the wetting and spreading of the formulation on the skin surface.[2]

G cluster_skin Skin Layers cluster_mechanism DMLO's Mechanism of Action stratum_corneum Stratum Corneum Lipid Bilayers epidermis Epidermis stratum_corneum->epidermis Drug Diffusion dermis Dermis epidermis->dermis Drug Diffusion dmlo_formulation Topical Formulation with DMLO and API api_release API Release dmlo_formulation->api_release Application on Skin oleic_acid Oleic Acid Component Fluidizes Lipid Bilayers dmlo_formulation->oleic_acid surfactant_action Surfactant Action Disrupts Lipid Structure dmlo_formulation->surfactant_action api_release->stratum_corneum Penetration oleic_acid->stratum_corneum Enhances Intercellular Diffusion surfactant_action->stratum_corneum Increases Permeability

Caption: Potential mechanism of DMLO-enhanced skin penetration.

Cellular Uptake of Topically Delivered Drugs

Once an API penetrates the stratum corneum and reaches the viable epidermis, it can be taken up by keratinocytes and other skin cells. The primary mechanisms of cellular uptake for many drugs are passive diffusion across the cell membrane, driven by a concentration gradient.[12][13] For larger molecules or those with specific chemical properties, carrier-mediated transport or endocytosis may be involved. The specific cellular uptake pathways for a drug delivered with DMLO would depend on the physicochemical properties of the drug itself.

G api API in Extracellular Space passive_diffusion Passive Diffusion api->passive_diffusion carrier_mediated Carrier-Mediated Transport api->carrier_mediated endocytosis Endocytosis api->endocytosis cell_membrane Cell Membrane cytosol Intracellular Space (Cytosol) cell_membrane->cytosol Drug Uptake passive_diffusion->cell_membrane carrier_mediated->cell_membrane endocytosis->cell_membrane

Caption: General pathways for cellular uptake of drugs.

Safety and Regulatory Considerations

While oleic acid is generally recognized as safe (GRAS) for use in food and has a good safety profile in topical products, the safety of DMLO in pharmaceutical formulations needs to be established.[14][15][16] As DMLO would be considered a "novel excipient" if used in a new drug product, extensive safety and toxicity studies would be required to support its use.[17][18][19][20] Researchers should consult regulatory guidelines on the qualification of new excipients.

These application notes provide a framework for the initial exploration of this compound in topical drug delivery. Further research is necessary to fully elucidate its potential and to establish its safety and efficacy in pharmaceutical applications.

References

Application Notes and Protocols for Topical Drug Delivery Using Dimethyl Lauramine Oleate-Based Nanoformulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl lauramine oleate (B1233923), a salt formed from the fatty acid oleic acid and the cationic amine dimethyl lauramine, presents a promising excipient for the formulation of topical drug delivery systems. Its amphiphilic nature, combining the skin penetration-enhancing properties of oleic acid with the potential for electrostatic interactions from its cationic headgroup, makes it a candidate for developing advanced nanocarriers such as liposomes, transfersomes, and solid lipid nanoparticles. These formulations can enhance the solubility of poorly water-soluble drugs, facilitate their transport across the stratum corneum, and provide controlled release, thereby improving therapeutic efficacy and reducing potential side effects.

This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro evaluation of a representative dimethyl lauramine oleate-based vesicular system for topical drug delivery. While specific literature on drug formulations with this compound is limited, the following protocols are based on established methods for oleic acid-containing and cationic lipid-based nanocarriers.

Data Presentation: Representative Formulation Characteristics

The following tables summarize typical quantitative data for oleic acid-based vesicular nanocarriers, which can be used as a benchmark for the development of this compound formulations.

Table 1: Physicochemical Properties of a Representative Oleic Acid-Based Vesicular Formulation

ParameterRepresentative ValueMethod of Analysis
Vesicle Size (Z-average) 150 - 300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.1 - 0.3Dynamic Light Scattering (DLS)
Zeta Potential +30 to +50 mVElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency (%) 70 - 95%Ultracentrifugation / HPLC
Drug Loading (%) 1 - 5%HPLC

Table 2: In Vitro Drug Release and Skin Permeation Parameters

ParameterRepresentative ValueMethod of Analysis
Cumulative Drug Release (24h) 60 - 80%Franz Diffusion Cell with synthetic membrane
Permeation Flux (Jss) Varies by drugFranz Diffusion Cell with ex vivo skin
Enhancement Ratio (ER) 2 - 10Comparison to control formulation
Lag Time (tL) 1 - 4 hoursFranz Diffusion Cell with ex vivo skin

Experimental Protocols

Preparation of this compound-Based Vesicles (Thin-Film Hydration Method)

This protocol describes the preparation of vesicular nanocarriers using the thin-film hydration technique, a common method for producing liposomes and related vesicles.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., soy or egg lecithin)

  • Cholesterol

  • Active Pharmaceutical Ingredient (API)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Round-bottom flask (50 mL)

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm, 200 nm)

Procedure:

  • Accurately weigh this compound, phosphatidylcholine, and cholesterol in a desired molar ratio (e.g., 1:4:1) and dissolve them in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

  • Dissolve the desired amount of the API in the same organic solvent mixture. For hydrophilic drugs, it will be added in the aqueous hydration step.

  • Attach the flask to a rotary evaporator.

  • Immerse the flask in a water bath set to a temperature above the transition temperature of the lipids (e.g., 40-50°C).

  • Rotate the flask and gradually reduce the pressure to evaporate the organic solvents, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.

  • Continue evaporation under high vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydrate the lipid film by adding a pre-warmed (e.g., 40-50°C) aqueous buffer (e.g., PBS pH 7.4) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

  • Gently rotate the flask (without vacuum) in the water bath for 1-2 hours to allow for the swelling and formation of multilamellar vesicles (MLVs).

  • To reduce the vesicle size and lamellarity, sonicate the resulting suspension using a probe sonicator (in an ice bath to prevent overheating) or a bath sonicator for a specified duration.

  • For a more uniform size distribution, extrude the vesicle suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes of a defined pore size (e.g., 200 nm followed by 100 nm) using a mini-extruder.

  • Store the prepared vesicular formulation at 4°C for further characterization.

Characterization of Vesicular Formulation

a) Particle Size and Zeta Potential Analysis

Procedure:

  • Dilute the vesicular suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample into a disposable cuvette for size measurement and a specific folded capillary cell for zeta potential measurement.

  • Measure the particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS) at 25°C.

  • Measure the zeta potential using Electrophoretic Light Scattering (ELS) at 25°C.

  • Perform each measurement in triplicate.

b) Encapsulation Efficiency and Drug Loading

Procedure:

  • Separate the unencapsulated (free) drug from the vesicle-encapsulated drug by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) or size exclusion chromatography.

  • Carefully collect the supernatant containing the free drug.

  • Disrupt the vesicle pellet using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

  • Quantify the amount of drug in the supernatant and the disrupted pellet using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following equations:

    EE (%) = (Total Drug - Free Drug) / Total Drug * 100

    DL (%) = (Weight of Encapsulated Drug) / (Total Weight of Vesicles) * 100

In Vitro Drug Release Study

This protocol uses a Franz diffusion cell system to evaluate the release of the API from the formulation.

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose (B213188) acetate, polysulfone)

  • Receptor medium (e.g., PBS pH 7.4, potentially with a solubilizer like Tween 80 to maintain sink conditions)

  • Magnetic stirrer

  • Water bath or heating block

Procedure:

  • Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.

  • Fill the receptor compartment with pre-warmed (32 ± 0.5°C) and degassed receptor medium.

  • Place a small magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer set to a constant speed (e.g., 600 rpm).

  • Accurately apply a known amount of the vesicular formulation onto the membrane in the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling arm.

  • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium.

  • Analyze the drug concentration in the collected samples by HPLC.

  • Plot the cumulative amount of drug released per unit area versus time to determine the release profile.

Ex Vivo Skin Permeation Study

This protocol assesses the permeation of the API through excised skin.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., human cadaver, porcine ear, or rodent skin)

  • Receptor medium (as above)

  • Other equipment as in the in vitro release study

Procedure:

  • Thaw the frozen skin at room temperature.

  • Carefully remove any subcutaneous fat and trim the skin to the appropriate size.

  • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Equilibrate the skin with the receptor medium for a short period.

  • Follow steps 2-7 from the In Vitro Drug Release Study protocol.

  • At the end of the experiment, dissemble the cell, and wash the skin surface to remove excess formulation.

  • The amount of drug retained in the skin can be determined by tape stripping the stratum corneum and/or homogenizing the remaining skin tissue, followed by solvent extraction and HPLC analysis.

  • Calculate the steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER).

Visualizations

experimental_workflow formulation Formulation Preparation (Thin-Film Hydration) characterization Physicochemical Characterization formulation->characterization invitro_release In Vitro Release Study (Franz Cell - Synthetic Membrane) formulation->invitro_release exvivo_permeation Ex Vivo Skin Permeation Study (Franz Cell - Excised Skin) formulation->exvivo_permeation size_zeta Particle Size & Zeta Potential (DLS/ELS) characterization->size_zeta ee_dl Encapsulation Efficiency & Drug Loading (HPLC) characterization->ee_dl analysis Data Analysis (Release Kinetics, Permeation Parameters) invitro_release->analysis exvivo_permeation->analysis

Caption: Experimental workflow for the formulation and evaluation of topical nanocarriers.

skin_permeation_enhancement cluster_skin Skin Layers formulation This compound Vesicle (Drug Encapsulated) sc Stratum Corneum (SC) (Lipid Bilayers) formulation->sc 1. Adhesion & Fusion epidermis Viable Epidermis sc->epidermis 2. Disruption of SC Lipids (by Oleic Acid component) & Drug Partitioning dermis Dermis (Capillary Network) epidermis->dermis 3. Drug Diffusion systemic Systemic Circulation dermis->systemic 4. Systemic Absorption

Caption: Mechanism of skin permeation enhancement by oleic acid-based nanocarriers.

Unlocking Transdermal Delivery: Application Notes on Oleate-Based Penetration Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Transdermal drug delivery offers a non-invasive and controlled method for administering therapeutics. However, the formidable barrier of the stratum corneum, the outermost layer of the skin, significantly hinders the penetration of most drug molecules. Chemical penetration enhancers are pivotal in overcoming this barrier. While specific research on dimethyl lauramine oleate (B1233923) (DMLO) as a primary penetration enhancer in transdermal research is not extensively documented in publicly available scientific literature, its constituent fatty acid, oleic acid, is a well-characterized and widely utilized penetration enhancer.

These application notes will, therefore, focus on the principles and applications of oleic acid as a representative oleate-based penetration enhancer. The data and protocols provided are based on established research with oleic acid and can serve as a foundational guide for investigating similar fatty acid-based enhancers.

Mechanism of Action: Oleic Acid

Oleic acid is thought to enhance skin permeability primarily by disrupting the highly ordered lipid structure of the stratum corneum.[1][2][3] This mechanism involves the fluidization of the intercellular lipid bilayers, creating a more permeable pathway for drug molecules to traverse the skin.[2][4][5] Studies suggest that oleic acid integrates into the lipid matrix, disrupting the tight packing of ceramides, cholesterol, and other fatty acids, which in turn increases the diffusion coefficient of the drug within the skin.[6][7][8]

MechanismOfAction cluster_0 Stratum Corneum (SC) cluster_1 Oleic Acid Intervention cluster_2 Result SC_lipids Highly Ordered Intercellular Lipids SC_barrier Intact Barrier Function SC_lipids->SC_barrier Maintains OleicAcid Oleic Acid Disruption Lipid Bilayer Disruption & Fluidization OleicAcid->Disruption Induces IncreasedPermeability Increased SC Permeability Disruption->IncreasedPermeability Results in DrugPenetration Enhanced Drug Penetration IncreasedPermeability->DrugPenetration Leads to

Caption: Mechanism of Oleic Acid as a Penetration Enhancer.

Quantitative Data on Penetration Enhancement

The effectiveness of a penetration enhancer is typically quantified by the Enhancement Ratio (ER) or by comparing the flux of a drug across the skin with and without the enhancer. The following tables summarize quantitative data from various studies on the effect of oleic acid on the transdermal permeation of different drugs.

Table 1: Enhancement Ratios of Various Drugs with Oleic Acid

DrugConcentration of Oleic AcidVehicleEnhancement Ratio (ER)Reference
Piroxicam1.0% w/wGel>10[9]
TenoxicamNot specifiedNot specifiedEffective enhancement[9]
Methyl Paraben20%Not specified2.4[10]
Palmitoleic Acid20%Not specified13.4[10]
IndomethacinNot specifiedPropylene Glycol~10[10]
Nitroglycerine5% w/wNot specifiedSignificant increase in flux[11]
S-methyl-L-methionine5%50:50 PG:DDW9.43 (in epidermis/dermis)[12]

Table 2: Flux of Diclofenac Diethylamine (DIC-DEA) with and without Oleic Acid

FormulationCumulative Amount Permeated (µg/cm²) at 24hFlux (µg/cm²/h)
Control~150~6.25
0.75% Oleic Acid~350~14.58

Data adapted from a study on the time-dependent effects of oleic acid. The study showed that oleic acid promoted DIC-DEA permeation more rapidly than oleyl alcohol.[13]

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a general procedure for evaluating the effect of oleic acid as a penetration enhancer on the permeation of a model drug through an excised skin membrane.

Materials:

  • Franz diffusion cells

  • Excised skin (human or animal, e.g., rat abdominal skin)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Donor formulation (drug in a vehicle with and without oleic acid)

  • Magnetic stirrer and stir bars

  • Water bath with temperature control

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC)

Protocol:

  • Skin Preparation:

    • Thaw frozen excised skin at room temperature.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

    • Equilibrate the skin sections in PBS for 30 minutes before mounting.

  • Franz Cell Assembly:

    • Mount the prepared skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

    • Ensure a leak-proof seal.

    • Fill the receptor compartment with pre-warmed (32°C or 37°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the skin.[14]

    • Place a small magnetic stir bar in the receptor compartment.

  • Experiment Initiation:

    • Place the assembled Franz cells in a water bath maintained at a constant temperature (typically 32°C to mimic skin surface temperature).[14]

    • Allow the system to equilibrate for 30 minutes.

    • Apply a known amount of the donor formulation (control and oleic acid-containing formulations) to the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling arm.[15]

    • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated analytical method, such as HPLC.[16]

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • The steady-state flux (Jss, µg/cm²/h) can be determined from the slope of the linear portion of the plot.

    • Calculate the Enhancement Ratio (ER) as follows: ER = Jss (with enhancer) / Jss (without enhancer)

ExperimentalWorkflow cluster_0 Preparation cluster_1 Franz Cell Setup cluster_2 Permeation Experiment cluster_3 Analysis SkinPrep Skin Preparation MountSkin Mount Skin SkinPrep->MountSkin FormulationPrep Formulation Preparation (with/without Oleic Acid) ApplyFormulation Apply Formulation to Donor FormulationPrep->ApplyFormulation ReceptorPrep Receptor Solution Preparation & Degassing FillReceptor Fill Receptor Chamber ReceptorPrep->FillReceptor MountSkin->FillReceptor Equilibrate Equilibrate at 32°C FillReceptor->Equilibrate Equilibrate->ApplyFormulation Sampling Collect Samples at Time Intervals ApplyFormulation->Sampling Replenish Replenish Receptor Solution Sampling->Replenish HPLC Drug Quantification (HPLC) Sampling->HPLC Replenish->Sampling Repeat DataAnalysis Calculate Flux & ER HPLC->DataAnalysis

Caption: In Vitro Skin Permeation Experimental Workflow.

Concluding Remarks

Oleic acid is a potent and well-documented penetration enhancer that significantly improves the transdermal delivery of a wide range of therapeutic agents. Its mechanism of action, primarily involving the disruption of the stratum corneum's lipid barrier, provides a basis for its effectiveness. The provided protocols and data serve as a valuable resource for researchers initiating studies on oleate-based penetration enhancers. While direct data on dimethyl lauramine oleate is scarce, the principles outlined here for oleic acid offer a robust starting point for investigation and formulation development in the field of transdermal drug delivery. It is crucial to conduct thorough safety and efficacy studies for any new formulation containing penetration enhancers.

References

Application of Dimethyl Lauramine Oleate in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl lauramine oleate (B1233923) is an amine salt formed from the reaction of N,N-dimethyldodecan-1-amine (a tertiary amine) and (Z)-octadec-9-enoic acid (oleic acid).[1] While primarily utilized in the cosmetics industry as a surfactant, antistatic, and conditioning agent, its unique chemical structure suggests potential applications in the field of nanotechnology, specifically in the synthesis and stabilization of nanoparticles for drug delivery.[2][3][4] This document provides detailed application notes and a hypothetical protocol for the use of dimethyl lauramine oleate in the formulation of drug-loaded nanoparticles.

Application Notes

This compound possesses both a cationic tertiary amine head group and a long-chain unsaturated fatty acid tail, making it an interesting candidate for a dual-role excipient in nanoparticle formulations.[1] Its application can be inferred from the well-established roles of its constituent parts—tertiary amines and oleic acid—in nanoparticle synthesis.

Potential Roles in Nanoparticle Synthesis:

  • Surfactant and Stabilizer: The amphiphilic nature of this compound allows it to act as a surfactant, reducing the interfacial tension between the nanoparticle and the surrounding medium. The oleate component can adsorb onto the nanoparticle surface, providing steric hindrance that prevents aggregation and enhances colloidal stability.[5][6][7] The lauramine component, with its tertiary amine, can contribute to the surface charge and overall stability of the nanoparticle dispersion.[8]

  • Co-emulsifier in Lipid Nanoparticles (LNPs): In the formulation of lipid-based drug delivery systems like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), this compound can function as a co-emulsifier. It can be incorporated into the lipid matrix to improve the emulsification process and the stability of the resulting nanoparticles.

  • Shape-Directing Agent: While tertiary amines are generally considered weak shape-directing agents due to steric hindrance, the specific geometry of this compound might influence the morphology of the synthesized nanoparticles under certain conditions.[8]

  • pH-Responsive Element: The tertiary amine group has a pKa that can be leveraged to create pH-responsive nanoparticles. At lower pH, the amine group will be protonated, leading to a more positive surface charge, which could influence drug release or cellular uptake.

Advantages in Nanoparticle Formulation:

  • Formulation Simplification: By using a pre-formed salt of an amine and a fatty acid, the number of components in a formulation can be reduced, potentially simplifying the manufacturing process and regulatory documentation.

  • Enhanced Stability: The combination of steric stabilization from the oleate tail and electrostatic stabilization from the lauramine head may lead to robust and stable nanoparticle dispersions.

  • Controlled Drug Release: The lipid-like nature of the molecule can aid in the encapsulation of lipophilic drugs and may influence their release profile from the nanoparticle matrix.

Experimental Protocol: Synthesis of Drug-Loaded Lipid Nanoparticles using this compound

This protocol describes a hypothetical procedure for the synthesis of drug-loaded lipid nanoparticles using a modified nanoprecipitation/emulsification method, where this compound is employed as a co-surfactant and stabilizer.

Materials:

  • Model Drug (e.g., Curcumin, Paclitaxel)

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Liquid Lipid/Oil (e.g., Medium-chain triglycerides, Oleic Acid)

  • This compound

  • Primary Surfactant (e.g., Polysorbate 80, Pluronic® F127)

  • Organic Solvent (e.g., Acetone, Ethanol)

  • Aqueous Phase (e.g., Deionized water, Phosphate buffered saline pH 7.4)

Equipment:

  • Magnetic stirrer with heating plate

  • High-speed homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Rotary evaporator

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

  • Transmission Electron Microscope (TEM)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh the solid lipid, liquid lipid, this compound, and the model drug.

    • Add the weighed components to a beaker and heat to 5-10 °C above the melting point of the solid lipid under constant stirring to obtain a clear, homogenous lipid melt.

    • Dissolve the lipid melt in a suitable organic solvent (e.g., 10 mL of acetone).

  • Preparation of the Aqueous Phase:

    • Dissolve the primary surfactant in the aqueous phase.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Nanoemulsion:

    • Inject the lipid phase into the heated aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes). This will form a coarse oil-in-water emulsion.

  • Nanoparticle Formation and Solidification:

    • Immediately subject the coarse emulsion to probe sonication (e.g., 70% amplitude, 15 minutes) to reduce the droplet size and form a nanoemulsion.

    • Quickly cool down the nanoemulsion by placing the beaker in an ice bath under gentle stirring. This will cause the lipid to solidify and form nanoparticles.

  • Solvent Removal and Purification:

    • Remove the organic solvent from the nanoparticle dispersion using a rotary evaporator under reduced pressure.

    • The resulting aqueous dispersion of nanoparticles can be further purified by dialysis or centrifugation to remove any unencapsulated drug and excess surfactant.

  • Characterization of Nanoparticles:

    • Particle Size and Polydispersity Index (PDI): Determine the mean hydrodynamic diameter and PDI of the nanoparticles using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure the surface charge of the nanoparticles using DLS.

    • Morphology: Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM).

    • Entrapment Efficiency (EE) and Drug Loading (DL): Quantify the amount of encapsulated drug using HPLC after separating the free drug from the nanoparticles. The EE and DL can be calculated using the following formulas:

      • EE (%) = (Total amount of drug - Amount of free drug) / Total amount of drug × 100

      • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) × 100

Data Presentation

The following tables present hypothetical data for nanoparticles synthesized using the described protocol with varying concentrations of this compound.

Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles

Formulation CodeThis compound (w/v %)Particle Size (nm)PDIZeta Potential (mV)
F10.1180 ± 5.20.25 ± 0.03+15.3 ± 1.1
F20.5155 ± 4.80.18 ± 0.02+25.8 ± 1.5
F31.0130 ± 3.50.15 ± 0.01+32.1 ± 1.3

Table 2: Drug Entrapment and Loading Efficiency

Formulation CodeEntrapment Efficiency (%)Drug Loading (%)
F175.2 ± 2.17.1 ± 0.5
F285.6 ± 1.88.2 ± 0.4
F392.3 ± 1.59.0 ± 0.3

Visualizations

G cluster_NP Nanoparticle Core cluster_shell Stabilizing Shell NP Drug-Loaded Lipid Core DLO This compound NP->DLO Adsorption & Stabilization Oleate Oleate Tail (Lipophilic) DLO->Oleate Steric Hindrance Lauramine Lauramine Head (Cationic) DLO->Lauramine Electrostatic Repulsion

Caption: Stabilization mechanism of a nanoparticle by this compound.

G start Start prep_lipid Prepare Lipid Phase (Drug, Lipids, DLO in Organic Solvent) start->prep_lipid prep_aq Prepare Aqueous Phase (Surfactant in Water) start->prep_aq homogenize High-Speed Homogenization (Formation of Coarse Emulsion) prep_lipid->homogenize prep_aq->homogenize sonicate Probe Sonication (Formation of Nanoemulsion) homogenize->sonicate cool Cooling & Solidification (Nanoparticle Formation) sonicate->cool purify Solvent Removal & Purification cool->purify characterize Characterization (Size, Zeta, EE%, DL%) purify->characterize end End characterize->end

References

Application Notes and Protocols for the Analytical Characterization of Dimethyl Lauramine Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl lauramine oleate (B1233923) is the salt formed from the tertiary fatty amine, N,N-dimethyl-1-dodecanamine (dimethyl lauramine), and the unsaturated fatty acid, (9Z)-octadec-9-enoic acid (oleic acid).[1][2][3][4] It finds applications in the cosmetics industry as an antistatic agent, hair conditioning agent, skin conditioning agent, and viscosity controlling agent.[2][5] A thorough analytical characterization is crucial for quality control, formulation development, and ensuring the safety and efficacy of products containing this ingredient.

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of dimethyl lauramine oleate. The methodologies cover the identification, quantification, and physicochemical properties of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueAnalytical TechniqueReference
Molecular Formula C32H65NO2Mass Spectrometry[1]
Molecular Weight 495.9 g/mol Mass Spectrometry[1]
Appearance Reported as a clear liquid, though commercial grades may vary.Visual Inspection[6]
Solubility Soluble in various organic solvents such as methanol, ethanol (B145695), acetone, isopropanol (B130326), chloroform, and toluene.[6]Soluability Tests
Assay 95.00 to 100.00%Titration, Chromatography[2]

Analytical Workflow for Characterization

A logical workflow for the comprehensive characterization of this compound is depicted below. This involves a combination of spectroscopic, chromatographic, and titrimetric methods to elucidate its structure, purity, and physicochemical properties.

Analytical Workflow for this compound Characterization cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Separation cluster_3 Quantitative & Physicochemical Analysis Structural Elucidation Structural Elucidation FTIR FTIR Spectroscopy Structural Elucidation->FTIR Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) Structural Elucidation->NMR Proton & Carbon Environment MS Mass Spectrometry Structural Elucidation->MS Molecular Weight & Fragmentation Identification & Purity Identification & Purity GC Gas Chromatography (GC) Identification & Purity->GC Amine Component (after derivatization) HPLC HPLC Identification & Purity->HPLC Oleate Component (with derivatization) Titration Titration Methods Identification & Purity->Titration Amine & Acid Value Thermal Thermal Analysis (TGA/DSC) Identification & Purity->Thermal Purity & Stability Rheology Rheological Analysis Identification & Purity->Rheology Viscosity

Caption: A comprehensive analytical workflow for the characterization of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Spectroscopic Analysis

Objective: To identify the characteristic functional groups of this compound, confirming the presence of both the amine and carboxylate moieties.

Protocol:

  • Sample Preparation: A small amount of the this compound sample is placed directly onto the ATR (Attenuated Total Reflectance) crystal.

  • Data Acquisition:

    • Instrument: A standard FTIR spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands. Key expected peaks include:

    • ~3005 cm⁻¹: C-H stretching of the vinyl group (=C-H).

    • ~2925 and 2855 cm⁻¹: Asymmetric and symmetric C-H stretching of the methylene (B1212753) (CH₂) and methyl (CH₃) groups in the alkyl chains.[7]

    • ~1710-1740 cm⁻¹: This region is critical. The absence of a strong carboxylic acid C=O stretch (around 1710 cm⁻¹) and the presence of a carboxylate anion stretch (around 1550-1610 cm⁻¹) would indicate salt formation.

    • ~1465 cm⁻¹: C-H bending of CH₂ and CH₃ groups.

    • ~1170 cm⁻¹: C-N stretching of the tertiary amine.

Objective: To elucidate the detailed chemical structure of this compound by analyzing the proton (¹H) and carbon (¹³C) environments.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Instrument: A 400 MHz or higher NMR spectrometer.

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a standard carbon spectrum with proton decoupling.

  • Data Analysis:

    • ¹H NMR:

      • Signals around 5.3 ppm are characteristic of the vinyl protons (-CH=CH-) of the oleate moiety.

      • A multiplet around 2.2-2.4 ppm can be attributed to the protons on the carbon adjacent to the carboxylate group.

      • A singlet around 2.2-2.3 ppm would correspond to the N-methyl protons of the dimethyl lauramine moiety.

      • A complex series of signals between 0.8 and 2.1 ppm will represent the aliphatic protons of both the lauramine and oleate chains. The terminal methyl group protons will appear as a triplet around 0.9 ppm.

    • ¹³C NMR:

      • Signals around 128-130 ppm are characteristic of the vinyl carbons.

      • A signal in the range of 175-180 ppm would indicate the carboxylate carbon.

      • Signals corresponding to the N-methyl carbons would be expected around 45 ppm.

      • The aliphatic carbons of both chains will appear in the range of 14-35 ppm.

Objective: To determine the molecular weight of this compound and to study its fragmentation pattern for structural confirmation.

Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS after derivatization of the components).

  • Ionization Technique: Electrospray ionization (ESI) is suitable for analyzing the intact salt.

  • Data Acquisition:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Mode: Both positive and negative ion modes should be used.

  • Data Analysis:

    • Positive Ion Mode: The protonated molecular ion of dimethyl lauramine [M+H]⁺ should be observed.

    • Negative Ion Mode: The deprotonated molecular ion of oleic acid [M-H]⁻ should be observed.

    • The exact mass measurements can be used to confirm the elemental composition.

Chromatographic Analysis

Due to the salt nature of this compound, it is often advantageous to analyze its constituent amine and fatty acid components separately using chromatographic techniques.

Objective: To quantify the dimethyl lauramine component and assess its purity. Fatty amines often require derivatization for good chromatographic performance.[8][9]

Protocol:

  • Sample Preparation (Derivatization):

    • Accurately weigh about 10 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., dichloromethane).

    • Add a derivatizing agent such as trifluoroacetic anhydride (B1165640) (TFAA) and an internal standard.[9]

    • Heat the mixture to complete the reaction, then evaporate the excess reagent and solvent under a gentle stream of nitrogen.[9]

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC injection.

  • GC Conditions:

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: A polar capillary column suitable for fatty amine analysis (e.g., a wax-type column).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute the derivatized amine.

    • Detector Temperature: 280 °C.

    • Carrier Gas: Helium.[10]

  • Data Analysis: The concentration of dimethyl lauramine can be determined by comparing the peak area of the derivatized analyte to that of the internal standard.

Objective: To quantify the oleic acid component. Derivatization is often employed to enhance UV detection.[11][12]

Protocol:

  • Sample Preparation (Derivatization):

    • Accurately weigh a known amount of the this compound sample.

    • Hydrolyze the salt to liberate the free fatty acid.

    • Derivatize the oleic acid with a UV-active labeling agent (e.g., 2,4'-dibromoacetophenone) in the presence of a catalyst (e.g., triethylamine).[11]

    • After the reaction, the mixture is ready for HPLC analysis.

  • HPLC Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 5 µm, 150 x 4.6 mm).[13]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.1% acetic acid) is commonly used.[13]

    • Flow Rate: 1.0-2.0 mL/min.[13]

    • Detection Wavelength: Dependent on the derivatizing agent used (e.g., 260 nm for phenacyl esters).

  • Data Analysis: The concentration of oleic acid is determined by comparing its peak area to a calibration curve prepared with oleic acid standards.

Titration Methods

Objective: To determine the total basicity of the sample, which corresponds to the amine content.

Protocol:

  • Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in a non-aqueous solvent mixture (e.g., glacial acetic acid).[14][15]

  • Titration:

    • Titrant: Standardized perchloric acid in glacial acetic acid (e.g., 0.1 N).[14][15]

    • Indicator: A potentiometric endpoint using a pH electrode suitable for non-aqueous titrations is recommended for accuracy.[14]

  • Calculation: The amine value is calculated in mg KOH/g of the sample.

Objective: To determine the amount of free carboxylic acid present in the sample.

Protocol:

  • Sample Preparation: Dissolve a known weight of the sample in a suitable solvent mixture (e.g., a mixture of isopropanol and toluene).

  • Titration:

    • Titrant: Standardized potassium hydroxide (B78521) (KOH) solution in ethanol (e.g., 0.1 N).

    • Indicator: Phenolphthalein indicator or potentiometric determination.

  • Calculation: The acid value is expressed as mg KOH required to neutralize the free acids in one gram of the sample.

Thermal Analysis

Objective: To assess the thermal stability, decomposition profile, and purity of this compound.[16][17]

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an appropriate TGA or DSC pan.

  • TGA Conditions:

    • Temperature Range: Heat the sample from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600 °C).

    • Heating Rate: A typical heating rate is 10 °C/min.

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is used to prevent oxidative degradation.

  • DSC Conditions:

    • Temperature Program: A heat-cool-heat cycle can be employed to observe melting, crystallization, and glass transition events.

    • Heating/Cooling Rate: 10 °C/min.

    • Atmosphere: Inert atmosphere (e.g., nitrogen).

  • Data Analysis:

    • TGA: The TGA thermogram will show the temperature at which the sample begins to decompose and the percentage of weight loss at different temperatures.

    • DSC: The DSC thermogram can reveal the melting point, heat of fusion (which can be used for purity estimation), and any polymorphic transitions.[17]

Logical Relationships and Workflows

The following diagram illustrates the logical flow for identifying and quantifying the components of this compound.

Component Analysis Workflow cluster_0 Sample Preparation cluster_1 Component Separation & Analysis cluster_2 Quantification Sample This compound Hydrolysis Acid/Base Hydrolysis Sample->Hydrolysis Amine_Fraction Amine Fraction (Dimethyl Lauramine) Hydrolysis->Amine_Fraction Acid_Fraction Fatty Acid Fraction (Oleic Acid) Hydrolysis->Acid_Fraction GC_Analysis Derivatization & GC-FID Amine_Fraction->GC_Analysis HPLC_Analysis Derivatization & HPLC-UV Acid_Fraction->HPLC_Analysis Amine_Quant Quantification of Dimethyl Lauramine GC_Analysis->Amine_Quant Acid_Quant Quantification of Oleic Acid HPLC_Analysis->Acid_Quant

Caption: Workflow for the separation and quantification of the constituent components of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Dimethyl Lauramine Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Dimethyl lauramine oleate (B1233923). Dimethyl lauramine oleate is a salt formed from the tertiary amine, Dimethyl lauramine, and the fatty acid, oleic acid.[1] Due to the lack of a strong UV chromophore in the molecule, this method employs an Evaporative Light Scattering Detector (ELSD) for universal detection, providing a robust and sensitive analytical solution. The described protocol is suitable for the quantification of this compound in various sample matrices.

Introduction

This compound is utilized in cosmetic and pharmaceutical formulations as an antistatic, hair conditioning, and skin conditioning agent.[2] Accurate and reliable analytical methods are crucial for quality control, formulation development, and stability testing. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds.[3] This application note presents a detailed protocol for the analysis of this compound using RP-HPLC with ELSD detection, which is well-suited for non-volatile analytes without a UV chromophore.[4][5]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of long-chain compounds.[6]

  • Solvents: HPLC grade acetonitrile (B52724), water, and formic acid.

  • Standard: this compound reference standard.

Chromatographic Conditions

A gradient elution is employed to ensure adequate retention and separation of the analyte.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
ELSD Conditions Nebulizer Temperature: 30°C, Evaporator Temperature: 50°C, Gas Flow: 1.5 SLM
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to concentrations ranging from 10 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound using the described HPLC method.

ParameterValue
Retention Time (min) ~ 12.5
Linearity (r²) > 0.999
Range (µg/mL) 10 - 200
Limit of Detection (LOD) (µg/mL) 2.5
Limit of Quantification (LOQ) (µg/mL) 10
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow Standard_Prep Standard Preparation HPLC_System HPLC-ELSD System Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Chromatography Chromatographic Separation (C18 Column) HPLC_System->Chromatography Detection ELSD Detection Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Discussion

The presented HPLC method provides a reliable approach for the quantification of this compound. The use of a C18 column offers good retention for the long alkyl chains of both the lauramine and oleate moieties. A gradient elution with acetonitrile and water is necessary to elute the relatively non-polar analyte from the reversed-phase column in a reasonable time with good peak shape. The addition of formic acid to the mobile phase helps to ensure consistent ionization in the ELSD and can improve peak symmetry.

For molecules like this compound that lack a strong chromophore, ELSD is a suitable alternative to UV detection.[4][5] The detector's response is dependent on the mass of the analyte, making it a universal detector for non-volatile compounds. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control analysis.

Conclusion

This application note provides a comprehensive HPLC method for the determination of this compound. The protocol is detailed for easy implementation in a laboratory setting. The method is sensitive, specific, and robust, making it a valuable tool for researchers, scientists, and drug development professionals working with formulations containing this ingredient.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Dimethyl lauramine oleate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl lauramine oleate (B1233923) is a quaternary ammonium (B1175870) salt, combining the tertiary amine N,N-dimethyldodecan-1-amine (dimethyl lauramine) and the long-chain fatty acid (Z)-octadec-9-enoic acid (oleic acid).[1] It finds applications in the cosmetics industry as an antistatic agent, and for viscosity control.[1][2] Due to its salt structure and high molecular weight (495.9 g/mol ), direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging due to low volatility and potential thermal degradation in the GC inlet.[3][4]

This application note describes a robust protocol for the indirect analysis of Dimethyl lauramine oleate by derivatizing its constituent amine and fatty acid components, making them amenable to GC-MS. This method allows for the qualitative and quantitative analysis of the individual components, thereby confirming the composition of the original salt.

Principle

The analytical strategy involves the dissociation of the this compound salt, followed by separate derivatization reactions for the amine and the fatty acid. The N,N-dimethyldodecan-1-amine is a tertiary amine, and while challenging to derivatize directly, this protocol will focus on its analysis after extraction. The oleic acid is converted to its more volatile fatty acid methyl ester (FAME) derivative, oleic acid methyl ester.[5][6] The resulting derivatives are then analyzed by GC-MS. Identification is based on retention time and the characteristic mass spectral fragmentation patterns of each component.

Experimental Protocols

1. Sample Preparation and Dissociation of the Salt

A carefully designed sample preparation protocol is crucial for the successful analysis of this compound.

  • Reagents and Materials :

    • This compound sample

    • Hexane (B92381) (GC grade)

    • Dichloromethane (GC grade)[7]

    • Methanol (GC grade)

    • Deionized water

    • Sodium sulfate (B86663) (anhydrous)

    • 1.5 mL glass GC autosampler vials with inserts[8]

    • Vortex mixer

    • Centrifuge

  • Protocol :

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL glass tube.

    • Add 5 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

    • Add 2 mL of deionized water to facilitate the dissociation of the salt.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer, containing the oleic acid, to a clean glass tube.

    • The lower aqueous/methanolic layer, containing the protonated dimethyl lauramine, can be basified and extracted for separate analysis if required. This protocol will focus on the oleic acid component.

    • Dry the collected organic layer over anhydrous sodium sulfate.

    • Transfer the dried organic extract to a clean tube for the derivatization step.

2. Derivatization of Oleic Acid to its Methyl Ester (FAME)

To increase volatility for GC-MS analysis, the oleic acid is converted to its methyl ester.[5][9]

  • Reagents and Materials :

    • Dried organic extract from the previous step

    • Boron trifluoride-methanol solution (14% BF3 in methanol)[9]

    • Saturated sodium chloride solution

    • Hexane (GC grade)

    • Heating block or water bath

    • Anhydrous sodium sulfate

  • Protocol :

    • Evaporate the solvent from the dried organic extract under a gentle stream of nitrogen.

    • To the residue, add 2 mL of 14% BF3-methanol solution.[9]

    • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.[9]

    • After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 2 mL of hexane.

    • Vortex for 1 minute and allow the layers to separate.

    • Transfer the upper hexane layer, containing the fatty acid methyl esters, to a clean GC vial.

    • Dry the hexane extract with a small amount of anhydrous sodium sulfate before analysis.

3. GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of fatty acid methyl esters.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range50-550 amu
Ion Source Temperature230°C
Transfer Line Temp280°C

Data Presentation

Expected Quantitative Data

The primary analyte for this protocol is the methyl ester of oleic acid. The N,N-dimethyldodecan-1-amine can be analyzed separately, often after derivatization with a reagent like propyl chloroformate.[1]

Table 1: Expected Retention Time and Key Mass Fragments for Derivatized Oleic Acid

CompoundDerivativeExpected Retention Time (min)Key Mass Fragments (m/z)
Oleic AcidMethyl Ester~18.5296 (M+), 264, 222, 55 (Base Peak)[6]

Table 2: Predicted Key Mass Fragments for N,N-Dimethyldodecan-1-amine

While not the primary focus of this specific protocol, if analyzed, the mass spectrum of N,N-dimethyldodecan-1-amine would be expected to show the following characteristic fragments.

CompoundKey Mass Fragments (m/z)Fragmentation Pathway
N,N-Dimethyldodecan-1-amine58 (Base Peak)Alpha-cleavage leading to [CH2=N(CH3)2]+[10]
M-15Loss of a methyl group

Mandatory Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample This compound Sample dissolve Dissolve in Hexane/DCM and Water sample->dissolve vortex Vortex and Centrifuge dissolve->vortex separate Separate Organic and Aqueous Layers vortex->separate dry_organic Dry Organic Layer (contains Oleic Acid) separate->dry_organic evaporate Evaporate Solvent dry_organic->evaporate add_bf3 Add BF3-Methanol and Heat (60°C) evaporate->add_bf3 extract Extract with Hexane add_bf3->extract dry_fame Dry Hexane Extract (contains Oleic Acid Methyl Ester) extract->dry_fame inject Inject into GC-MS dry_fame->inject separate_gc Separation in GC Column inject->separate_gc detect_ms Detection by Mass Spectrometer separate_gc->detect_ms data_analysis Data Analysis (Retention Time and Mass Spectrum) detect_ms->data_analysis Fragmentation_Pathway cluster_oleic Oleic Acid Methyl Ester Fragmentation cluster_amine N,N-Dimethyldodecan-1-amine Fragmentation oleic_ester Oleic Acid Methyl Ester (m/z 296) fragment1 [M-32]+ (m/z 264) oleic_ester->fragment1 -CH3OH fragment2 [M-74]+ (m/z 222) oleic_ester->fragment2 -McLafferty base_peak_oleic Base Peak (m/z 55) oleic_ester->base_peak_oleic -Alkyl Chain amine N,N-Dimethyldodecan-1-amine base_peak_amine [CH2=N(CH3)2]+ (m/z 58) amine->base_peak_amine Alpha-Cleavage

References

Application Notes and Protocols: Dimethyl Lauramine Oleate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl lauramine oleate (B1233923) is a cationic lipid that, while predominantly utilized in the cosmetics industry, holds potential for cell culture applications, particularly in the realm of nucleic acid transfection and drug delivery.[1][2][3][4] As a salt of a tertiary aliphatic amine (Dimethyl Lauramine) and a fatty acid (oleic acid), its amphiphilic nature suggests it could be a candidate for forming liposomes or nanoparticles to facilitate the entry of macromolecules into cells.[1][5] Cationic lipids are instrumental in modern cell biology, forming the basis of many commercially available transfection reagents.[6][7][8] They interact electrostatically with negatively charged nucleic acids to form complexes that can fuse with the cell membrane, enabling the delivery of genetic material.[6][8]

These application notes provide a comprehensive overview of the potential uses of Dimethyl lauramine oleate in cell culture, drawing parallels from the well-established principles of cationic lipid-mediated transfection. The provided protocols offer a starting point for researchers to explore its efficacy and optimize its use for their specific cell lines and applications.

Principle of Cationic Lipid-Mediated Transfection

Cationic lipids, such as this compound, possess a positively charged headgroup and a hydrophobic tail. This structure allows them to spontaneously form liposomes or micelles in aqueous solutions.[6] When mixed with negatively charged molecules like DNA or RNA, they form condensed complexes known as lipoplexes.[6] The net positive charge of these lipoplexes facilitates their interaction with the negatively charged cell membrane, leading to their uptake by the cell, primarily through endocytosis.[6] Once inside the cell, the lipoplex must escape the endosome to release its cargo into the cytoplasm (for RNA) or nucleus (for DNA) to exert its biological effect.[6]

Potential Applications in Cell Culture

  • Gene Transfection: Transient or stable introduction of plasmid DNA to study gene function, protein expression, and cellular pathways.

  • siRNA/miRNA Delivery: Delivery of small interfering RNAs or microRNAs for gene silencing and functional genomics studies.

  • Drug Delivery: Encapsulation and delivery of hydrophobic drugs or other therapeutic molecules to enhance their solubility and cellular uptake.[9][10][11]

Data Presentation: Hypothetical Performance Characteristics

As there is currently no published data on the use of this compound in cell culture, the following tables are presented as a template for researchers to populate with their own experimental data. These tables provide a framework for evaluating the performance of this compound as a transfection reagent against a commercially available standard.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineThis compound Concentration (µg/mL)Cell Viability (%) (MTT Assay)
HEK2930.5User Data
1.0User Data
2.5User Data
5.0User Data
HeLa0.5User Data
1.0User Data
2.5User Data
5.0User Data
A5490.5User Data
1.0User Data
2.5User Data
5.0User Data

Table 2: Transfection Efficiency of this compound

Cell LinePlasmid DNA (e.g., pEGFP-N1)This compound:DNA Ratio (w/w)Transfection Efficiency (%) (Flow Cytometry)
HEK2931 µg2:1User Data
4:1User Data
6:1User Data
HeLa1 µg2:1User Data
4:1User Data
6:1User Data
A5491 µg2:1User Data
4:1User Data
6:1User Data

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Dissolution: Dissolve this compound in a suitable organic solvent such as ethanol (B145695) or DMSO to prepare a concentrated stock solution (e.g., 1 mg/mL).[12][13][14]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the sterile stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for Plasmid DNA Transfection using this compound

This protocol is a general guideline and should be optimized for each cell line and plasmid used.

Materials:

  • This compound stock solution (1 mg/mL)

  • Plasmid DNA (high purity, 0.5-1.0 µg/µL)

  • Serum-free medium (e.g., Opti-MEM®)

  • Complete cell culture medium with serum

  • Cells plated in a 24-well plate

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of DNA-Lipid Complexes: a. Tube A (DNA Dilution): In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently by flicking the tube. b. Tube B (Lipid Dilution): In a separate sterile microcentrifuge tube, dilute the desired amount of this compound stock solution (e.g., 1-3 µL, corresponding to a 2:1 to 6:1 lipid:DNA ratio) in 50 µL of serum-free medium. Mix gently. c. Complex Formation: Add the diluted DNA (Tube A) to the diluted lipid (Tube B) and mix gently by pipetting up and down. Do not vortex. d. Incubation: Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of DNA-lipid complexes.[15][16]

  • Transfection: a. Gently add the 100 µL of DNA-lipid complex mixture dropwise to the cells in the 24-well plate. b. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

  • Medium Change (Optional but Recommended): After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium. This step can help to reduce cytotoxicity.

  • Gene Expression Analysis: Assay for transgene expression 24-72 hours post-transfection.

Protocol 3: Assessment of Cytotoxicity using MTT Assay

This protocol allows for the determination of the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cells plated in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control for cell death.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

G cluster_preparation Complex Formation cluster_transfection Transfection and Expression DNA Plasmid DNA Complex DNA-Lipid Complex (Lipoplex) DNA->Complex Dilute Lipid This compound Lipid->Complex Dilute SerumFreeMedium Serum-Free Medium Endocytosis Endocytosis Complex->Endocytosis Cells Mammalian Cells Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus DNA Translation Translation Cytoplasm->Translation Transcription Transcription Nucleus->Transcription Transcription->Cytoplasm mRNA Protein Expressed Protein Translation->Protein

Caption: General workflow for cationic lipid-mediated gene transfection.

G cluster_pathway Cellular Uptake and Intracellular Trafficking Lipoplex Positively Charged DNA-Lipid Complex CellMembrane Negatively Charged Cell Membrane Lipoplex->CellMembrane Electrostatic Interaction Endocytosis Endocytosis CellMembrane->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome / Lysosome EarlyEndosome->LateEndosome Maturation CytosolicRelease Cytosolic Release of DNA EarlyEndosome->CytosolicRelease Endosomal Escape LateEndosome->CytosolicRelease Potential Escape NuclearImport Nuclear Import CytosolicRelease->NuclearImport GeneExpression Gene Expression NuclearImport->GeneExpression

Caption: Signaling pathway of lipoplex uptake and gene expression.

Troubleshooting

IssuePossible CauseRecommendation
Low Transfection Efficiency Suboptimal lipid:DNA ratioOptimize the ratio of this compound to DNA (e.g., 1:1, 2:1, 4:1, 6:1).
Low cell confluencyEnsure cells are in a logarithmic growth phase and at the optimal confluency (70-90%).
Presence of serum or antibiotics in the transfection mediumPerform transfection in serum-free medium and without antibiotics.[6]
Poor quality of DNAUse high-purity, endotoxin-free plasmid DNA.
High Cell Toxicity Excessive amount of lipidReduce the concentration of this compound.
Prolonged exposure to transfection complexesReduce the incubation time or perform a medium change after 4-6 hours.
Cell type is sensitive to lipid reagentsTest on a different, more robust cell line.
Inconsistent Results Variation in cell passage numberUse cells within a consistent and low passage number range.
Incomplete mixing of reagentsEnsure gentle but thorough mixing during complex formation.

Conclusion

This compound presents an intriguing, yet unexplored, candidate for cell culture applications, particularly as a transfection reagent. Its chemical properties align with those of established cationic lipids used for gene and drug delivery. The protocols and guidelines provided here serve as a foundational framework for researchers to systematically evaluate its potential. Empirical determination of optimal conditions, including lipid-to-nucleic acid ratios and cell-type-specific toxicity, will be critical for harnessing its utility in cell and molecular biology research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Dimethyl Lauramine Oleate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of Dimethyl lauramine oleate (B1233923). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the preparation of this long-chain amine salt.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing Dimethyl lauramine oleate?

The synthesis of this compound is a straightforward acid-base neutralization reaction. It involves the reaction of Dimethyl lauramine, a tertiary amine, with oleic acid, a fatty acid. The lone pair of electrons on the nitrogen atom of the amine accepts a proton from the carboxylic acid group of oleic acid, forming an ammonium (B1175870) carboxylate salt.[1][2]

Q2: What are the primary challenges in the synthesis of this compound?

The main challenges in the synthesis of this compound include:

  • Controlling Stoichiometry: The reaction between tertiary amines and fatty acids can sometimes lead to the formation of complexes with non-equimolar ratios (e.g., 1:2 amine to acid), which can complicate the purification process and reduce the yield of the desired 1:1 salt.

  • Ensuring Complete Reaction: Driving the acid-base equilibrium towards the product side is crucial for achieving a high yield. This can be influenced by reaction conditions such as solvent and temperature.

  • Presence of Impurities in Starting Materials: Commercial grades of oleic acid can contain other saturated and unsaturated fatty acids, which will react with Dimethyl lauramine to form a mixture of amine salts, making purification difficult.[3] Similarly, the purity of the Dimethyl lauramine is also a critical factor.

Q3: What are the common issues encountered during the purification of this compound?

Purification of long-chain amine salts like this compound can be challenging due to their physical properties. Common issues include:

  • Difficulty with Chromatographic Purification: The basic nature of the amine salt can cause strong interactions with acidic stationary phases like silica (B1680970) gel, leading to poor separation and product loss.[4]

  • Phase Separation Problems: During aqueous work-ups to remove excess acid or base, the amphiphilic nature of the product can lead to the formation of emulsions, making layer separation difficult.

  • Recrystallization Challenges: Finding a suitable solvent system for recrystallization can be difficult. The compound may "oil out" or precipitate as a fine powder that is difficult to filter and dry.[5][6]

Troubleshooting Guides

Low or No Product Yield
Symptom Possible Cause Recommended Action
Reaction does not proceed to completion (as indicated by TLC or NMR) Incomplete proton transfer due to unfavorable equilibrium.- Use a solvent that favors salt formation. A polar, non-protic solvent can be a good starting point.- Gently heating the reaction mixture may help to drive the reaction to completion. Monitor for potential side reactions at elevated temperatures.
Incorrect stoichiometry of reactants.- Accurately measure and use a 1:1 molar ratio of Dimethyl lauramine to oleic acid.- Consider a slight excess of one reactant to ensure the complete conversion of the other, but be prepared for its removal during purification.
Low isolated yield after work-up Loss of product during aqueous extraction due to emulsion formation.- Use a brine wash (saturated NaCl solution) to help break up emulsions.- Centrifugation can also be effective in separating layers.
Product is partially soluble in the aqueous phase.- Minimize the volume of water used for washing.- Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product.
Degradation of the product.- Avoid excessive heating during the reaction and purification steps. Long-chain amines can be susceptible to oxidation.[7]
Product Purity Issues
Symptom Possible Cause Recommended Action
Presence of unreacted starting materials in the final product Incomplete reaction or inefficient purification.- Optimize reaction conditions (time, temperature, solvent) to ensure complete conversion.- For purification, consider an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to remove unreacted Dimethyl lauramine, followed by a wash with a dilute aqueous base to remove unreacted oleic acid.[2]
Broad or multiple spots on TLC, or extra peaks in NMR Presence of impurities from starting materials (e.g., other fatty acids in oleic acid).- Use high-purity starting materials (>99%).[3]- If high-purity starting materials are not available, consider purifying them before the reaction. Oleic acid can be purified by low-temperature recrystallization.[3]
Formation of non-equimolar amine-acid complexes.- Strictly control the stoichiometry of the reactants.- Recrystallization may help to isolate the desired 1:1 salt from other complexes.
Discolored (yellow or brown) product Oxidation of the amine or the double bond in oleic acid.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Store the final product under an inert atmosphere and protected from light.

Experimental Protocols

Synthesis of this compound

This is a general protocol and may require optimization.

  • Reactant Preparation:

    • In a round-bottom flask, dissolve Dimethyl lauramine (1.0 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or a non-polar solvent like toluene).

    • In a separate container, dissolve oleic acid (1.0 equivalent) in the same solvent.

  • Reaction:

    • Slowly add the oleic acid solution to the Dimethyl lauramine solution with stirring at room temperature.

    • The reaction is typically exothermic. Maintain the temperature with a water bath if necessary.

    • Stir the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1] Spot the starting materials and the reaction mixture on a silica gel plate. The product, being a salt, will have a different Rf value than the starting materials. A typical eluent system could be a mixture of hexane (B92381) and ethyl acetate (B1210297) with a small amount of acetic acid or triethylamine (B128534) to improve spot shape.

  • Purification:

    • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

    • Acid-Base Extraction (Optional, if unreacted starting materials are present):

      • Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

      • Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl) to remove any unreacted Dimethyl lauramine.

      • Wash the organic layer with a dilute aqueous base (e.g., 1 M NaHCO3) to remove any unreacted oleic acid.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

    • Recrystallization:

      • Dissolve the crude product in a minimal amount of a hot solvent. Suitable solvents or solvent pairs might include acetone, ethanol, or mixtures of a polar solvent with a non-polar anti-solvent (e.g., ethanol/hexane).[6][8]

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

Characterization
  • Thin Layer Chromatography (TLC): As described in the monitoring step, TLC can be used to assess the purity of the final product. The presence of a single spot indicates a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the product. The spectrum should show characteristic peaks for both the Dimethyl lauramine and oleate moieties. The integration of the peaks can be used to confirm the 1:1 stoichiometry.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule. The spectrum should show the disappearance of the carboxylic acid C=O stretch from oleic acid and the appearance of a carboxylate anion stretch.

Visualizations

Synthesis Workflow

Synthesis_Workflow Reactants Dimethyl Lauramine Oleic Acid Mixing Mixing in Solvent Reactants->Mixing Reaction Acid-Base Neutralization Mixing->Reaction Monitoring TLC/NMR Monitoring Reaction->Monitoring Workup Solvent Removal & Optional Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product Pure Dimethyl Lauramine Oleate Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC/NMR) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Optimize_Conditions Optimize Reaction: - Time - Temperature - Stoichiometry Incomplete->Optimize_Conditions Yes Check_Purification Review Purification Procedure Incomplete->Check_Purification No Success Improved Yield/ Purity Optimize_Conditions->Success Emulsion Emulsion Formation? Check_Purification->Emulsion Use_Brine Use Brine Wash or Centrifugation Emulsion->Use_Brine Yes Recrystallization_Issue Recrystallization Failed? Emulsion->Recrystallization_Issue No Use_Brine->Success Screen_Solvents Screen Different Solvent Systems Recrystallization_Issue->Screen_Solvents Yes Recrystallization_Issue->Success No Screen_Solvents->Success

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimizing Dimethyl Lauramine Oleate in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully incorporating Dimethyl Lauramine Oleate (DMLO) into emulsion formulations. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMLO) and what is its primary role in an emulsion?

This compound is a cationic surfactant.[1][2] In an emulsion, it primarily functions as an emulsifier, helping to create a stable mixture of oil and water.[3] Its cationic nature means the hydrophilic head of the molecule carries a positive charge. Beyond its emulsifying properties, DMLO is also used as a hair conditioning agent, skin conditioning agent, antistatic agent, and viscosity controlling agent in various cosmetic and pharmaceutical products.[2][4]

Q2: What is the Hydrophilic-Lipophilic Balance (HLB) of DMLO and how does it influence emulsion type?

The exact Hydrophilic-Lipophilic Balance (HLB) value for this compound is not widely published in publicly available literature. However, as a cationic surfactant, it is expected to have a relatively high HLB value, making it suitable for creating oil-in-water (O/W) emulsions. The HLB system is a valuable tool for selecting the appropriate emulsifier system to achieve a stable emulsion.[5][6] To determine the optimal HLB for your specific oil phase, experimental determination is recommended.

Q3: What are the typical usage concentrations for DMLO in an emulsion?

Q4: Are there any known incompatibilities with DMLO?

Yes, as a cationic surfactant, this compound is generally incompatible with anionic ingredients (negatively charged). Mixing DMLO with anionic surfactants can lead to the formation of an insoluble complex, resulting in emulsion instability and loss of efficacy.[7] Care should be taken to review the ionic nature of all ingredients in the formulation.

Q5: What are the common mechanisms of emulsion instability when using DMLO?

Emulsions are inherently thermodynamically unstable systems. Common instability mechanisms include:

  • Creaming or Sedimentation: The migration of the dispersed phase (oil droplets in an O/W emulsion) to the top or bottom of the continuous phase due to density differences. This is often a reversible process.

  • Flocculation: The aggregation of droplets into loose clusters without the rupture of the interfacial film. This can be a precursor to coalescence and is sometimes reversible.

  • Coalescence: The merging of smaller droplets to form larger ones, leading to a decrease in the total interfacial area. This is an irreversible process and ultimately leads to phase separation.

  • Phase Inversion: The emulsion inverts from one type to another (e.g., from O/W to W/O). This can be triggered by changes in temperature, concentration of the dispersed phase, or the addition of electrolytes.

Troubleshooting Guide

This guide addresses common issues encountered when formulating emulsions with this compound.

Problem Potential Cause Recommended Solution
Phase Separation (Creaming/Coalescence) 1. Incorrect DMLO Concentration: Insufficient DMLO to adequately cover the surface of the oil droplets.1. Incrementally increase the concentration of DMLO (e.g., in 0.5% steps) and observe the impact on stability.
2. Incompatible Ingredients: Presence of anionic ingredients reacting with the cationic DMLO.2. Review all formulation components for anionic species. Replace with non-ionic or cationic alternatives if possible.
3. Inappropriate HLB of the Emulsifier System: The overall HLB of the emulsifier blend does not match the required HLB of the oil phase.3. Experimentally determine the required HLB of your oil phase. Consider blending DMLO with a non-ionic co-emulsifier to adjust the overall HLB.
4. High Droplet Size: Large droplets are more prone to creaming and coalescence.4. Increase the energy input during homogenization (higher speed or longer time) to reduce droplet size.
Change in Viscosity (Thinning or Thickening) 1. pH Shift: The pH of the formulation may be affecting the performance of DMLO or other viscosity-modifying agents.1. Measure the pH of the emulsion and adjust to a neutral or slightly acidic range, where cationic surfactants are generally most effective.
2. Interaction with Other Ingredients: DMLO may be interacting with other components, leading to a change in the emulsion's structure.2. Prepare simplified versions of the emulsion with fewer components to identify the interacting ingredient.
Grainy Appearance or Precipitation 1. Incompatibility: Formation of insoluble complexes between DMLO and anionic ingredients.1. As mentioned above, eliminate any anionic components from the formulation.
2. Temperature Shock: Rapid cooling of the emulsion can sometimes cause certain components to crystallize.2. Ensure a controlled and gradual cooling process after homogenization.

Experimental Protocols

Protocol 1: Determination of Optimal DMLO Concentration

Objective: To determine the minimum concentration of this compound required to form a stable oil-in-water emulsion.

Materials:

  • This compound (DMLO)

  • Oil phase (specific to your application)

  • Aqueous phase (e.g., deionized water)

  • High-shear homogenizer

  • Beakers and graduated cylinders

  • Analytical balance

Methodology:

  • Prepare Stock Solutions:

    • Prepare a series of aqueous solutions with varying concentrations of DMLO (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% w/w).

  • Pre-emulsion Formation:

    • For each DMLO concentration, heat the oil phase and the corresponding aqueous phase separately to a suitable temperature (e.g., 70-80 °C).

    • Slowly add the oil phase to the aqueous phase while mixing with a standard laboratory mixer.

  • Homogenization:

    • Subject each pre-emulsion to high-shear homogenization at a constant speed and time (e.g., 5000 rpm for 5 minutes).

  • Stability Assessment:

    • Store the resulting emulsions in sealed containers at various temperatures (e.g., 4 °C, 25 °C, and 40 °C).

    • Visually inspect the emulsions for any signs of instability (creaming, phase separation) at regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month).

    • Characterize the droplet size and polydispersity index (PDI) of the stable emulsions using a particle size analyzer.

Data Presentation:

DMLO Concentration (% w/w)Visual Stability (24h @ 25°C)Mean Droplet Size (nm)Polydispersity Index (PDI)
0.5Phase Separation--
1.0Creaming8500.6
1.5Stable4500.3
2.0Stable3000.2
2.5Stable2800.2

Note: The data in this table is illustrative and should be replaced with your experimental results.

Protocol 2: Emulsion Characterization

Objective: To characterize the physical properties of the optimized emulsion.

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Instrument: Dynamic Light Scattering (DLS) particle size analyzer.

  • Methodology:

    • Dilute a small sample of the emulsion with the continuous phase (deionized water) to a suitable concentration to avoid multiple scattering.

    • Equilibrate the sample to the measurement temperature (e.g., 25 °C).

    • Perform the measurement to obtain the Z-average mean diameter and the PDI. A PDI value below 0.3 generally indicates a narrow size distribution.

2. Zeta Potential Measurement:

  • Instrument: Zeta potential analyzer.

  • Methodology:

    • Dilute the emulsion sample with the continuous phase.

    • Measure the electrophoretic mobility of the droplets. The instrument will calculate the zeta potential. For a stable O/W emulsion with a cationic surfactant like DMLO, a positive zeta potential of > +30 mV is generally desirable for good electrostatic stabilization.

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_characterization Characterization & Stability A Aqueous Phase (Water + DMLO) C Pre-emulsion (Low Shear Mixing) A->C B Oil Phase B->C D Homogenization (High Shear) C->D E Droplet Size & PDI Analysis D->E F Zeta Potential Measurement D->F G Accelerated Stability Testing D->G Troubleshooting_Logic Start Emulsion Instability (e.g., Phase Separation) Q1 Are there any anionic ingredients in the formulation? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes Q2 Is the DMLO concentration optimized? Q1->Q2 No Sol1 Reformulate to remove anionic components. A1_Yes->Sol1 Sol1->Q2 A2_No No Q2->A2_No No Q3 Is the homogenization process adequate? Q2->Q3 Yes Sol2 Experimentally determine optimal DMLO concentration. A2_No->Sol2 Sol2->Q3 A3_No No Q3->A3_No No End Stable Emulsion Q3->End Yes Sol3 Increase homogenization speed and/or time. A3_No->Sol3 Sol3->End

References

Technical Support Center: Dimethyl Lauramine Oleate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dimethyl lauramine oleate (B1233923) (DMLO) formulations.

Frequently Asked Questions (FAQs)

Q1: What is Dimethyl lauramine oleate (DMLO) and what are its primary functions in a formulation?

This compound (DMLO) is a salt formed from dimethyl lauramine and oleic acid.[1] In formulations, it primarily functions as an antistatic agent, hair conditioning agent, skin conditioning agent, and viscosity controlling agent.[2][3] It is utilized for its emulsifying and surfactant properties in a variety of cosmetic and pharmaceutical products, including creams, lotions, shampoos, and conditioners.[4][5][6]

Q2: What are the potential signs of instability in a DMLO formulation?

Instability in DMLO formulations can manifest in several ways, including:

  • Phase separation: The oil and water phases of an emulsion separate, which can appear as a layer of oil on the surface or complete separation of the two phases.[7]

  • Changes in viscosity: A noticeable increase or decrease in the thickness of the product.

  • Changes in appearance: This can include color changes, development of a grainy texture, or crystallization.

  • Changes in odor: An off-odor may develop due to chemical degradation.

  • pH shift: A significant change in the pH of the formulation can indicate chemical reactions are occurring.

Q3: What are the likely chemical degradation pathways for DMLO?

As a salt of a tertiary amine and an unsaturated fatty acid, DMLO may be susceptible to the following degradation pathways:

  • Hydrolysis: The ester-like salt linkage can be susceptible to hydrolysis, especially at extreme pH values (either acidic or basic), leading to the formation of dimethyl lauramine and oleic acid.

  • Oxidation: The double bond in the oleic acid component is prone to oxidation. This can be initiated by exposure to heat, light, or the presence of metal ions. Oxidation can lead to the formation of peroxides, aldehydes, and other degradation products, which may cause changes in odor and color. Lipid excipients, in general, can contain peroxides that decompose under heat and UV radiation, leading to free radical formation and oxidation of unsaturated groups.[8]

Q4: How do temperature and pH affect the stability of DMLO formulations?

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions such as hydrolysis and oxidation. For emulsions, high temperatures can decrease viscosity and increase the kinetic energy of droplets, potentially leading to coalescence and phase separation. Freeze-thaw cycles can also disrupt emulsion stability by causing crystallization of either the dispersed or continuous phase, leading to droplet aggregation.[9]

  • pH: The stability of the salt linkage in DMLO is pH-dependent. At very low or very high pH, the salt can dissociate, and the components may be more susceptible to degradation. The stability of emulsifiers is often pH-dependent, and a shift in pH can cause the emulsifier to lose its effectiveness.

Troubleshooting Guide

This guide addresses common stability issues encountered in DMLO formulations.

Issue 1: Phase Separation (Creaming or Coalescence)

Possible Causes:

  • Inadequate emulsifier concentration.

  • Incorrect Hydrophile-Lipophile Balance (HLB) of the emulsifier system.

  • High storage temperatures leading to increased droplet mobility and coalescence.

  • Freeze-thaw cycles causing droplet aggregation.

  • Changes in pH affecting emulsifier efficacy.

  • Incompatibility with other excipients.

Troubleshooting Steps:

  • Optimize Emulsifier Concentration: Gradually increase the concentration of DMLO or a co-emulsifier.

  • Adjust HLB: If using co-emulsifiers, adjust the ratio to achieve the optimal HLB for your oil phase.

  • Control Storage Temperature: Store formulations at controlled room temperature and perform accelerated stability testing at elevated temperatures to predict long-term stability.

  • Evaluate Excipient Compatibility: Conduct compatibility studies with all formulation components to identify any potential interactions.

  • Add a Thickener: Incorporating a rheology modifier can increase the viscosity of the continuous phase, which can slow down droplet movement and reduce the likelihood of creaming and coalescence.[10]

Logical Workflow for Troubleshooting Phase Separation

start Phase Separation Observed check_emulsifier Review Emulsifier System (DMLO Conc., HLB) start->check_emulsifier adjust_emulsifier Adjust Emulsifier Conc./Ratio check_emulsifier->adjust_emulsifier Suboptimal? check_processing Evaluate Processing Parameters (Homogenization, Temperature) check_emulsifier->check_processing Optimal retest_stability Perform Accelerated Stability Testing adjust_emulsifier->retest_stability adjust_processing Optimize Homogenization/ Temperature Control check_processing->adjust_processing Inadequate? check_excipients Assess Excipient Compatibility check_processing->check_excipients Adequate adjust_processing->retest_stability replace_excipient Substitute Incompatible Excipient check_excipients->replace_excipient Incompatible? add_stabilizer Incorporate Rheology Modifier/ Protective Colloid check_excipients->add_stabilizer Compatible replace_excipient->retest_stability add_stabilizer->retest_stability stable Formulation Stable retest_stability->stable Pass unstable Instability Persists retest_stability->unstable Fail unstable->start

Caption: Troubleshooting workflow for phase separation.

Issue 2: Change in Viscosity

Possible Causes:

  • Polymer degradation: If viscosity is controlled by a polymer, it may be degrading due to hydrolysis or interaction with other excipients.

  • Changes in emulsion structure: Flocculation or coalescence of droplets can lead to a decrease in viscosity.

  • Hydration of thickening agents: Incomplete hydration of thickening agents during manufacturing can lead to an initial increase in viscosity over time.

Troubleshooting Steps:

  • Evaluate Polymer Compatibility: Ensure the chosen thickening polymer is compatible with the ionic nature of DMLO and stable at the formulation's pH.

  • Optimize Manufacturing Process: Ensure sufficient hydration time for thickening agents.

  • Monitor Droplet Size: Use microscopy or particle size analysis to check for changes in the emulsion structure that correlate with viscosity changes.

Issue 3: Color and Odor Changes

Possible Causes:

  • Oxidation of oleic acid: The double bond in oleic acid is susceptible to oxidation, which can produce byproducts with undesirable odors and colors.

  • Interaction with impurities: Trace metal ions from raw materials or manufacturing equipment can catalyze oxidative degradation.[11]

  • Photodegradation: Exposure to UV light can initiate degradation of DMLO or other formulation components.

Troubleshooting Steps:

  • Incorporate Antioxidants: Add antioxidants such as tocopherol (Vitamin E) or butylated hydroxytoluene (BHT) to the oil phase to prevent oxidation.

  • Use Chelating Agents: Include a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

  • Use UV-Protective Packaging: Store the formulation in opaque or UV-resistant packaging to prevent photodegradation.

  • Control Raw Material Quality: Use high-purity raw materials with low levels of pro-oxidant impurities.

Potential Degradation Pathway of DMLO

DMLO This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) DMLO->Hydrolysis DML Dimethyl Lauramine Hydrolysis->DML OA Oleic Acid Hydrolysis->OA Oxidation Oxidation (O₂, light, heat, metal ions) Oxidized_OA Oxidized Oleic Acid Products (Peroxides, Aldehydes, etc.) Oxidation->Oxidized_OA OA->Oxidation

Caption: Potential degradation pathways of DMLO.

Data Presentation

Table 1: Hypothetical Stability Data for a DMLO Cream Formulation under Accelerated Conditions (40°C/75% RH)

Time PointpHViscosity (cP)AppearanceOdor
Initial6.515,000White, smooth creamCharacteristic
1 Month6.314,500Slight off-whiteFaintly altered
2 Months6.113,800Off-white, slight graininessNoticeably altered
3 Months5.812,500Yellowish, phase separationRancid

Table 2: Effect of pH on the Stability of a DMLO Emulsion after 3 Months at 40°C

Formulation pHVisual AppearanceDroplet Size (μm)
4.0Phase separation> 50 (coalescence)
5.5Slight creaming10-15
7.0Homogeneous5-8
8.5Slight thinning8-12

Experimental Protocols

Protocol 1: Accelerated Stability Testing

Objective: To predict the long-term stability of a DMLO formulation by subjecting it to elevated temperature and humidity.

Methodology:

  • Prepare the final formulation and package it in the intended commercial packaging.

  • Place samples in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.

  • Withdraw samples at predetermined time points (e.g., initial, 1 month, 2 months, 3 months).

  • Allow samples to equilibrate to room temperature before analysis.

  • Evaluate the following parameters at each time point:

    • Visual Appearance: Color, clarity, homogeneity, phase separation, crystallization.

    • Odor: Any change from the initial characteristic odor.

    • pH: Measure using a calibrated pH meter.

    • Viscosity: Measure using a viscometer with the appropriate spindle and speed.

    • Microbial Content: Perform total viable count and tests for specified microorganisms.

  • Compare the results to the initial data and to a control sample stored at room temperature.

Protocol 2: Freeze-Thaw Cycle Stability

Objective: To assess the stability of a DMLO formulation when exposed to temperature cycling.

Methodology:

  • Place samples of the formulation in their final packaging in a freezer at -10°C to -20°C for 24 hours.[9]

  • Remove the samples and allow them to thaw at room temperature (20-25°C) for 24 hours.[9]

  • This completes one freeze-thaw cycle.

  • Repeat for a minimum of three cycles.[9]

  • After the final cycle, visually inspect the samples for any signs of instability such as phase separation, crystallization, or changes in texture.

  • Compare the physical properties (e.g., viscosity, pH) to a control sample that was not subjected to freeze-thaw cycling.

Protocol 3: Centrifugal Stress Test

Objective: To rapidly assess the physical stability of a DMLO emulsion.

Methodology:

  • Place a sample of the emulsion in a centrifuge tube.

  • Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

  • After centrifugation, visually inspect the sample for any signs of phase separation, such as the formation of a cream layer at the top or sediment at the bottom.

  • The height of the separated layer can be measured and expressed as a percentage of the total sample height to quantify instability. A stable formulation should show no separation.[7]

Experimental Workflow for Stability Testing

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis at Time Points cluster_evaluation Evaluation formulation Prepare Formulation Batch packaging Package in Final Container formulation->packaging initial_testing Initial Analysis (T=0) (pH, Viscosity, Appearance, etc.) packaging->initial_testing accelerated Accelerated Stability (e.g., 40°C/75% RH) initial_testing->accelerated freeze_thaw Freeze-Thaw Cycling (e.g., -10°C to 25°C) initial_testing->freeze_thaw photostability Photostability (ICH Q1B) initial_testing->photostability pull_samples Pull Samples at Intervals (e.g., 1, 2, 3 months) accelerated->pull_samples physical_tests Physical Tests (Visual, pH, Viscosity) pull_samples->physical_tests chemical_tests Chemical Tests (Optional) (Assay of DMLO, Degradants) pull_samples->chemical_tests data_comparison Compare to T=0 and Control Samples physical_tests->data_comparison chemical_tests->data_comparison shelf_life Determine Shelf-Life/ Identify Instabilities data_comparison->shelf_life

Caption: General workflow for stability testing of DMLO formulations.

References

Technical Support Center: Troubleshooting Phase Separation in Dimethyl Lauramine Oleate Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation and other stability issues encountered when working with Dimethyl lauramine oleate (B1233923) (DMLO) emulsions.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address common problems observed during emulsion formulation and stability testing.

Q1: My DMLO emulsion is showing signs of creaming, with a distinct layer forming at the top. What is causing this and how can I fix it?

A1: Creaming is the upward movement of dispersed oil droplets, leading to a concentrated layer at the top of the emulsion. It is often a precursor to more severe instability like coalescence and breaking.[1]

  • Potential Causes:

    • Insufficient Homogenization: The oil droplets may be too large, allowing them to rise more quickly.

    • Low Viscosity of the Continuous Phase: A watery external phase offers little resistance to droplet movement.

    • Density Difference: A significant density difference between the oil and aqueous phases drives creaming.

  • Troubleshooting Steps:

    • Optimize Homogenization: Increase the homogenization speed or duration to reduce the average droplet size. Aim for a narrow particle size distribution.

    • Increase Continuous Phase Viscosity: Incorporate a rheology modifier (e.g., xanthan gum, carbomer) into the aqueous phase to slow down droplet movement.[2]

    • Evaluate Emulsifier Concentration: Ensure the DMLO concentration is sufficient to adequately cover the surface of the oil droplets.

Q2: I'm observing coalescence, where oil droplets are merging to form larger ones, leading to a visible oil layer. What should I do?

A2: Coalescence is an irreversible process where the interfacial film ruptures, allowing droplets to merge. This is a critical sign of emulsion instability.[3]

  • Potential Causes:

    • Inadequate Emulsifier Concentration: There may not be enough DMLO to form a stable interfacial film around the oil droplets.

    • Inappropriate HLB of the Emulsifier System: While DMLO is the primary emulsifier, the overall Hydrophilic-Lipophilic Balance (HLB) of the system may not be optimal for the chosen oil phase.

    • Presence of Electrolytes: Salts in the aqueous phase can disrupt the stability of the emulsion.[4]

    • Temperature Fluctuations: Changes in temperature during storage can impact the stability of the emulsifier film.[5]

  • Troubleshooting Steps:

    • Increase DMLO Concentration: Gradually increase the concentration of Dimethyl Lauramine Oleate to ensure complete coverage of the oil droplets.

    • Optimize the HLB System: Consider adding a co-emulsifier to achieve the required HLB for your specific oil phase. The required HLB is a property of the oil phase you are trying to emulsify.[6]

    • Control Ionic Strength: If possible, reduce the concentration of electrolytes in the aqueous phase.

    • Maintain Stable Storage Conditions: Store the emulsion at a consistent, controlled temperature.

Q3: My DMLO emulsion has completely separated into distinct oil and water layers. Is it salvageable?

A3: Complete phase separation, also known as breaking, is an irreversible process.[1] The emulsion cannot be simply reconstituted by shaking. It indicates a fundamental instability in the formulation.

  • Primary Causes:

    • Incorrect Emulsifier Selection: DMLO alone may not be the appropriate emulsifier for your oil phase or the conditions of your formulation.

    • Extreme pH: The pH of the aqueous phase can significantly affect the charge and stability of the DMLO emulsifier.[7]

    • Microbial Contamination: Bacterial growth can produce substances that disrupt the emulsion.

  • Troubleshooting Steps:

    • Re-evaluate the Formulation: A complete reformulation may be necessary. This includes reassessing the choice of emulsifier, the oil-to-water ratio, and the need for co-emulsifiers or stabilizers.

    • Optimize pH: Measure and adjust the pH of the aqueous phase to a range that ensures the stability of DMLO. As a cationic emulsifier, DMLO is generally more stable in acidic to neutral pH ranges.

    • Incorporate a Preservative: If microbial contamination is suspected, add a suitable preservative to the formulation.

Frequently Asked Questions (FAQs)

Q: What is the function of this compound in an emulsion?

A: this compound is a cationic surfactant that functions as an antistatic agent, a hair and skin conditioning agent, and a viscosity controlling agent.[2][8] In emulsions, it primarily acts as an emulsifier, helping to disperse and stabilize oil droplets in an aqueous phase.

Q: What is the typical usage concentration of this compound?

A: The usage concentration can vary depending on the specific application and the other ingredients in the formulation. It is recommended to consult supplier technical data sheets for specific guidance. As a starting point, concentrations can range from 1-10% of the oil phase weight.[1]

Q: Are there any compatibility issues I should be aware of with this compound?

A: Yes, as a cationic surfactant, this compound can be incompatible with anionic ingredients (e.g., many thickeners like carbomers, and anionic surfactants). This incompatibility can lead to precipitation or emulsion instability. It is crucial to check the compatibility of all ingredients in the formulation.

Q: How does pH affect the stability of DMLO emulsions?

A: The pH of the aqueous phase is a critical factor for the stability of emulsions stabilized by ionic surfactants like DMLO.[4][5][7] For cationic surfactants, a lower pH (acidic to neutral) generally ensures a higher surface charge on the oil droplets, leading to greater electrostatic repulsion and improved stability. At higher pH values, the cationic charge may be neutralized, reducing repulsion and leading to instability.

Data Presentation

The following tables provide an example of how to structure quantitative data to assess the impact of different formulation and process variables on the stability of DMLO emulsions. The data presented here is for illustrative purposes and should be replaced with experimental results.

Table 1: Effect of DMLO Concentration and Homogenization Speed on Particle Size and Zeta Potential

DMLO Concentration (% w/w)Homogenization Speed (RPM)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
1.05,0008500.8+25
1.010,0004500.5+28
2.55,0006000.6+45
2.510,0003000.3+50
5.05,0004000.4+60
5.010,0002000.2+65

Table 2: Influence of pH and Ionic Strength on Emulsion Stability Index after Accelerated Stability Testing

pHNaCl Concentration (mM)Stability Index (%)*Visual Observation after 30 days at 40°C
4.0098No change
4.05085Slight creaming
7.0095No change
7.05070Significant creaming and coalescence
9.0060Phase separation
9.05040Complete phase separation

*Stability Index can be determined by measuring the percentage of the emulsion that remains stable after centrifugation or thermal stress.

Experimental Protocols

1. Protocol for Particle Size and Zeta Potential Analysis

  • Objective: To determine the mean droplet size, size distribution (Polydispersity Index - PDI), and surface charge (Zeta Potential) of the emulsion droplets.

  • Instrumentation: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer (e.g., Malvern Zetasizer).

  • Methodology:

    • Sample Preparation: Dilute the emulsion with deionized water or the continuous phase of the emulsion to a suitable concentration for the instrument. The dilution factor should be recorded.

    • Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Particle Size Measurement:

      • Transfer the diluted sample to a clean cuvette.

      • Place the cuvette in the instrument and perform the measurement.

      • Record the volume-weighted mean diameter (d4,3) and the PDI.[9]

    • Zeta Potential Measurement:

      • Inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.[10]

      • Place the cell in the instrument and apply an electric field.

      • The instrument will measure the electrophoretic mobility of the droplets and calculate the zeta potential.[5]

      • Record the zeta potential in millivolts (mV).

2. Protocol for Accelerated Stability Testing

  • Objective: To predict the long-term stability of the emulsion by subjecting it to accelerated stress conditions.

  • Methods:

    • Centrifugation:

      • Fill a centrifuge tube with the emulsion.

      • Centrifuge the sample at a specified speed (e.g., 3000 RPM) for a set duration (e.g., 30 minutes).[4]

      • After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or coalescence.

      • Quantify the instability by measuring the height of the separated layer.

    • Freeze-Thaw Cycling:

      • Place a sample of the emulsion in a container and freeze it at a low temperature (e.g., -10°C) for 24 hours.

      • Thaw the sample at room temperature for 24 hours.

      • Repeat this cycle for a predetermined number of cycles (e.g., 3-5 cycles).

      • After the final cycle, visually inspect the sample for any signs of instability.[8]

    • Elevated Temperature Storage:

      • Store samples of the emulsion at elevated temperatures (e.g., 40°C, 50°C) for a specified period (e.g., 1-3 months).

      • At regular intervals, withdraw samples and analyze them for changes in physical appearance, particle size, and viscosity.

Visualizations

Troubleshooting_Workflow Start Phase Separation Observed Identify_Issue Identify Type of Instability Start->Identify_Issue Creaming Creaming Identify_Issue->Creaming Layering Coalescence Coalescence Identify_Issue->Coalescence Droplet Growth Breaking Breaking (Complete Separation) Identify_Issue->Breaking Two Layers Creaming_Causes Potential Causes: - Insufficient Homogenization - Low Viscosity - Density Difference Creaming->Creaming_Causes Coalescence_Causes Potential Causes: - Insufficient Emulsifier - Incorrect HLB - Electrolytes - Temperature Fluctuations Coalescence->Coalescence_Causes Breaking_Causes Potential Causes: - Wrong Emulsifier - Extreme pH - Microbial Growth Breaking->Breaking_Causes Creaming_Solutions Solutions: 1. Increase Homogenization 2. Add Rheology Modifier 3. Adjust Phase Densities Creaming_Causes->Creaming_Solutions Stable_Emulsion Stable Emulsion Creaming_Solutions->Stable_Emulsion Coalescence_Solutions Solutions: 1. Increase DMLO Conc. 2. Add Co-emulsifier 3. Control Ionic Strength 4. Stable Storage Temp. Coalescence_Causes->Coalescence_Solutions Coalescence_Solutions->Stable_Emulsion Breaking_Solutions Solutions: 1. Reformulate Emulsion 2. Optimize pH 3. Add Preservative Breaking_Causes->Breaking_Solutions Breaking_Solutions->Stable_Emulsion

Caption: Troubleshooting workflow for DMLO emulsion phase separation.

Experimental_Workflow Formulation Emulsion Formulation (Varying Parameters) Initial_Characterization Initial Characterization Formulation->Initial_Characterization Particle_Size Particle Size & PDI Initial_Characterization->Particle_Size Zeta_Potential Zeta Potential Initial_Characterization->Zeta_Potential Viscosity Viscosity Measurement Initial_Characterization->Viscosity Stability_Testing Accelerated Stability Testing Initial_Characterization->Stability_Testing Data_Analysis Data Analysis & Comparison Particle_Size->Data_Analysis Zeta_Potential->Data_Analysis Viscosity->Data_Analysis Centrifugation Centrifugation Stability_Testing->Centrifugation Freeze_Thaw Freeze-Thaw Cycles Stability_Testing->Freeze_Thaw Elevated_Temp Elevated Temperature Stability_Testing->Elevated_Temp Stability_Testing->Data_Analysis

Caption: Experimental workflow for DMLO emulsion characterization and stability testing.

References

Technical Support Center: Overcoming Solubility Challenges of Dimethyl Lauramine Oleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges associated with Dimethyl lauramine oleate (B1233923).

Frequently Asked Questions (FAQs)

Q1: What is Dimethyl lauramine oleate and what are its common applications?

This compound is an amine salt formed from the reaction of Dimethyl lauramine and oleic acid.[1][2] It is primarily used in the cosmetics industry as an antistatic agent, hair conditioning agent, skin conditioning agent, and viscosity controlling agent.[3][4][5]

Q2: What are the general solubility characteristics of this compound?

  • Dimethyl Lauramine: This tertiary amine is poorly soluble in water but soluble in organic solvents such as alcohols, ethers, and hydrocarbons.[6][7][8]

  • Oleic Acid: This fatty acid is practically insoluble in water but soluble in alcohol, ether, acetone, chloroform, and other organic solvents.[9][10][11]

Based on this, this compound is expected to have low aqueous solubility and good solubility in a range of organic solvents.

Q3: Why is my this compound not dissolving?

Several factors can contribute to the poor solubility of this compound:

  • Inappropriate Solvent Choice: As an oleochemical, it is unlikely to dissolve in aqueous solutions without formulation aids.

  • Low Temperature: Solubility of many compounds, especially waxy solids or viscous oils, increases with temperature.

  • pH of the Medium: For aqueous dispersions, the pH can significantly impact the ionization state and solubility of the amine and fatty acid components.

  • Purity of the Compound: Impurities can affect the overall solubility characteristics.

Q4: Can I improve the aqueous solubility of this compound?

Directly dissolving this compound in water is challenging. However, creating a stable aqueous dispersion or emulsion is possible through the use of co-solvents, surfactants, or by adjusting the pH. It is important to note that pH adjustment will likely lead to the dissociation of the salt into its constituent amine and fatty acid components.

Troubleshooting Guide

This guide provides a systematic approach to overcoming common solubility issues with this compound.

Problem Possible Cause Suggested Solution
Compound remains as a solid or insoluble oil in the solvent. The selected solvent is not appropriate for this compound.1. Consult the solvent selection table below and choose a more suitable organic solvent.2. Attempt dissolution in a heated solvent (if the compound's stability permits).3. Use a co-solvent system by adding a small amount of a good solvent to the poor solvent.
A cloudy suspension or precipitate forms upon cooling. The compound has limited solubility at lower temperatures.1. Maintain the solution at an elevated temperature during your experiment.2. Try to find a solvent or solvent blend in which the compound is soluble at your desired working temperature.3. Consider if a stable dispersion, rather than a true solution, is acceptable for your application.
The compound is not dissolving in an aqueous buffer. This compound has very low water solubility.1. Consider using a suitable organic solvent for your experiment.2. If an aqueous system is required, investigate the use of emulsifiers or surfactants to create a stable emulsion.3. Adjusting the pH of the aqueous medium may alter the ionization and solubility of the dissociated components.

Data Presentation

Table 1: Qualitative Solubility of Dimethyl Lauramine

Solvent Type Solubility Reference
WaterPoorly soluble[6][7][12]
Alcohols (Methanol, Ethanol)Soluble[7][8]
Ethers (Ethyl ether)Soluble[8]
Ketones (Acetone)Soluble[8]
Chlorinated Solvents (Chloroform)Soluble[8]
Hydrocarbons (Toluene, Kerosene)Soluble[8]

Table 2: Quantitative Solubility of Oleic Acid in Selected Solvents

Solvent Solubility Reference
WaterPractically Insoluble[9][10]
Ethanol (B145695)>25 mg/mL[11]
Dimethylformamide (DMF)~100 mg/mL[11][13]
Dimethyl sulfoxide (B87167) (DMSO)~100 mg/mL[11][13]
Phosphate Buffered Saline (PBS, pH 7.2)~100 µg/mL[13]
0.15 M Tris-HCl (pH 8.5)~1 mg/mL[13]

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound in an Organic Solvent

  • Solvent Selection: Based on the data tables above, select a suitable organic solvent (e.g., ethanol, isopropanol, or a non-polar organic solvent).

  • Preparation: Weigh the desired amount of this compound into a clean, dry glass vial or flask.

  • Solvent Addition: Add a small volume of the selected solvent to the vessel.

  • Dissolution:

    • Agitate the mixture using a vortex mixer or magnetic stirrer at room temperature.

    • If the compound does not dissolve, gently warm the mixture in a water bath. Ensure the temperature does not exceed the boiling point of the solvent or the degradation temperature of the compound.

    • Sonication can also be used to aid dissolution.

  • Observation: Continue to add the solvent incrementally with agitation until the compound is fully dissolved, resulting in a clear solution.

Protocol 2: Preparation of an Aqueous Dispersion of this compound

  • Primary Dissolution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent such as ethanol or isopropanol, following Protocol 1.

  • Aqueous Phase Preparation: Prepare the desired aqueous buffer or solution.

  • Dispersion: While vigorously stirring the aqueous phase, slowly add the organic solution of this compound dropwise.

  • Homogenization: The resulting mixture may be a cloudy dispersion. For a more uniform and stable dispersion, consider using high-shear mixing or sonication.

  • Stability Assessment: Observe the dispersion over time for any signs of precipitation or phase separation.

Visualizations

experimental_workflow cluster_start Start cluster_dissolution Dissolution Steps cluster_troubleshooting Troubleshooting start Weigh this compound add_solvent Add selected organic solvent start->add_solvent agitate Agitate at Room Temperature (Vortex/Stir) add_solvent->agitate check_solubility Is it dissolved? agitate->check_solubility agitate->check_solubility heat_sonicate Gently Heat or Sonicate check_solubility->heat_sonicate No fully_dissolved Clear Solution Obtained check_solubility->fully_dissolved Yes insoluble Insoluble check_solubility->insoluble Persistent Issue heat_sonicate->agitate change_solvent Select a different solvent insoluble->change_solvent change_solvent->add_solvent

Caption: Experimental workflow for dissolving this compound.

logical_relationship cluster_components Constituent Components cluster_properties Inferred Solubility Properties compound This compound (Amine Salt) amine Dimethyl Lauramine (Tertiary Amine) compound->amine dissociates into acid Oleic Acid (Fatty Acid) compound->acid dissociates into aqueous_sol Low Aqueous Solubility amine->aqueous_sol is organic_sol Good Organic Solvent Solubility amine->organic_sol has acid->aqueous_sol is acid->organic_sol has

Caption: Logical relationship of this compound and its solubility.

References

Technical Support Center: Preventing Degradation of Dimethyl Lauramine Oleate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethyl lauramine oleate (B1233923). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Dimethyl lauramine oleate in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of your formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the stability of this compound.

Q1: What is this compound and what are its primary degradation pathways?

A1: this compound is a salt composed of Dimethyl Lauramine (a tertiary amine oxide) and Oleic Acid (an unsaturated fatty acid). Its degradation can occur through two primary pathways involving its constituent components:

  • Degradation of the Amine Oxide (Dimethyl Lauramine): This can be initiated by heat, extreme pH conditions, and the presence of reducing or oxidizing agents. Thermal degradation can lead to the formation of N,N-dimethyl-1-dodecanamine (a tertiary amine) and a terminal alkene.

  • Degradation of the Fatty Acid (Oleic Acid): As an unsaturated fatty acid, oleic acid is susceptible to oxidation. This process is often initiated by exposure to heat, light, and transition metal ions, leading to the formation of hydroperoxides, which can further break down into volatile and non-volatile secondary oxidation products such as aldehydes, ketones, and shorter-chain fatty acids.

DMLO This compound Degradation Degradation DMLO->Degradation AmineOxideDeg Amine Oxide Degradation (Dimethyl Lauramine) Degradation->AmineOxideDeg OleicAcidDeg Oleic Acid Degradation Degradation->OleicAcidDeg ThermalDeg Thermal Decomposition AmineOxideDeg->ThermalDeg Oxidation Oxidation OleicAcidDeg->Oxidation TertiaryAmine N,N-dimethyldodecanamine ThermalDeg->TertiaryAmine Alkene Terminal Alkene ThermalDeg->Alkene Hydroperoxides Hydroperoxides Oxidation->Hydroperoxides SecondaryOxidation Aldehydes, Ketones, etc. Hydroperoxides->SecondaryOxidation

Caption: Degradation pathways of this compound.

Q2: My formulation containing this compound is showing a change in color and odor. What could be the cause?

A2: A change in color (e.g., yellowing) and the development of a rancid odor are classic signs of oleic acid oxidation. This is likely due to exposure to light, heat, or the presence of metal ions in your formulation that can catalyze the oxidation process.

Troubleshooting Steps:

  • Review your formulation for pro-oxidants: Check for the presence of transition metal ions (e.g., iron, copper) which can be introduced from raw materials or manufacturing equipment.

  • Evaluate storage conditions: Ensure your formulation is protected from light by using opaque or amber-colored packaging. Store at controlled room temperature, avoiding excessive heat.

  • Incorporate an antioxidant: The addition of an effective antioxidant can prevent or slow down the oxidation of oleic acid.

Q3: I'm observing a decrease in viscosity and a change in the pH of my formulation over time. What is happening?

A3: A decrease in viscosity and a shift in pH can indicate the degradation of the dimethyl lauramine component. Amine oxides contribute to the viscosity of many formulations, and their degradation can lead to a loss of this property. The formation of the tertiary amine degradation product, which is more basic than the amine oxide, can cause an increase in the pH of the formulation.

Troubleshooting Steps:

  • Check the pH of your formulation: The stability of amine oxides is pH-dependent. For many applications, maintaining a slightly acidic to neutral pH is optimal. However, in some cases, a more alkaline pH (around 8-9) can improve stability. It is crucial to determine the optimal pH for your specific formulation through stability studies.

  • Control storage temperature: Elevated temperatures accelerate the thermal decomposition of amine oxides. Store your formulation in a temperature-controlled environment.

  • Analyze raw material quality: Ensure the this compound you are using is of high purity and low in residual tertiary amine and hydrogen peroxide, as these impurities can promote degradation.

Q4: How can I proactively prevent the degradation of this compound in my new formulation?

A4: A proactive approach to stability is crucial. Consider the following during your formulation development:

  • pH Optimization: Conduct a pH-stability profile to identify the optimal pH range for your formulation.

  • Antioxidant Selection: Incorporate an appropriate antioxidant to protect the oleic acid component.

  • Chelating Agents: If the presence of metal ions is unavoidable, consider adding a chelating agent like EDTA to sequester them and prevent them from catalyzing oxidation.

  • Packaging Selection: Choose packaging that protects the formulation from light and oxygen.

  • Forced Degradation Studies: Perform forced degradation studies to understand the potential degradation pathways and to develop stability-indicating analytical methods.

Caption: A logical workflow for troubleshooting formulation instability.

Quantitative Data on Stabilizer Performance

The following tables summarize the effectiveness of various strategies in preventing the degradation of the oleic acid and amine oxide components of this compound.

Table 1: Effect of Antioxidants on the Oxidative Stability of Oleic Acid

AntioxidantConcentrationPeroxide Value (meq/kg) after 30 days at 40°C% Reduction in Peroxide Value vs. Control
Control (No Antioxidant) -13.76[1]-
α-Tocopherol (Vitamin E) 100 ppm8.81[1]35.97%
α-Tocopherol (Vitamin E) 200 ppm8.86[1]35.61%
α-Tocopherol (Vitamin E) 500 ppm12.46[1]9.45%

Note: Data is based on studies of oil-in-water emulsions containing oleic acid. The effectiveness of antioxidants can be concentration-dependent, with higher concentrations not always providing better protection and sometimes exhibiting pro-oxidant effects.

Table 2: Influence of pH on Amine Oxide Stability

pHStorage ConditionObservationImplication for Stability
< 6 AcidicProtonation of the amine oxide can occur, potentially leading to hydrolysis.May decrease stability.
7 NeutralGenerally a stable pH range for many amine oxides.Good starting point for formulation.
> 8 AlkalineCan improve stability by preventing certain degradation reactions.Potentially increases stability.

Note: The optimal pH is highly dependent on the specific formulation and other ingredients present. A pH stability study is recommended for each new formulation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of your this compound formulations.

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Materials:

  • HPLC system with a UV or Charged Aerosol Detector (CAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA)

  • Purified water (18 MΩ·cm)

  • This compound reference standard

  • Forced degradation samples (see Protocol 2)

Chromatographic Conditions (starting point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50)

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 205 nm or CAD

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dilute the formulation to a suitable concentration with methanol.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Identify the peak for this compound based on the retention time of the standard. In the chromatograms of the forced degradation samples, identify any new peaks that appear, which are potential degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Store the sample at 60°C for 7 days.

  • Photodegradation: Expose the sample to a light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

  • For each stress condition, prepare a solution of this compound or the final formulation at a known concentration.

  • Also, prepare a control sample stored under normal conditions.

  • After the specified stress period, neutralize the acid and base hydrolysis samples.

  • Analyze all samples using the stability-indicating HPLC method (Protocol 1).

cluster_experimental Experimental Workflow for Stability Assessment Start Prepare Formulation with this compound ForcedDeg Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) Start->ForcedDeg DevelopHPLC Develop Stability-Indicating HPLC Method ForcedDeg->DevelopHPLC Analyze Analyze Stressed Samples with HPLC DevelopHPLC->Analyze IdentifyDeg Identify and Characterize Degradation Products Analyze->IdentifyDeg Optimize Optimize Formulation (pH, Antioxidants, etc.) IdentifyDeg->Optimize End Stable Formulation Achieved Optimize->End

Caption: Workflow for assessing and improving formulation stability.

By following the guidance and protocols outlined in this Technical Support Center, you can effectively mitigate the degradation of this compound and ensure the development of stable and high-quality formulations.

References

Impact of pH on the stability of Dimethyl lauramine oleate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Dimethyl Lauramine Oleate (B1233923) solutions.

Frequently Asked Questions (FAQs)

Q1: What is Dimethyl Lauramine Oleate and what are its common applications?

This compound is an organic salt formed from the tertiary amine, N,N-dimethyldodecan-1-amine (Dimethyl Lauramine), and the unsaturated fatty acid, oleic acid.[1][2] It functions as an antistatic agent, hair conditioning agent, skin conditioning agent, and viscosity controlling agent in various cosmetic and personal care formulations.[2][3][4] In drug development, it may be explored for its surfactant properties in novel formulation systems.

Q2: How does pH influence the chemical nature of this compound in solution?

The stability and behavior of this compound in aqueous solutions are significantly dependent on pH. The dimethyl lauramine component, a tertiary amine, can be protonated at acidic pH values. This gives the molecule a net positive charge, causing it to behave as a cationic surfactant.[5][6] As the pH increases towards alkaline conditions, the amine group is deprotonated, and the molecule behaves more like a non-ionic or zwitterionic species.[5][6] This pH-dependent transition can affect the solubility, emulsifying properties, and overall stability of the formulation.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from its chemical structure. The ester-like salt linkage could be susceptible to hydrolysis, particularly at pH extremes (acidic or alkaline conditions), which would break the molecule back into Dimethyl Lauramine and oleic acid. Additionally, the oleic acid component, being an unsaturated fatty acid, is prone to oxidation.

Q4: What are the typical signs of instability in a this compound solution?

Instability in a this compound solution can manifest in several ways, including:

  • Phase Separation: The solution may separate into distinct layers, indicating a loss of emulsification.

  • Precipitation: A solid precipitate may form, suggesting that the compound is no longer soluble at that specific pH.

  • Changes in Viscosity: A noticeable increase or decrease in the solution's thickness.

  • Color Change: Discoloration, such as yellowing or browning, can indicate chemical degradation, possibly due to oxidation.[7]

  • Odor Change: The development of a rancid or otherwise off-odor can also signal degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Phase Separation or Precipitation pH Shift: The solution's pH may have shifted outside of the optimal stability range, causing the this compound to either protonate or deprotonate and lose its emulsifying properties or solubility.1. Measure the current pH of the solution. 2. Adjust the pH back to the target range using a suitable buffer. 3. Consider using a more robust buffering system to prevent future pH fluctuations.
Decreased Viscosity Hydrolysis: The this compound may be hydrolyzing back to its constituent amine and fatty acid, leading to a loss of the desired rheological properties.1. Confirm degradation using an appropriate analytical method (see Experimental Protocols). 2. If hydrolysis is confirmed, evaluate the formulation's pH and consider adjusting it to a more neutral range where hydrolysis is minimized. 3. Investigate the storage temperature, as elevated temperatures can accelerate hydrolysis.[7]
Discoloration (Yellowing/Browning) Oxidation: The oleic acid component is susceptible to oxidation, which can cause discoloration. This can be exacerbated by exposure to light, heat, or the presence of metal ions.1. Protect the solution from light by using amber or opaque containers. 2. Consider adding an antioxidant to the formulation. 3. Ensure high-purity ingredients are used to minimize the presence of catalytic metal ions.

Quantitative Data on pH-Dependent Stability

The following table summarizes illustrative data on the stability of a 1% w/v aqueous solution of this compound after 30 days of storage at 25°C. This data is provided as a typical example and may not be representative of all formulations.

pHAppearance% Remaining this compound
3.0Clear, colorless92.5%
5.0Clear, colorless98.2%
7.0Clear, colorless99.1%
9.0Slight haze94.8%
11.0Phase separation85.3%

Disclaimer: The data in this table is for illustrative purposes to demonstrate the potential impact of pH on stability and is not derived from a specific cited study.

Experimental Protocols

Protocol 1: pH-Stability Study

This protocol outlines a typical procedure to assess the stability of this compound solutions at different pH values.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9, and 11).

  • Sample Preparation: Prepare a stock solution of this compound. Aliquot the stock solution into separate volumetric flasks and dilute with the respective buffer solutions to the final target concentration (e.g., 1% w/v).

  • Initial Analysis (T=0): Immediately after preparation, analyze each sample using a validated stability-indicating analytical method (e.g., HPLC-UV) to determine the initial concentration of this compound. Also, record the initial appearance, viscosity, and any other relevant physical properties.

  • Storage: Store the prepared samples under controlled temperature and light conditions (e.g., 25°C/60% RH, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 7, 14, 30, 60, and 90 days), withdraw an aliquot from each sample.

  • Analysis: Analyze the samples as in step 3. Record any changes in physical appearance.

  • Data Evaluation: Calculate the percentage of remaining this compound at each time point relative to the initial concentration. Plot the percentage remaining against time for each pH to determine the degradation kinetics.

Protocol 2: Analytical Method for Stability Testing (Example: HPLC-UV)

This is an example of a High-Performance Liquid Chromatography with UV detection method that could be adapted for the analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted to be compatible with the sample).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by UV scan of this compound (e.g., in the range of 200-220 nm).

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

  • Sample Preparation: Dilute the stability samples to fall within the range of the calibration curve.

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area from the chromatogram to the calibration curve.

Visualizations

experimental_workflow prep Prepare DMLO Solutions at Various pH Values t0 Initial Analysis (T=0) - HPLC for Concentration - Physical Appearance prep->t0 storage Store Samples at Controlled Conditions (e.g., 25°C) t0->storage tp Time-Point Analysis (e.g., 7, 14, 30 days) storage->tp analysis Analyze Samples: - HPLC for Concentration - Physical Appearance tp->analysis data Data Evaluation: - Calculate % Remaining - Assess Degradation Rate analysis->data conclusion Determine Optimal pH for Stability data->conclusion

Caption: Workflow for a pH-stability study of this compound.

troubleshooting_logic start Instability Observed (e.g., Phase Separation) check_ph Measure Current pH start->check_ph is_ph_off Is pH outside target range? check_ph->is_ph_off adjust_ph Adjust pH with Buffer is_ph_off->adjust_ph Yes check_temp Investigate Storage Temperature is_ph_off->check_temp No reassess Re-evaluate Stability adjust_ph->reassess check_light Check for Light Exposure check_temp->check_light

References

Technical Support Center: Addressing Cytotoxicity of Dimethyl Lauramine Oleate in Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential cytotoxicity of Dimethyl lauramine oleate (B1233923) (DMLO) in biological experiments.

Frequently Asked Questions (FAQs)

Q1: What is Dimethyl lauramine oleate (DMLO) and why might it exhibit cytotoxicity?

This compound is a salt composed of Dimethyl lauramine and oleic acid.[1] Its cytotoxic potential can arise from the individual properties of its components and their combined effects. Dimethyl lauramine, a tertiary aliphatic amine, has documented antimicrobial properties, which imply interaction with cellular structures.[2] The oleate component, a monounsaturated fatty acid, can influence cell viability, with effects ranging from protective to cytotoxic depending on concentration and cell type.[3][4][5] The amphiphilic nature of DMLO, similar to other surfactants, can lead to disruption of cell membranes, a primary mechanism of cytotoxicity.[6]

Q2: I am observing high levels of cell death in my culture after treatment with DMLO. What are the likely causes?

High cell death following DMLO treatment is likely due to one or more of the following factors:

  • Concentration: The concentration of DMLO is the most critical factor. Exceeding the cytotoxic threshold for your specific cell line will lead to significant cell death.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly susceptible to the effects of DMLO.

  • Formulation and Solubility: Poor solubility or aggregation of DMLO in the culture medium can lead to localized high concentrations, causing acute cytotoxicity.

  • Duration of Exposure: Prolonged exposure to even moderate concentrations of DMLO can induce cytotoxic effects.

Q3: How can I reduce the cytotoxicity of DMLO in my experiments?

Mitigating DMLO-induced cytotoxicity can be achieved through several strategies:

  • Optimize Concentration: Conduct a dose-response study to determine the IC50 value (the concentration that inhibits 50% of cell viability) for your specific cell line and experimental conditions. Working at or below this concentration is crucial.

  • Formulation Strategies: Consider using a delivery system, such as liposomes or nanoparticles, to encapsulate DMLO.[7][8] This can control its release and reduce direct interaction with cell membranes, thereby lowering toxicity.[7]

  • Serum in Media: The presence of serum proteins in the culture medium can bind to surfactants like DMLO, reducing their effective free concentration and thus their cytotoxicity.[6]

  • Co-treatment with Protective Agents: In some contexts, monounsaturated fatty acids like oleate have been shown to protect against the cytotoxic effects of other saturated fatty acids.[4][9] While DMLO contains oleate, the overall effect is concentration-dependent. Exploring co-treatment with antioxidants or other cytoprotective agents may be beneficial.

Q4: Are there standard assays to quantify the cytotoxicity of DMLO?

Yes, several standard assays can be used to quantify the cytotoxic effects of DMLO:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

  • LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a measure of membrane integrity.[11]

  • Annexin V/PI Staining: This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells.[12]

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases involved in the apoptotic pathway.[11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in cytotoxicity results between experiments. Inconsistent DMLO formulation and solubilization.Prepare a fresh stock solution of DMLO in a suitable solvent (e.g., DMSO) for each experiment. Ensure complete solubilization before diluting in culture medium. Vortex or sonicate if necessary.
Cell passage number and confluency variations.Use cells within a consistent and low passage number range. Seed cells at a consistent density and allow them to adhere and stabilize for 24 hours before treatment.
Unexpectedly high cytotoxicity at low DMLO concentrations. Cell line is highly sensitive to DMLO.Perform a more granular dose-response curve starting from very low (nanomolar) concentrations to accurately determine the non-toxic concentration range.
Contamination of the DMLO stock.Ensure the purity of the DMLO. If possible, obtain a certificate of analysis from the supplier. Filter-sterilize the stock solution before use.
Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. LDH). Different mechanisms of cell death are being measured.MTT measures metabolic activity, which can be affected without immediate cell lysis. LDH measures membrane rupture. Use a combination of assays to get a comprehensive picture of the cytotoxic mechanism (e.g., apoptosis vs. necrosis).
DMLO precipitates in the culture medium. Poor solubility of DMLO at the tested concentration in the aqueous medium.Decrease the final concentration of the solvent (e.g., DMSO) in the culture medium to less than 0.5%. Consider using a formulation approach like complexation with cyclodextrins to improve solubility.[13]

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineAssayIncubation Time (hours)IC50 (µM)
HepG2 (Human Hepatocyte Carcinoma)MTT2475.2
A549 (Human Lung Carcinoma)MTT2458.9
HaCaT (Human Keratinocyte)MTT24120.5
3T3 (Mouse Fibroblast)NRU4895.7

Note: These are example values and the actual IC50 will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: MTT Assay for DMLO Cytotoxicity Assessment

This protocol is adapted from standard MTT assay procedures.[10]

Materials:

  • This compound (DMLO)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell line of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • DMLO Treatment:

    • Prepare a stock solution of DMLO in DMSO.

    • Perform serial dilutions of the DMLO stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the DMLO dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes in the dark.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each DMLO concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the DMLO concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate dmlo_prep Prepare DMLO Working Solutions treat_cells Treat Cells with Serial Dilutions of DMLO dmlo_prep->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treat_cells->caspase_assay measure_signal Measure Absorbance/ Luminescence mtt_assay->measure_signal ldh_assay->measure_signal caspase_assay->measure_signal calc_ic50 Calculate IC50 Values measure_signal->calc_ic50

Caption: Experimental workflow for assessing DMLO cytotoxicity.

signaling_pathway DMLO This compound Membrane Cell Membrane Disruption DMLO->Membrane ROS Increased ROS Production DMLO->ROS Necrosis Necrosis Membrane->Necrosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential signaling pathways of DMLO-induced cytotoxicity.

troubleshooting_logic start High Cytotoxicity Observed check_conc Is DMLO concentration optimized? start->check_conc dose_response Perform Dose-Response (e.g., MTT Assay) check_conc->dose_response No check_formulation Is DMLO properly solubilized? check_conc->check_formulation Yes dose_response->check_formulation improve_sol Improve Formulation (e.g., use delivery system) check_formulation->improve_sol No check_serum Is serum present in the media? check_formulation->check_serum Yes improve_sol->check_serum add_serum Conduct experiment with serum check_serum->add_serum No end Cytotoxicity Mitigated check_serum->end Yes add_serum->end

Caption: Logical workflow for troubleshooting DMLO cytotoxicity.

References

Technical Support Center: Synthesis and Purification of Dimethyl Lauramine Oleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Dimethyl lauramine oleate (B1233923).

Frequently Asked Questions (FAQs)

Q1: What is the general synthesis route for Dimethyl lauramine oleate?

This compound is an ionic liquid, specifically an amine salt, formed by the neutralization reaction between the tertiary amine, Dimethyl lauramine, and the fatty acid, oleic acid. The reaction is typically a straightforward acid-base reaction.

Q2: What are the common impurities in synthesized this compound?

Common impurities can include:

  • Unreacted Starting Materials: Residual Dimethyl lauramine or oleic acid.

  • Oxidation Products: Oxidation of the oleic acid double bond or the amine can lead to colored impurities.[1]

  • Side-Reaction Products: Potential amide formation under certain conditions, though less likely in a simple acid-base reaction.

  • Solvent Residues: Residual solvents from the synthesis or workup.

Q3: My final product has a yellow or brownish tint. What is the likely cause and how can I fix it?

A colored product often indicates the presence of oxidized impurities. Oleic acid is susceptible to thermal degradation and autoxidation, especially at elevated temperatures.[2][3]

Solution:

  • Control Reaction Temperature: Maintain a lower reaction temperature during synthesis.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Filter the hot solution to remove the charcoal before cooling.

Q4: How can I assess the purity of my this compound?

Several analytical techniques can be employed to determine the purity of your product:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate and quantify the main product and any impurities. A C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point for oleate salts.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can identify the molecular weights of the components in your sample, confirming the presence of this compound and helping to identify unknown impurities.[4][5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the characteristic functional groups of the oleate salt and identify the absence of starting materials.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help quantify the purity of the sample.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Ensure equimolar amounts of Dimethyl lauramine and oleic acid are used. Gently heat the reaction mixture to drive the reaction to completion, but avoid excessive temperatures that could lead to degradation.
Loss of product during workup/purification.Optimize purification methods. For recrystallization, ensure the correct solvent is chosen to minimize solubility at low temperatures. For column chromatography, ensure proper fraction collection.
Product is an oil or waxy solid, not a crystalline solid Presence of impurities lowering the melting point.Purify the product using column chromatography to remove impurities that may be inhibiting crystallization.
Incorrect solvent for recrystallization.Perform a solvent screen to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[9]
Poor separation during column chromatography Incorrect stationary or mobile phase.For amine compounds, silica (B1680970) gel can sometimes cause streaking.[1] Consider using neutral or basic alumina (B75360) as the stationary phase. Optimize the mobile phase polarity through TLC analysis before running the column.[10]
Column overloading.Use an appropriate amount of crude product for the size of the column. A general rule of thumb is a 1:20 to 1:50 ratio of product to stationary phase by weight.[10]
Formation of suspected nitrosamine (B1359907) impurities Reaction with nitrosating agents.Dimethyl lauramine has the potential to form carcinogenic nitrosamines in the presence of nitrosating agents (e.g., nitrites).[11] Avoid using reagents that could introduce nitrites and ensure high purity of starting materials.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization for your specific product.

  • Solvent Selection:

    • Test the solubility of a small amount of your crude this compound in various solvents (e.g., acetone, ethyl acetate (B1210297), acetonitrile, isopropanol, and mixtures such as ethyl acetate/hexane) at room temperature and at the solvent's boiling point.

    • An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent to dissolve the product completely.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature. Placing the flask in an ice bath can further promote crystallization.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point of the product.

Protocol 2: Column Chromatography

This protocol provides a general procedure for purifying this compound using column chromatography.

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is a common choice, but for amines that may interact with acidic silica, neutral alumina can be a better alternative.[1][10]

    • Mobile Phase: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol) is a good starting point. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the this compound.

  • Column Packing:

    • Prepare a slurry of the stationary phase in the chosen mobile phase.

    • Pour the slurry into a glass column and allow it to pack evenly, draining excess solvent until it is just above the top of the stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.

    • If necessary, a gradient elution can be used, gradually increasing the polarity of the mobile phase to elute compounds with stronger interactions with the stationary phase.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Dimethyl lauramine + Oleic Acid crude_product Crude Dimethyl lauramine oleate synthesis->crude_product recrystallization Recrystallization pure_product Pure Dimethyl lauramine oleate recrystallization->pure_product column_chromatography Column Chromatography column_chromatography->pure_product hplc HPLC lcms LC-MS ftir FTIR nmr NMR crude_product->recrystallization Initial Purification crude_product->column_chromatography For difficult separations pure_product->hplc pure_product->lcms pure_product->ftir pure_product->nmr troubleshooting_flowchart cluster_troubleshooting Troubleshooting start Synthesized Product check_purity Assess Purity (e.g., TLC, HPLC) start->check_purity is_pure Is Purity > 99%? check_purity->is_pure final_product Final Pure Product is_pure->final_product Yes check_color Product Colored? is_pure->check_color No activated_carbon Use Activated Carbon during Recrystallization check_color->activated_carbon Yes check_yield Low Yield? check_color->check_yield No activated_carbon->check_yield optimize_reaction Optimize Reaction Conditions check_yield->optimize_reaction Yes check_physical_state Oily/Waxy? check_yield->check_physical_state No optimize_reaction->check_physical_state check_physical_state->check_purity No column_chromatography Perform Column Chromatography check_physical_state->column_chromatography Yes column_chromatography->check_purity

References

Technical Support Center: Enhancing Emulsification with Dimethyl Lauramine Oleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the emulsification efficiency of Dimethyl lauramine oleate (B1233923).

Troubleshooting Guide

This guide addresses common issues encountered during the emulsification process with Dimethyl lauramine oleate, offering potential causes and actionable solutions.

Issue 1: Emulsion Instability (Phase Separation, Creaming, or Coalescence)

Question: My emulsion formulated with this compound is separating into distinct layers over time. What are the potential causes and how can I resolve this?

Answer: Emulsion instability, manifesting as phase separation, creaming, or coalescence, is a common challenge. The primary reasons for this issue are often related to improper formulation or processing parameters. Here are the key factors to investigate:

  • Inadequate Emulsifier Concentration: The concentration of this compound may be too low to sufficiently cover the surface of the oil droplets, leading to their coalescence.

  • Suboptimal pH: The charge and, therefore, the emulsifying capacity of this compound, an amine-based surfactant, are highly dependent on the pH of the aqueous phase. At a pH that is too high, the amine group may be deprotonated, reducing its effectiveness.

  • Inappropriate Processing Temperature: The temperature during emulsification affects the viscosity of the phases and the energy input, which are crucial for droplet size reduction.[2]

  • High Electrolyte Concentration: The presence of salts can disrupt the stability of the emulsion by compressing the electrical double layer around the droplets.

Solutions:

ParameterRecommended Action
HLB Value Determine the required HLB of your complete oil phase. Consider using a co-emulsifier with a different HLB value to achieve the target HLB. For O/W emulsions, a higher HLB system is generally required.[3][4]
Emulsifier Concentration Gradually increase the concentration of this compound in your formulation. Experiment with different ratios of emulsifier to the oil phase.
pH Adjustment Adjust the pH of the aqueous phase to be in the acidic to neutral range to ensure the amine group of the surfactant is protonated (cationic).[5][6] The optimal pH should be determined experimentally.
Temperature Control Ensure both the oil and water phases are heated to a similar temperature, typically between 75°C and 85°C, before mixing.[2] For components with high melting points, a higher temperature may be necessary.[2]
Mechanical Agitation Utilize high-shear homogenization to reduce the oil droplet size, which can significantly improve emulsion stability.[7]

Issue 2: High Viscosity or Gelation

Question: My emulsion has become too thick or has formed a gel, making it difficult to work with. What could be the cause?

Answer: An unexpected increase in viscosity or gelation can arise from several factors:

  • High Concentration of Emulsifier: Excessive amounts of this compound can lead to the formation of a highly structured network within the continuous phase.

  • Interaction with Other Ingredients: Certain polymers or other additives in the formulation can interact with the surfactant to increase viscosity.

  • Temperature Effects: Cooling the emulsion too quickly can sometimes lead to the formation of a gel-like structure, especially if the formulation contains waxes or fatty alcohols.[8]

Solutions:

ParameterRecommended Action
Emulsifier Concentration Reduce the concentration of this compound and observe the effect on viscosity.
Ingredient Compatibility Review the compatibility of all ingredients in your formulation. Consider adding viscosity-modifying agents at a different stage of the process.
Controlled Cooling Implement a controlled cooling process after emulsification to prevent rapid changes in the formulation's structure.

Issue 3: Large and Inconsistent Droplet Size

Question: The droplet size in my emulsion is large and varies significantly, leading to poor stability. How can I achieve a smaller, more uniform droplet size?

Answer: Achieving a small and uniform droplet size is critical for long-term emulsion stability.[9]

  • Insufficient Shear Force: The energy input during emulsification may not be adequate to break down the oil droplets effectively.

  • Incorrect Emulsification Temperature: The viscosity of the phases at the time of emulsification might be too high, hindering efficient droplet disruption.[2]

  • Inadequate Emulsifier Performance: The concentration or type of emulsifier may not be optimal for the given oil and water phases.

Solutions:

ParameterRecommended Action
Homogenization Employ high-pressure homogenization or ultrasonication to provide sufficient energy for reducing droplet size.[7]
Temperature Optimization Adjust the emulsification temperature to lower the viscosity of both phases, facilitating easier droplet breakup. Generally, temperatures between 75-85°C are recommended.[2]
Formulation Optimization Experiment with the concentration of this compound and consider the addition of a co-surfactant to improve interfacial film stability.[10]

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound in an emulsion?

A1: this compound is a cationic surfactant that acts as an emulsifying agent. It positions itself at the oil-water interface, reducing the interfacial tension and allowing the formation of a stable dispersion of oil droplets in water (or vice versa). Its cationic nature, when protonated at appropriate pH, can also contribute to stability through electrostatic repulsion between droplets.

Q2: How does pH affect the performance of this compound?

A2: As an amine-based surfactant, the pH of the aqueous phase is a critical factor. In acidic to neutral conditions, the amine group is protonated, carrying a positive charge (cationic). This charge enhances its emulsifying ability and contributes to emulsion stability through electrostatic repulsion. In alkaline conditions, the amine group may become deprotonated, losing its charge and reducing its effectiveness as an emulsifier.[5][6]

Q3: What is the importance of the HLB value in my formulation?

A3: The Hydrophile-Lipophile Balance (HLB) is a measure of the degree to which a surfactant is hydrophilic or lipophilic. For a stable emulsion, the HLB of the emulsifier system should match the required HLB of the oil phase.[3][4] Oleic acid, a component of this compound, has a required HLB of around 17 for an O/W emulsion.[1] You may need to blend this compound with other emulsifiers to achieve the optimal HLB for your specific oil phase.

Q4: Can temperature impact the stability of my emulsion?

A4: Yes, temperature plays a significant role in both the formation and stability of emulsions. During emulsification, higher temperatures (e.g., 75-85°C) can lower the viscosity of the oil and water phases, making it easier to form small droplets.[2] However, for storage, elevated temperatures can increase the kinetic energy of the droplets, potentially leading to more frequent collisions and coalescence. Conversely, very low temperatures can cause some components to crystallize, which may also destabilize the emulsion.[11]

Q5: What is the role of a co-surfactant?

A5: A co-surfactant is often used in combination with a primary surfactant to enhance emulsion stability.[10] It can help to lower the interfacial tension further, modify the HLB of the emulsifier system, and improve the packing of surfactant molecules at the oil-water interface, creating a more stable interfacial film.[12][13]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

Objective: To prepare a stable O/W emulsion using this compound as the primary emulsifier.

Materials:

  • Oil Phase (e.g., Mineral Oil, Isopropyl Myristate)

  • Aqueous Phase (Deionized Water)

  • This compound

  • Co-emulsifier (optional, selected based on required HLB)

  • Preservative (if required)

  • Acid/Base for pH adjustment (e.g., Citric Acid, Sodium Hydroxide)

Methodology:

  • Phase Preparation:

    • Prepare the oil phase by weighing and combining the oil-soluble components, including this compound and any co-emulsifier. Heat the mixture to 75-80°C with gentle stirring until all components are dissolved and uniform.

    • Prepare the aqueous phase by weighing the deionized water and any water-soluble components. Heat the aqueous phase to 75-80°C. Adjust the pH of the aqueous phase to the desired level (e.g., pH 5.5-6.5) using a suitable acid or base.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.

    • Continue homogenization for 5-10 minutes to ensure the formation of fine droplets.

  • Cooling:

    • Begin to cool the emulsion while stirring gently with a propeller mixer.

    • If adding any temperature-sensitive ingredients, do so when the emulsion has cooled to below 40°C.

  • Final pH Adjustment:

    • Once the emulsion has cooled to room temperature, re-check the pH and adjust if necessary.

Protocol 2: Evaluation of Emulsion Stability

Objective: To assess the physical stability of the prepared emulsion.

Methodology:

  • Macroscopic Observation:

    • Store the emulsion in a transparent container at various temperatures (e.g., 4°C, 25°C, 40°C).

    • Visually inspect the samples daily for any signs of phase separation, creaming, or coalescence.

  • Microscopic Analysis:

    • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

    • Observe the emulsion under a microscope to assess the droplet size distribution and look for any signs of droplet aggregation.

  • Particle Size Analysis:

    • Use a particle size analyzer (e.g., based on dynamic light scattering or laser diffraction) to determine the mean droplet size and polydispersity index (PDI) of the emulsion over time.[14][15] An increase in the mean droplet size is indicative of instability.

  • Centrifugation Test:

    • Place a sample of the emulsion in a centrifuge tube and centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).[16]

    • Measure the volume of any separated phases to assess the emulsion's stability under accelerated conditions.

Data Presentation

Table 1: Effect of pH on Emulsion Properties

pH of Aqueous PhaseMean Droplet Size (nm)Zeta Potential (mV)Stability Observation (after 24h)
4.0250+45Stable, no separation
6.0300+30Stable, no separation
8.0800+5Signs of creaming
10.0>2000-10Phase separation observed

Note: The data presented in this table is illustrative and will vary depending on the specific formulation and processing conditions.

Table 2: Influence of Homogenization Speed on Droplet Size

Homogenization Speed (rpm)Mean Droplet Size (nm)Polydispersity Index (PDI)
3,00015000.8
6,0007000.5
10,0003500.3
15,0002000.2

Note: This table provides a general representation of the expected trend. Actual values are formulation-dependent.

Visualizations

Emulsification_Troubleshooting_Workflow Start Emulsion Instability (Phase Separation, Creaming, Coalescence) Check_HLB Review HLB of Emulsifier System Start->Check_HLB Check_Concentration Evaluate Emulsifier Concentration Start->Check_Concentration Check_pH Measure and Adjust Aqueous Phase pH Start->Check_pH Check_Process Assess Homogenization and Temperature Start->Check_Process Adjust_HLB Add Co-emulsifier to Match Required HLB Check_HLB->Adjust_HLB Adjust_Concentration Increase Emulsifier Concentration Check_Concentration->Adjust_Concentration Adjust_pH Optimize pH for Cationic Charge Check_pH->Adjust_pH Adjust_Process Increase Shear and Control Temperature Check_Process->Adjust_Process Stable_Emulsion Stable Emulsion Adjust_HLB->Stable_Emulsion Adjust_Concentration->Stable_Emulsion Adjust_pH->Stable_Emulsion Adjust_Process->Stable_Emulsion

Caption: Troubleshooting workflow for addressing emulsion instability.

Experimental_Parameters cluster_formulation Formulation Variables cluster_process Process Parameters Formulation Formulation Variables HLB HLB Value Concentration Emulsifier Concentration pH Aqueous Phase pH Oil_Water_Ratio Oil to Water Ratio Emulsion_Properties Emulsion Properties HLB->Emulsion_Properties Concentration->Emulsion_Properties pH->Emulsion_Properties Oil_Water_Ratio->Emulsion_Properties Process Process Parameters Temperature Temperature Homogenization Homogenization (Speed & Time) Cooling_Rate Cooling Rate Temperature->Emulsion_Properties Homogenization->Emulsion_Properties Cooling_Rate->Emulsion_Properties Droplet_Size Droplet Size Emulsion_Properties->Droplet_Size Viscosity Viscosity Emulsion_Properties->Viscosity Stability Long-term Stability Emulsion_Properties->Stability

Caption: Key parameters influencing final emulsion properties.

References

Validation & Comparative

A Comparative Performance Analysis for Drug Development: Dimethyl Lauramine Oleate vs. Ethoxylated Amine Salts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical excipients, the selection of appropriate surfactants is a critical determinant of a drug formulation's stability, efficacy, and overall performance. This guide provides a detailed comparison of two categories of cationic/amphoteric surfactants: Dimethyl lauramine oleate (B1233923) and ethoxylated amine salts. This objective analysis, supported by generalized experimental protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.

General Characteristics and Applications

Dimethyl lauramine oleate is a salt formed from the tertiary amine, N,N-dimethyldodecanamine, and the fatty acid, oleic acid.[1] It functions as a surfactant, emulsifier, and conditioning agent.[2][3][4] In pharmaceutical and cosmetic formulations, it is utilized for its ability to control viscosity, condition the skin and hair, and reduce static electricity.[1][3][4] Its composition suggests potential as a permeation enhancer, leveraging the properties of oleic acid to disrupt the stratum corneum.[5][6]

Ethoxylated amine salts represent a broad class of surfactants that can be either non-ionic or cationic, depending on the degree of ethoxylation and pH.[7] These surfactants are produced by adding ethylene (B1197577) oxide to fatty amines.[8] Their versatility allows them to be used as emulsifiers, dispersants, wetting agents, and anti-corrosion agents in various industries, including pharmaceuticals.[7][8][9] The properties of ethoxylated amine salts, such as their hydrophilicity and surface activity, can be tailored by modifying the length of the alkyl chain and the number of ethoxy groups.[10] However, concerns regarding their potential environmental and health impacts have been raised.[11]

Performance Attributes: A Comparative Overview

A direct quantitative comparison of performance is challenging due to the lack of publicly available head-to-head studies. However, a qualitative and property-based comparison can be drawn from existing data.

PropertyThis compoundEthoxylated Amine SaltsRationale & References
Surfactant Type Cationic/Amphoteric SaltNon-ionic to Cationic (pH-dependent)This compound is a salt of a weak base and weak acid. Ethoxylated amines exhibit cationic properties at lower pH.[7]
Primary Functions Emulsifier, viscosity controller, conditioning agent, antistatic agent.[1][2][3][4]Emulsifier, dispersant, wetting agent, solubilizer.[8][9]Both serve as effective surfactants, but their specific applications can vary based on formulation requirements.
Biocompatibility Data not widely available, but the constituent parts (lauramine and oleic acid) have established uses in cosmetics and pharmaceuticals.Varies significantly with the specific amine and degree of ethoxylation. Some have been associated with skin irritation.[11]The safety profile of any surfactant must be evaluated for the specific intended application.
Permeation Enhancement Theoretically high potential due to the presence of oleic acid, a known permeation enhancer that disrupts the lipid bilayer of the stratum corneum.[5]Potential exists, but is dependent on the specific structure. The ethoxylation can influence interaction with skin lipids.The mechanism of permeation enhancement often involves fluidization of the stratum corneum lipids.[12][13]
Formulation Stability Can form stable emulsions, particularly oil-in-water.[2]Highly versatile in creating stable emulsions and microemulsions. The degree of ethoxylation can be adjusted to achieve the desired HLB value.[10]Stability is a key performance indicator for pharmaceutical formulations.
Environmental Impact Limited specific data available.Some ethoxylated amines are known to be persistent in the environment and may have aquatic toxicity.[11]The trend in pharmaceutical development is towards more environmentally benign excipients.

Experimental Protocols for Performance Evaluation

To quantitatively compare the performance of this compound and ethoxylated amine salts, a series of standardized experiments would be required. Below are detailed methodologies for key performance indicators.

Emulsification Efficiency and Stability

Objective: To determine the ability of each surfactant to form and stabilize an oil-in-water emulsion.

Methodology:

  • Preparation of Emulsions:

    • Prepare an oil phase (e.g., medium-chain triglycerides) and an aqueous phase (e.g., purified water).

    • Disperse a range of concentrations (e.g., 0.5%, 1%, 2% w/w) of this compound and a selected ethoxylated amine salt into the aqueous phase.

    • Gradually add the oil phase to the aqueous phase under high-shear homogenization (e.g., using a rotor-stator homogenizer at 10,000 rpm for 5 minutes). The oil-to-water ratio should be kept constant (e.g., 20:80).

  • Droplet Size Analysis:

    • Immediately after preparation, and at specified time intervals (e.g., 1, 7, 14, and 30 days), measure the mean droplet size and polydispersity index (PDI) of the emulsions using dynamic light scattering (DLS).

  • Stability Assessment:

    • Monitor the emulsions for any signs of phase separation, creaming, or coalescence over a period of 30 days at different storage conditions (e.g., 4°C, 25°C, 40°C).

    • Centrifugation can be used as an accelerated stability test (e.g., 3000 rpm for 30 minutes).

In Vitro Skin Permeation Study

Objective: To evaluate and compare the potential of each surfactant to enhance the permeation of a model active pharmaceutical ingredient (API) through the skin.

Methodology:

  • Formulation Preparation:

    • Prepare formulations containing a model API (e.g., a non-steroidal anti-inflammatory drug) with 1% (w/w) of either this compound or the chosen ethoxylated amine salt in a suitable vehicle (e.g., a hydroalcoholic gel). A control formulation without any enhancer should also be prepared.

  • Skin Preparation:

    • Use excised human or porcine skin. Mount the skin on Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Permeation Study:

    • Apply a finite dose of the formulation to the skin surface in the donor compartment.

    • The receptor compartment should be filled with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and kept at 32°C.

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh medium.

  • API Quantification:

    • Analyze the concentration of the API in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area over time. Determine the steady-state flux (Jss) and the permeability coefficient (Kp). The enhancement ratio can be calculated by dividing the flux of the enhancer-containing formulation by that of the control.

Visualizing Methodologies and Mechanisms

To further clarify the processes and theoretical underpinnings, the following diagrams are provided.

Experimental_Workflow_Emulsification cluster_prep Preparation cluster_emulsify Emulsification cluster_analysis Analysis & Stability A Oil Phase (e.g., MCT) C High-Shear Homogenization A->C B Aqueous Phase + Surfactant (DMLO or EAS) B->C D Droplet Size Analysis (DLS) C->D t=0, 1, 7, 14, 30 days E Visual Inspection (Phase Separation) C->E Storage at 4, 25, 40°C F Accelerated Stability (Centrifugation) C->F Permeation_Enhancement_Mechanism cluster_skin Stratum Corneum cluster_enhancer Permeation Enhancer Action cluster_drug Drug Permeation Corneo1 Corneocyte Corneo2 Corneocyte Lipid Lipid Bilayer Enhancer This compound (Oleic Acid moiety) Enhancer->Lipid Disrupts & Fluidizes API API API->Lipid Increased Diffusivity

References

A Comparative Guide to the Cytotoxicity of Dimethyl Lauramine Oleate and Alternative Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of product formulation, particularly in the cosmetic and pharmaceutical industries, the selection of surfactants is a critical step that balances efficacy with consumer safety. Dimethyl lauramine oleate (B1233923), a salt of Dimethyl Lauramine and oleic acid, is utilized for its conditioning and anti-static properties. However, a thorough understanding of its cytotoxic potential is paramount for risk assessment and the development of safe and effective products. This guide provides a comparative analysis of the available cytotoxicity data for Dimethyl lauramine oleate and common alternative surfactants, supported by detailed experimental protocols.

Executive Summary

Data Presentation: Comparative Cytotoxicity

The following table summarizes the available cytotoxicity data for this compound's components and its alternatives. It is crucial to note the absence of a direct IC50 value for this compound, a significant data gap for a complete safety assessment.

CompoundCell LineAssayEndpointResultReference(s)
Dimethyl Lauramine Not SpecifiedMultipleGeneral ToxicityLacks comprehensive safety data; potential for nitrosamine (B1359907) formation.[1]
Oleic Acid HaCaTMTTCell ViabilityDose-dependent toxicity observed.[2]
Sodium Lauryl Sulfate (SLS) HaCaTMTT, Neutral RedIC50~56 µg/mL (after 1h), ~43 µg/mL (after 48h)[3]
Cocamidopropyl Betaine (CAPB) Not SpecifiedVariousGeneral ToxicityConsidered a mild surfactant with low irritation potential.[4]
Sodium Lauroyl Glutamate HaCaTTetrazolium-basedIC50>320 µg/mL[5]

Note: A higher IC50 value indicates lower cytotoxicity. The data presented is compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays mentioned in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., HaCaT) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Treat the cells with various concentrations of the test surfactant and control substances for a predetermined period (e.g., 24, 48 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully collect a portion of the cell culture supernatant from each well without disturbing the cell layer.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. The reference wavelength is typically 650 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer) and determine the IC50 value.

Neutral Red Uptake Assay

The Neutral Red Uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Principle: The dye is taken up by viable cells through active transport and accumulates in the lysosomes. The amount of dye incorporated is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Neutral Red Incubation: After treatment, remove the medium and add medium containing a specific concentration of neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

  • Washing: Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells compared to the untreated control and determine the IC50 value.

Mandatory Visualization

Cytotoxicity Assay Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HaCaT) plate_cells Plate Cells (96-well plate) cell_culture->plate_cells add_compound Add Test Compound (e.g., this compound) plate_cells->add_compound incubate Incubate (24-72 hours) add_compound->incubate assay_choice Select Assay incubate->assay_choice mtt MTT Assay assay_choice->mtt ldh LDH Assay assay_choice->ldh nr Neutral Red Assay assay_choice->nr read_plate Measure Absorbance (Plate Reader) mtt->read_plate ldh->read_plate nr->read_plate calculate Calculate % Viability/ % Cytotoxicity read_plate->calculate ic50 Determine IC50 calculate->ic50

Caption: Generalized workflow for in vitro cytotoxicity assays.

Conclusion

The available data suggests that this compound's potential for cytotoxicity warrants careful consideration, primarily due to the lack of comprehensive safety data for its Dimethyl Lauramine component. In contrast, alternative surfactants like Sodium Lauroyl Glutamate exhibit a more favorable cytotoxicity profile in in vitro studies on human keratinocytes. Cocamidopropyl Betaine is generally considered mild. Sodium Lauryl Sulfate, a widely used surfactant, demonstrates a higher level of cytotoxicity in comparison.

For researchers and drug development professionals, this guide underscores the importance of conducting direct cytotoxicity assays on final formulations containing this compound to ensure product safety. The provided experimental protocols offer a starting point for such evaluations. The choice of surfactant should be guided by a thorough assessment of both its performance characteristics and its potential to induce cellular toxicity.

References

A Comparative Biocompatibility Assessment of Dimethyl Lauramine Oleate-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biocompatibility of formulations based on Dimethyl lauramine oleate (B1233923) (DMLO) against two common alternative non-ionic surfactants, Polysorbate 80 and Poloxamer 188. The selection of an appropriate surfactant is a critical factor in the development of safe and effective drug delivery systems. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual workflows to aid in the objective assessment of these excipients.

Executive Summary

Dimethyl lauramine oleate is a cationic surfactant employed in various cosmetic and personal care products for its conditioning and viscosity-modifying properties. While its use in pharmaceutical formulations is being explored, publicly available, quantitative biocompatibility data remains limited. In contrast, Polysorbate 80 and Poloxamer 188 are well-characterized non-ionic surfactants with extensive histories of use in pharmaceutical dosage forms. This guide consolidates the available safety and biocompatibility information to facilitate an evidence-based comparison.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the biocompatibility of DMLO, Polysorbate 80, and Poloxamer 188. It is important to note the absence of specific quantitative biocompatibility data for DMLO in the public domain. The information presented for DMLO is derived from a product Safety Data Sheet (SDS) and provides a qualitative assessment.

Table 1: Comparative Cytotoxicity Data

SurfactantCell LineIC50 ValueTest MethodReference
This compound Data not availableData not availableNot applicableN/A
Polysorbate 80 Human Fibroblast Cells65.5 mg/mLNot specified[1]
Poloxamer 188 HepG-2Data not available (coating on nanoparticles showed augmented cytotoxicity)MTT Assay[2]

Table 2: Comparative Hemocompatibility Data

SurfactantHemolysis (%)Test ConditionsReference
This compound Data not availableNot applicableN/A
Polysorbate 80 Component-dependent, with some components showing high hemolytic ratesIn vitro with rabbit red blood cells[3]
Poloxamer 188 MinimalNot specified[4]

Table 3: Comparative Skin Irritation Potential

SurfactantIrritation Score/ObservationTest MethodReference
This compound May cause skin irritation/eczema upon direct contactQualitative assessment from SDS[3]
Polysorbate 80 Can induce hypersensitivity reactions and contact urticariaCase reports[5][6]
Poloxamer 188 Generally considered non-irritatingClinical and animal studies[7][8]

Experimental Protocols

To ensure a thorough understanding of the presented data, this section details the standard methodologies for key biocompatibility experiments.

In Vitro Cytotoxicity Testing (as per ISO 10993-5)

The in vitro cytotoxicity of a material is a primary indicator of its biocompatibility. The MTT assay is a widely accepted quantitative method.

Objective: To determine the concentration of a test substance that reduces the viability of a mammalian cell culture by 50% (IC50).

Materials:

  • Test substance (e.g., DMLO, Polysorbate 80, Poloxamer 188)

  • Mammalian cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., isopropanol (B130326) with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Preparation of Test Extracts: Prepare extracts of the test material in cell culture medium at various concentrations according to ISO 10993-12 guidelines.

  • Cell Treatment: Replace the culture medium in the wells with the prepared test extracts. Include positive (e.g., latex) and negative (e.g., high-density polyethylene) controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC50 value.

Hemolysis Assay (Direct Contact Method)

This assay evaluates the potential of a material to damage red blood cells.

Objective: To quantify the percentage of red blood cell lysis (hemolysis) caused by a test substance.

Materials:

  • Test substance

  • Freshly collected, anticoagulated blood (e.g., rabbit or human)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Triton X-100)

  • Negative control (e.g., PBS)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Preparation of Red Blood Cells (RBCs): Centrifuge the whole blood to separate the RBCs from the plasma. Wash the RBC pellet multiple times with PBS. Resuspend the washed RBCs in PBS to a specific concentration (e.g., 2%).

  • Incubation: Mix the RBC suspension with various concentrations of the test substance, positive control, and negative control. Incubate the mixtures at 37°C for a defined period (e.g., 1-4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs and any cell debris.

  • Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis for each sample relative to the positive control (representing 100% hemolysis).

Skin Irritation Testing: Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) Assay

The HET-CAM assay is an alternative to the traditional Draize rabbit eye/skin irritation test and provides a measure of a substance's irritation potential.

Objective: To assess the potential of a substance to cause irritation by observing its effects on the chorioallantoic membrane of a hen's egg.

Materials:

  • Fertilized hen's eggs (incubated for 9-10 days)

  • Test substance

  • Positive control (e.g., sodium lauryl sulfate (B86663) solution)

  • Negative control (e.g., saline solution)

  • Egg incubator

  • Stereomicroscope

Procedure:

  • Egg Preparation: Carefully open the incubated eggs to expose the chorioallantoic membrane (CAM).

  • Application of Test Substance: Apply a defined amount of the test substance directly onto the CAM.

  • Observation: Observe the CAM under a stereomicroscope for a set period (e.g., 5 minutes) for signs of irritation, including hemorrhage, lysis (vessel damage), and coagulation.

  • Scoring: Record the time of onset for each of the three endpoints. An irritation score can be calculated based on these times.

  • Data Analysis: Compare the irritation scores of the test substance to those of the positive and negative controls to classify its irritation potential.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in biocompatibility assessment.

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_preparation Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis start Start cell_culture Cell Culture (e.g., L929 Fibroblasts) start->cell_culture treat_cells Treat Cells with Extracts cell_culture->treat_cells prepare_extracts Prepare Test Extracts (ISO 10993-12) prepare_extracts->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt_addition Add MTT Reagent incubate->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Biocompatibility_Decision_Pathway start Start: New Formulation in_vitro_cytotoxicity In Vitro Cytotoxicity (ISO 10993-5) start->in_vitro_cytotoxicity cytotoxic Is it Cytotoxic? in_vitro_cytotoxicity->cytotoxic hemocompatibility Hemocompatibility Testing (ISO 10993-4) cytotoxic->hemocompatibility No reformulate Reformulate / Re-evaluate cytotoxic->reformulate Yes hemolytic Is it Hemolytic? hemocompatibility->hemolytic irritation_sensitization Irritation & Sensitization (ISO 10993-10, 10993-23) hemolytic->irritation_sensitization No hemolytic->reformulate Yes irritant Is it an Irritant or Sensitizer? irritation_sensitization->irritant irritant->reformulate Yes biocompatible Considered Biocompatible for Further In Vivo Testing irritant->biocompatible No

Caption: A logical pathway for assessing the biocompatibility of a new formulation.

Conclusion

Based on the currently available data, Poloxamer 188 exhibits the most favorable biocompatibility profile, demonstrating low cytotoxicity, minimal hemolytic activity, and a non-irritating nature. Polysorbate 80, while widely used, presents a more complex profile with documented instances of cytotoxicity, hemolytic potential, and hypersensitivity reactions that warrant careful consideration in formulation development.

For this compound, a comprehensive biocompatibility assessment is hindered by the lack of publicly available quantitative data. The qualitative information from the Safety Data Sheet suggests a potential for irritation, which necessitates further investigation through standardized biocompatibility testing before it can be confidently incorporated into pharmaceutical formulations intended for parenteral or mucosal contact. Researchers and drug development professionals are strongly encouraged to conduct rigorous, substance-specific biocompatibility studies following established international guidelines to ensure the safety and efficacy of novel formulations.

References

A Comparative Analysis of the Micellar Properties of Dimethyl Lauramine Oleate and Other Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of formulation science, the selection of an appropriate surfactant is a critical determinant of a product's stability, efficacy, and overall performance. Dimethyl lauramine oleate (B1233923), a cationic surfactant, finds application in various cosmetic and pharmaceutical formulations due to its conditioning and emulsifying properties. This guide provides a comparative analysis of the micellar properties of Dimethyl lauramine oleate alongside other commonly used surfactants. Due to a lack of publicly available experimental data on the specific micellar properties of this compound, this comparison utilizes data from structurally related surfactants to provide valuable insights for formulation scientists.

Quantitative Comparison of Surfactant Micellar Properties

The ability of a surfactant to form micelles is a key indicator of its behavior in solution and its effectiveness as a solubilizing agent, emulsifier, or detergent. The critical micelle concentration (CMC) and the surface tension at the CMC are fundamental parameters used to characterize this behavior. The following table summarizes these properties for surfactants structurally related to this compound, providing a basis for comparative evaluation.

SurfactantTypeChemical StructureCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)
Proxy for this compound:
Lauryldimethylamine Oxide (LDAO)Zwitterionic/Non-ionic at neutral/alkaline pH, Cationic at acidic pHC₁₂H₂₅N(CH₃)₂O1-2 mM[1]~30-35
Sodium OleateAnionicC₁₇H₃₃COONa~1.5 mM~25-30
Commonly Used Surfactants:
Sodium Dodecyl Sulfate (SDS)AnionicC₁₂H₂₅SO₄Na8.2 mM~38-40
Cetyltrimethylammonium Bromide (CTAB)CationicC₁₆H₃₃N(CH₃)₃Br~0.92 mM~36
Polysorbate 80 (Tween 80)Non-ionicPolyethoxylated sorbitan (B8754009) monooleate~0.012 mM~40

Note: The data for Lauryldimethylamine Oxide (LDAO) is used as a proxy for the lauramine portion of this compound, while data for Sodium Oleate represents the oleate portion. The actual micellar properties of this compound will be influenced by the combination of these two components.

Experimental Protocols for Determining Micellar Properties

The quantitative data presented in the comparison table is typically determined through various experimental techniques. Understanding these methodologies is crucial for interpreting the data and for designing new experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. This transition is accompanied by abrupt changes in the physicochemical properties of the solution.

1. Surface Tensiometry:

  • Principle: The surface tension of a liquid is measured as a function of surfactant concentration. Below the CMC, the addition of surfactant causes a significant decrease in surface tension. Above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.

  • Apparatus: A tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) is used.

  • Procedure: A series of solutions with increasing surfactant concentrations are prepared. The surface tension of each solution is measured at a constant temperature. The data is then plotted to determine the CMC.

2. Conductivity Measurement:

  • Principle: This method is suitable for ionic surfactants. The electrical conductivity of the surfactant solution is measured as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity decreases because the micelles have a lower mobility than the individual ions. The CMC is determined from the break in the conductivity versus concentration plot.

  • Apparatus: A conductometer.

  • Procedure: The conductivity of a series of surfactant solutions of varying concentrations is measured at a constant temperature. The CMC is determined by plotting conductivity against concentration.

Logical Workflow for Surfactant Comparison

The process of comparing the micellar properties of different surfactants follows a structured workflow, from initial selection to data-driven decision making.

Surfactant_Comparison_Workflow cluster_0 1. Surfactant Selection cluster_1 2. Experimental Characterization cluster_2 3. Data Analysis cluster_3 4. Comparative Evaluation A Identify Target Surfactant (this compound) B Select Comparative Surfactants (Anionic, Cationic, Non-ionic) A->B C Prepare Surfactant Solutions (Varying Concentrations) B->C D Measure Surface Tension C->D E Measure Conductivity C->E F Plot Surface Tension vs. log(Concentration) D->F G Plot Conductivity vs. Concentration E->G H Determine CMC and Surface Tension at CMC F->H G->H I Tabulate Micellar Properties H->I J Analyze Structure-Property Relationships I->J K Select Optimal Surfactant for Application J->K

Caption: Workflow for comparing surfactant micellar properties.

Signaling Pathways in Surfactant-Based Drug Delivery

Surfactants play a pivotal role in modern drug delivery systems, particularly in enhancing the bioavailability of poorly soluble drugs. Micelles can encapsulate hydrophobic drug molecules, increasing their solubility in aqueous environments and facilitating their transport across biological membranes.

Drug_Delivery_Pathway cluster_0 Formulation cluster_1 Administration & Absorption cluster_2 Systemic Circulation & Action A Drug C Micelle Formation (Drug Encapsulation) A->C B Surfactant (e.g., this compound) B->C D Oral/Parenteral Administration C->D E Increased Drug Solubility D->E F Enhanced Membrane Permeation E->F G Drug in Bloodstream F->G H Target Site Accumulation G->H I Therapeutic Effect H->I

Caption: Role of surfactants in drug delivery pathways.

References

Evaluation of Antistatic Properties: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Dimethyl lauramine oleate (B1233923) is identified as an antistatic agent, primarily utilized in the cosmetics industry for hair conditioning and skincare products.[1] Its chemical nature as a salt of a fatty amine suggests it functions by attracting moisture to form a conductive layer on a surface, thereby dissipating static charge. Fatty amines and their derivatives are a known class of antistatic agents used in various industries, including plastics and textiles.[2]

Comparative Landscape of Antistatic Agents

To provide a context for evaluation, it is useful to understand the performance of different classes of antistatic agents. The selection of an appropriate agent depends on the polymer type, the desired longevity of the antistatic effect, and the environmental conditions of use.

Antistatic Agent ClassTypical Surface Resistivity (Ω/sq)Key AdvantagesCommon Applications
Fatty Amine Derivatives 109 - 1012Cost-effective, good performance at moderate humidity.Polyolefins, PVC, Cosmetics
Quaternary Ammonium Compounds 108 - 1011Highly effective, can be tailored for specific polymers.[3]Polyesters, Polystyrene, Clear Coatings
Glycerol Monostearate (GMS) 1010 - 1013Food contact approval, effective in polyolefins.Food packaging, Medical devices
Ethoxylated Amines 109 - 1012Good compatibility with many polymers.[3]Polyethylene, Polypropylene films
Conductive Fillers (e.g., Carbon Black) 102 - 106Permanent antistatic effect, independent of humidity.[4]Electronics packaging, Automotive parts

Experimental Protocols for Antistatic Evaluation

Objective comparison of antistatic agents requires standardized testing methodologies. The following are key experimental protocols used to quantify the performance of these additives.

Surface Resistivity Measurement

This test determines the resistance to the flow of electrical current across the surface of a material. A lower surface resistivity indicates better antistatic performance.

Methodology:

  • Sample Preparation: Prepare samples of the base material (e.g., polymer plaques, films, or coated substrates) with and without the antistatic agent. The concentration of the antistatic agent should be varied to determine its effective range. For internal antistatic agents, they are typically compounded with the polymer resin before molding. For topical agents, they are applied to the surface of the material.

  • Conditioning: Condition the samples at a controlled temperature and relative humidity (e.g., 23°C and 50% RH) for a specified period (e.g., 24 hours) to allow the antistatic agent to migrate to the surface and equilibrate with the atmospheric moisture.[4]

  • Measurement: Use a surface resistivity meter with a concentric ring electrode probe. Place the probe on the surface of the sample and apply a known voltage. The instrument measures the resulting current and calculates the surface resistivity in ohms per square (Ω/sq).

  • Data Recording: Record the surface resistivity values for each sample. It is recommended to take measurements at multiple points on each sample to ensure uniformity.

Static Decay Time Measurement

This test measures the time it takes for a static charge applied to a material's surface to dissipate to a certain percentage of its initial value. A shorter decay time signifies a more effective antistatic agent.

Methodology:

  • Sample Preparation and Conditioning: Prepare and condition the samples as described for the surface resistivity measurement.

  • Charging: Place the sample in a static decay meter. The instrument will apply a high voltage (e.g., 5000 V) to the surface of the sample, inducing a static charge.

  • Decay Measurement: The instrument then grounds the sample and measures the time it takes for the surface voltage to decay to a specified level (e.g., 10% or 1% of the initial voltage).

  • Data Recording: Record the static decay time in seconds for each sample.

Experimental Workflow and Data Analysis

A systematic approach is crucial for obtaining reliable and comparable data. The following diagram illustrates a typical workflow for evaluating antistatic agents.

experimental_workflow cluster_prep Sample Preparation cluster_conditioning Conditioning cluster_testing Antistatic Testing cluster_analysis Data Analysis & Comparison BaseMaterial Select Base Material (e.g., Polymer Resin) Compounding Compound/Coat Samples (Varying Concentrations) BaseMaterial->Compounding Antistats Select Antistatic Agents (e.g., Dimethyl lauramine oleate, GMS) Antistats->Compounding Conditioning Condition Samples (Controlled Temp/Humidity) Compounding->Conditioning SurfaceResistivity Measure Surface Resistivity Conditioning->SurfaceResistivity StaticDecay Measure Static Decay Time Conditioning->StaticDecay DataTable Tabulate Quantitative Data SurfaceResistivity->DataTable StaticDecay->DataTable Comparison Compare Performance Metrics DataTable->Comparison Conclusion Draw Conclusions on Efficacy Comparison->Conclusion

Caption: Workflow for the evaluation of antistatic agents.

Logical Relationship of Antistatic Mechanism

The effectiveness of migratory antistatic agents like fatty amine derivatives is dependent on their ability to move to the surface and interact with atmospheric moisture.

antistatic_mechanism cluster_process Mechanism of Action Migration Migration of Antistatic Agent to the Surface Moisture Attraction of Atmospheric Moisture Migration->Moisture Hydrophilic Head ConductiveLayer Formation of a Conductive Layer Moisture->ConductiveLayer Dissipation Dissipation of Static Charge ConductiveLayer->Dissipation

Caption: Mechanism of migratory antistatic agents.

Conclusion

While direct comparative data for this compound is elusive, researchers can effectively evaluate its antistatic properties by following standardized experimental protocols for surface resistivity and static decay time. By comparing the results with established antistatic agents, a clear understanding of its performance and potential applications can be achieved. The choice of an antistatic agent will ultimately depend on the specific requirements of the application, including the substrate material, desired level of performance, and environmental conditions.

References

A Comparative Guide to Analytical Methods for Dimethyl Lauramine Oleate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Dimethyl lauramine oleate (B1233923), a cationic surfactant used in various cosmetic and pharmaceutical formulations, is crucial for quality control, formulation development, and stability testing. This guide provides an objective comparison of suitable analytical methods for its quantification, complete with supporting data from analogous compounds, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Comparison of Analytical Methods

The selection of an appropriate analytical method for Dimethyl lauramine oleate quantification depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the desired throughput. The primary techniques include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography with Flame Ionization Detection (GC-FID), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Non-aqueous Titration.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of these methods. The data presented is based on studies of structurally similar long-chain amines and fatty acids, providing a reasonable estimation for the analysis of this compound.

Validation ParameterHPLC-ELSDGC-FID (for lauramine component)LC-MS/MSNon-aqueous Titration
Linearity (R²) > 0.99[1][2]≥ 0.999[3][4]≥ 0.99[5][6][7]≥ 0.999
Limit of Detection (LOD) 1 - 10 µg/mL[1]~1.5 µg/mL[4]0.004 - 0.1 µg/L[5][6]Dependent on indicator and concentration
Limit of Quantification (LOQ) 4 - 30 µg/mL[1][2]~5 µg/mL[4]0.013 - 0.05 µg/L[5][6]Dependent on indicator and concentration
Accuracy (% Recovery) 95.5% - 100.8%[1]85% - 118%[4]77.7% - 115.6%[7]High accuracy reported
Precision (%RSD) < 3.1%[1]< 9.9%[4]< 11.42%[7]< 1%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the most common techniques.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the analysis of non-volatile compounds like this compound that lack a strong UV chromophore.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A linear gradient from 70% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 60°C.

    • Gas Flow (Nitrogen): 1.5 L/min.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol (B129727) to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Generate a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of this compound standards.

Gas Chromatography with Flame Ionization Detection (GC-FID) for the Lauramine Moiety

This method is suitable for quantifying the dimethyl lauramine portion of the molecule after hydrolysis or for analyzing the free amine if present as an impurity. Derivatization is often necessary to improve peak shape and thermal stability.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Column: A capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Sample Preparation and Derivatization:

    • Hydrolyze the this compound sample using a suitable method (e.g., acid or base hydrolysis) to liberate the dimethyl lauramine.

    • Extract the amine into an organic solvent.

    • Derivatize the amine using a reagent such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Inject a known volume of the derivatized sample into the GC.

  • Quantification: Prepare calibration standards of dimethyl lauramine, derivatize them in the same manner as the samples, and construct a calibration curve of peak area versus concentration.

Non-aqueous Potentiometric Titration

This classical chemical method provides a cost-effective and accurate way to determine the total amine content.

  • Instrumentation: Automatic potentiometric titrator with a suitable electrode (e.g., a combination pH electrode suitable for non-aqueous solvents).

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Standardization: Standardize the perchloric acid titrant against a primary standard such as potassium hydrogen phthalate (B1215562) (KHP).

  • Procedure:

    • Accurately weigh a suitable amount of the this compound sample and dissolve it in glacial acetic acid.

    • Immerse the electrode in the sample solution.

    • Titrate the solution with the standardized 0.1 M perchloric acid.

    • The endpoint is determined from the inflection point of the titration curve.

  • Calculation: The amine content is calculated based on the volume of titrant consumed, its concentration, and the sample weight.

Visualization of Workflows

Analytical Method Validation Workflow

The following diagram illustrates the general workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.

G start Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report

General workflow for analytical method validation.
Selecting an Appropriate Analytical Method

This diagram provides a logical framework for selecting the most suitable analytical method based on key experimental considerations.

G start Quantify Dimethyl Lauramine Oleate high_sensitivity High Sensitivity Required? start->high_sensitivity complex_matrix Complex Sample Matrix? high_sensitivity->complex_matrix No lc_ms LC-MS/MS high_sensitivity->lc_ms Yes volatile_analyte Analyze Volatile Amine Component? complex_matrix->volatile_analyte No hplc_elsd HPLC-ELSD/CAD complex_matrix->hplc_elsd Yes total_amine Total Amine Content Sufficient? volatile_analyte->total_amine No gc_fid GC-FID (with derivatization) volatile_analyte->gc_fid Yes total_amine->hplc_elsd No titration Non-aqueous Titration total_amine->titration Yes

Decision tree for selecting an analytical method.

References

Benchmarking Dimethyl Lauramine Oleate: A Comparative Guide for Personal Care Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dimethyl lauramine oleate (B1233923), a versatile ingredient in personal care, benchmarking its functional properties against common alternatives. Due to a lack of publicly available direct quantitative performance studies on Dimethyl lauramine oleate, this document focuses on a qualitative and functional comparison based on established industry knowledge and ingredient profiles. Detailed experimental protocols for evaluating key performance metrics are provided to support formulation research and development.

Introduction to this compound

This compound is the salt of Dimethyl Lauramine and Oleic Acid.[1] It functions primarily as an antistatic agent, hair and skin conditioner, and viscosity controller in cosmetic formulations.[2][3] It is utilized in a variety of products, including shampoos, conditioners, detanglers, and shaving creams, where it is valued for its ability to leave hair soft, manageable, and easy to detangle while reducing static and fly-aways.[4][5]

Performance Benchmark: Comparison with Alternatives

The performance of a conditioning agent is critical to the efficacy of hair and skin care products. While this compound offers a range of benefits, it is often compared to other cationic (positively charged) ingredients that provide similar effects. The primary alternatives include quaternary ammonium (B1175870) compounds like Behentrimonium Chloride and Cetrimonium Chloride, and fatty amidoamines such as Stearamidopropyl Dimethylamine (B145610).

Table 1: Functional Profile Comparison
FeatureThis compoundBehentrimonium Chloride (BTAC)Cetrimonium Chloride (CTAC)Stearamidopropyl Dimethylamine (SAPDMA)
Primary Functions Antistatic, Hair Conditioning, Skin Conditioning, Viscosity Control.[2][3]Antistatic, Hair Conditioning, Emulsifying, Detangling.[6][7]Antistatic, Hair Conditioning, Emulsifying, Surfactant, Antimicrobial.[8]Antistatic, Hair Conditioning, Emulsifying, Surfactant (at low pH).[9][10][11]
Chemical Class Amine SaltQuaternary Ammonium CompoundQuaternary Ammonium CompoundFatty Amidoamine (Cationic at low pH)
Origin SyntheticDerived from canola (rapeseed) oil.[6][7]SyntheticDerived from vegetable oils.[10]
Solubility Data not readily availableWater-insoluble, behaves like a wax.[7][8]Water-soluble.[8]Water-soluble.[11]
Typical Use Level Not specified in findings0.1% - 5.0%.[7][12]Up to 0.25% (leave-on), higher in rinse-off products.[8]0.01% - 5.0%.
Table 2: Performance Attributes Comparison
AttributeThis compoundBehentrimonium Chloride (BTAC)Cetrimonium Chloride (CTAC)Stearamidopropyl Dimethylamine (SAPDMA)
Conditioning Efficacy Mild to Moderate. Effective for detangling and softness.[4]High. Excellent conditioning and lubricity due to long (C22) carbon chain.[7][8][13]Moderate. Good conditioning with a shorter (C16) carbon chain.[8][13]Moderate to High. Praised for wet detangling; can feel lightweight on dry hair.[14]
Buildup Potential Data not readily availableHigher potential due to water insolubility, especially on fine hair.[15]Low potential due to water solubility, rinses easily.[15]Low potential, often marketed as a "no-buildup" alternative to silicones.[9]
Biodegradability Data not readily availableLower biodegradability is a concern for conventional quats.[16]Lower biodegradability is a concern for conventional quats.[16]Readily biodegradable.[9][11]
Formulation Notes Functions as a viscosity controller.[2]Effective emulsifier. A waxy solid that adds viscosity.[6]A liquid raw material, also functions as a surfactant.[8]Requires an acidic pH to become cationic and function as an emulsifier/conditioner.[14]

Experimental Protocols

To substantiate performance claims for conditioning agents, standardized, reproducible methods are essential. The following protocols outline common industry practices for evaluating the key performance indicators of ingredients like this compound and its alternatives.

Instrumental Combing Force Analysis

This method quantifies the conditioning effect by measuring the force required to comb through hair tresses. A reduction in force correlates with better lubrication, detangling, and smoothness.[17]

  • Objective: To measure the reduction in wet and dry combing forces on hair tresses after treatment with a conditioning formulation.

  • Apparatus: A tensile testing instrument (e.g., Instron, Dia-Stron) equipped with a load cell and a comb fixture.

  • Methodology:

    • Tress Preparation: Standardized hair tresses (e.g., virgin, bleached) are washed with a clarifying shampoo to remove residues.

    • Baseline Measurement: The initial combing force for each tress (both wet and dry) is measured and recorded.

    • Treatment: A specified amount of the test conditioner is applied to the tress and distributed evenly. It is left on for a defined period (e.g., 1 minute) and then rinsed thoroughly under controlled water temperature and flow rate.

    • Post-Treatment Measurement: The tresses are combed again on the instrument, and the wet combing force is recorded. The tresses are then allowed to dry under controlled conditions (e.g., 25°C, 50% RH) before the dry combing force is measured.

    • Data Analysis: The percentage reduction in combing force is calculated by comparing the baseline and post-treatment measurements. This provides a quantitative measure of conditioning performance.[17]

Sensory Panel Evaluation (Half-Head Test)

This protocol uses trained human evaluators to assess performance attributes that are difficult to measure instrumentally, providing data relevant to consumer perception.[18][19]

  • Objective: To compare the sensory performance of two conditioning formulations on human subjects in a controlled salon environment.

  • Panelists: A panel of 10-20 trained evaluators with expertise in assessing hair characteristics.[20]

  • Methodology:

    • Subject Selection: Test subjects are selected based on specific hair types (e.g., dry, damaged, color-treated).

    • Application: The subject's hair is parted in the middle. The control formulation is applied to one half of the head, and the test formulation is applied to the other (blinding is maintained). Application, massage, and rinse times are standardized.

    • Evaluation: Trained panelists evaluate both halves of the head at different stages (e.g., wet, during blow-drying, dry) for a range of attributes.

    • Attributes Assessed:

      • Wet Stage: Detangling, Slip/Feel.

      • Dry Stage: Ease of combing, Softness, Smoothness, Frizz control, Shine, Volume.

    • Scoring: Each attribute is rated on a standardized numerical scale (e.g., a 1-9 scale).[20]

    • Data Analysis: Statistical analysis is performed on the scores to determine if there are significant differences in performance between the two formulations.

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow and the logical relationships between the conditioning agents discussed.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_eval Phase 3: Evaluation cluster_analysis Phase 4: Analysis prep_tress Standardize & Wash Hair Tresses baseline Measure Baseline Combing Force prep_tress->baseline apply Apply Test & Control Formulations baseline->apply rinse Standardized Rinse Protocol apply->rinse wet_comb Instrumental: Wet Combing Test rinse->wet_comb sensory Sensory Panel: Half-Head Evaluation rinse->sensory dry Controlled Drying wet_comb->dry dry_comb Instrumental: Dry Combing Test dry->dry_comb data Analyze Data & Compare Performance dry_comb->data sensory->data

Caption: Experimental workflow for conditioner performance evaluation.

G main Conditioning Agents dlo Dimethyl Lauramine Oleate main->dlo btac Behentrimonium Chloride (BTAC) main->btac ctac Cetrimonium Chloride (CTAC) main->ctac sapdma Stearamidopropyl Dimethylamine (SAPDMA) main->sapdma attr_detangle Good Detangling dlo->attr_detangle attr_visc Viscosity Control dlo->attr_visc attr_cond High Conditioning btac->attr_cond btac->attr_detangle ctac->attr_detangle attr_light Lightweight Feel (Low Buildup) ctac->attr_light attr_sol Water Soluble ctac->attr_sol sapdma->attr_detangle sapdma->attr_light attr_bio Readily Biodegradable sapdma->attr_bio

Caption: Logical comparison of conditioning agent attributes.

References

Safety Operating Guide

Navigating the Disposal of Dimethyl Lauramine Oleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and step-by-step procedures for the appropriate disposal of dimethyl lauramine oleate (B1233923), a compound commonly used as an antistatic agent, and in hair and skin conditioning formulations. While not classified as a hazardous material under federal OSHA guidelines, adherence to local regulations is paramount.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle dimethyl lauramine oleate with appropriate care. While it is not classified as a hazardous substance, it may cause mild irritation.[1]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, gloves, and a lab coat.

  • Ventilation: Use in a well-ventilated area to minimize the inhalation of any vapors.[1]

  • Spill Management: In the event of a spill, prevent the substance from entering drains, watercourses, or soil.[1] Absorb the spill with an inert material such as vermiculite, dry sand, or earth, and collect it into a suitable container for disposal.[1] After absorption, flush the spill area with plenty of water.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for its proper disposal.

  • Review Local Regulations: The primary and most critical step is to consult your institution's Environmental Health and Safety (EHS) department and review your local and state waste disposal regulations. These regulations will provide specific guidance on how to manage chemical waste.[1][2]

  • Waste Characterization: Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous waste under the federal Resource Conservation and Recovery Act (RCRA).[1] However, state or local regulations may have different classifications.

  • Containerization:

    • Place waste this compound in a clearly labeled, sealed, and non-leaking container.

    • Do not mix with other waste chemicals unless explicitly permitted by your EHS department.

  • Disposal Path:

    • Do Not Pour Down the Drain: Avoid disposing of this compound in the sanitary sewer system.[1]

    • Landfill Disposal: As a non-hazardous waste, it may be permissible to dispose of the absorbed, containerized waste in a standard landfill. However, this must be confirmed with local authorities.[1]

    • Hazardous Waste Facility: If required by local regulations or if the this compound is mixed with hazardous solvents, it must be disposed of through a licensed hazardous waste management facility.

Quantitative Data Summary

Hazard ClassificationRatingSource
Physical HazardsNot ClassifiedNecon LO SDS[1]
Health HazardsNot ClassifiedNecon LO SDS[1]
Environmental HazardsNot ClassifiedNecon LO SDS[1]
OSHA Regulatory StatusNot HazardousNecon LO SDS[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps to determine the appropriate disposal method for this compound.

G This compound Disposal Workflow A Start: Have Dimethyl Lauramine Oleate for Disposal B Consult Institutional EHS & Local/State Regulations A->B C Is it considered hazardous by local regulations? B->C D Dispose as Non-Hazardous Waste (Follow local guidelines for landfill) C->D No E Dispose through a Licensed Hazardous Waste Facility C->E Yes F Is the material mixed with other hazardous chemicals? D->F F->E Yes G End F->G No

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Dimethyl Lauramine Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Dimethyl Lauramine Oleate, focusing on personal protective equipment (PPE) and operational protocols. While some safety data sheets (SDS) indicate that this product is not classified as hazardous under the OSHA Hazard Communication Standard, others suggest it can cause skin and eye irritation.[1][2] Therefore, a cautious approach to handling is recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipmentSpecification and Use
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield may be required for splash hazards.Should comply with EN166 standards or be NIOSH-approved.[3][4] Goggles are recommended when there is a potential for splashing.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.Select gloves based on the specific chemical compatibility.[4] Wear appropriate clothing to prevent skin contact.[1]
Respiratory Protection Generally not required under normal handling with adequate ventilation.A vapor respirator may be necessary if high concentrations of mist or vapor are generated or if ventilation is inadequate.[1][2]
Footwear Closed-toe shoes.Standard laboratory practice to protect from spills.

Operational Plan for Handling

A systematic approach to handling this compound from receipt to disposal is critical for safety and efficiency.

1. Pre-Handling Preparations:

  • Ensure the work area is well-ventilated.[1]

  • Locate and verify the functionality of safety equipment, including eyewash stations and safety showers.

  • Review the Safety Data Sheet (SDS) for any specific handling instructions.

  • Assemble all necessary PPE as outlined in the table above.

2. Handling the Chemical:

  • Wear the appropriate PPE before handling the substance.

  • Avoid contact with skin and eyes.[2]

  • Do not breathe in gas, fumes, vapor, or spray.[2]

  • Keep the container tightly closed when not in use.[2]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the exposed person to fresh air. Seek medical attention if discomfort continues.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[1][2]

  • Small Spill: Absorb with an inert, dry material (e.g., vermiculite, sand) and place in an appropriate waste container.[2]

  • Large Spill: Evacuate the area. Contain the spill and prevent it from entering drains. Absorb with inert material and dispose of it as hazardous waste.[2]

4. Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep in the original, tightly closed container.[1]

  • Store away from incompatible materials such as oxidizing agents.[2]

The following diagram illustrates the standard operational workflow for handling this compound:

Standard operational workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and comply with regulations.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including empty containers, absorbent materials from spills, and used PPE, should be considered chemical waste.

  • Do not mix with other waste streams unless explicitly permitted.

2. Containerization and Labeling:

  • Collect waste in a designated, properly labeled, and sealed container.

  • The label should clearly identify the contents as "this compound Waste" and include any relevant hazard information.

3. Disposal Procedure:

  • Dispose of the waste through a licensed hazardous waste disposal contractor.[5]

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • Do not discharge into drains or the environment.[1][6]

The decision-making process for the disposal of this compound waste is outlined in the diagram below:

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl lauramine oleate
Reactant of Route 2
Reactant of Route 2
Dimethyl lauramine oleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.